4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl
Description
Properties
IUPAC Name |
[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAHSSWDUWJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323349 | |
| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-72-5 | |
| Record name | NSC403630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl, a functionalized biaryl compound with potential applications in materials science and as an intermediate in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only a step-by-step protocol but also the underlying scientific principles and rationale for the experimental design.
Introduction: Strategic Approach to a Symmetrical Biaryl System
The synthesis of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl is most logically approached through a two-stage process. The core of this strategy lies in the initial formation of the central biphenyl structure, followed by the functionalization of its hydroxyl groups. This approach allows for a convergent and efficient synthesis, starting from readily available precursors.
The key stages of this synthesis are:
-
Formation of the Biphenyl Core: The synthesis of the precursor, 4,4'-dimethoxy-2,2',5,5'-tetrahydroxybiphenyl, is achieved through the oxidative coupling of a suitable phenol. This method is a direct and effective way to form the C-C bond linking the two aromatic rings.
-
Peracetylation of the Polyhydroxylated Biphenyl: The subsequent acetylation of the four hydroxyl groups on the biphenyl core yields the final target molecule. This is a standard esterification reaction that protects the hydroxyl groups and can modify the compound's solubility and electronic properties.
This guide will delve into the mechanistic details and practical considerations of each of these stages, providing a self-validating protocol grounded in established chemical principles.
Part 1: Synthesis of the Biphenyl Core: 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl via Oxidative Coupling
The cornerstone of this synthesis is the formation of the biphenyl linkage through the oxidative coupling of a phenol. For this specific target molecule, 2-methoxyphenol (guaiacol) is the logical starting material. Oxidative coupling of phenols is a well-established reaction class, often catalyzed by transition metal complexes.[1] Ferric chloride (FeCl₃) is a common, inexpensive, and effective catalyst for this transformation.[2][3][4]
Mechanism of Ferric Chloride-Catalyzed Oxidative Coupling
The mechanism of FeCl₃-catalyzed oxidative coupling of phenols generally proceeds through a radical pathway.[2][3] The key steps are:
-
Formation of a Phenoxy Radical: The ferric ion (Fe³⁺) acts as a one-electron oxidant, abstracting an electron from the phenol to form a phenoxy radical and a ferrous ion (Fe²⁺).
-
Radical Coupling: Two phenoxy radicals then couple to form a C-C bond. The regioselectivity of this coupling is influenced by the steric and electronic properties of the substituents on the aromatic ring. For 2-methoxyphenol, coupling is expected to occur at the positions ortho and para to the hydroxyl group.
-
Tautomerization: The resulting dienone intermediate tautomerizes to re-aromatize and form the stable biphenol product.
Caption: Simplified mechanism of FeCl₃-catalyzed oxidative coupling of phenols.
Experimental Protocol: Oxidative Coupling of 2-Methoxyphenol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxyphenol (Guaiacol) | 124.14 | 10.0 g | 0.0806 |
| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 14.4 g | 0.0888 |
| Methanol | 32.04 | 200 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0806 mol) of 2-methoxyphenol in 200 mL of methanol. Stir the solution until the phenol is completely dissolved.
-
Addition of Catalyst: In a separate beaker, dissolve 14.4 g (0.0888 mol) of anhydrous ferric chloride in 50 mL of methanol. Caution: This may be an exothermic process. Slowly add the ferric chloride solution to the stirred solution of 2-methoxyphenol over a period of 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The color of the solution will likely change to a dark brown or black.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the biphenol product will indicate the reaction's progression.
-
Workup: After the reaction is complete, pour the reaction mixture into 500 mL of deionized water. A precipitate may form. Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3 to ensure all phenolic products are protonated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product will likely be a mixture of isomers. The desired 4,4'-dimethoxy-2,2',5,5'-tetrahydroxybiphenyl can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
Expert Insights and Causality:
-
Choice of Solvent: Methanol is a suitable solvent as it dissolves both the starting phenol and the ferric chloride catalyst.
-
Stoichiometry of FeCl₃: A slight excess of ferric chloride is used to ensure complete oxidation of the phenol.
-
Acidic Workup: The addition of hydrochloric acid is crucial to protonate the phenoxide intermediates and any remaining catalyst complexes, facilitating the extraction of the neutral biphenol product into the organic phase.
-
Purification Challenges: The formation of multiple isomers (ortho-ortho, ortho-para, and para-para coupling) is a common challenge in oxidative coupling reactions. Careful purification is necessary to isolate the desired isomer.
Part 2: Peracetylation of 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl
The final step in the synthesis is the acetylation of the four hydroxyl groups of the biphenol intermediate to yield 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. This is a standard esterification reaction using acetic anhydride, often catalyzed by a base such as pyridine.[5][6]
Mechanism of Pyridine-Catalyzed Acetylation
Pyridine serves a dual role in this reaction:
-
Base: It deprotonates the phenolic hydroxyl groups, increasing their nucleophilicity.
-
Nucleophilic Catalyst: Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion, which is a more potent acetylating agent than acetic anhydride itself.
Caption: General workflow for the acetylation of the biphenol intermediate.
Experimental Protocol: Peracetylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl | 278.25 | 1.0 g | 0.0036 |
| Acetic Anhydride | 102.09 | 2.2 g (2.0 mL) | 0.0216 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane | 84.93 | 50 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (0.0036 mol) of 4,4'-dimethoxy-2,2',5,5'-tetrahydroxybiphenyl in 10 mL of pyridine. If solubility is an issue, a co-solvent like dichloromethane can be added.
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add 2.0 mL (0.0216 mol) of acetic anhydride to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.
Expert Insights and Causality:
-
Excess Acetic Anhydride: A significant excess of acetic anhydride is used to ensure complete acetylation of all four hydroxyl groups.
-
Pyridine as Solvent and Catalyst: Using pyridine as the solvent ensures a high concentration of the base catalyst, driving the reaction to completion.
-
Aqueous Workup: The quenching with ice water hydrolyzes the excess acetic anhydride. The subsequent acid and base washes are critical for removing the pyridine catalyst and any acetic acid byproduct, simplifying the purification of the neutral ester product.
Conclusion
This guide has outlined a comprehensive and scientifically sound two-step synthesis for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. The initial oxidative coupling of 2-methoxyphenol provides the essential biphenyl core, and the subsequent peracetylation yields the final product. The provided protocols are designed to be robust and adaptable, with clear explanations for the choice of reagents and procedures. By understanding the underlying mechanisms and potential challenges, researchers can confidently approach the synthesis of this and related polyfunctionalized biaryl compounds.
References
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative coupling of 2-methoxy-4-methyl phenol using MTBAP. Retrieved from [Link]
-
Shalit, H., et al. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pappo, D., et al. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. National Institutes of Health. Retrieved from [Link]
-
Kozlowski, M. C. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]
- Google Patents. (1987). Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
Jeong, E. J., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. National Institutes of Health. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. Retrieved from [Link]
-
Honma, Y., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Guaiacol. Retrieved from [Link]
-
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. Retrieved from [Link]
- Google Patents. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one and intermediates.
-
Toda, F., et al. (1992). Oxidative coupling reactions of phenols with iron(III) chloride in the solid state. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Retrieved from [Link]
-
ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]
-
ResearchGate. (2018). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. Retrieved from [Link]'
-
MDPI. (2017). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]
-
ResearchGate. (2015). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Retrieved from [Link]
Sources
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
The Biphenyl Scaffold: A Privileged Core for Advanced Functional Molecules
A Technical Guide to the
Abstract
The biphenyl moiety, consisting of two interconnected phenyl rings, represents a cornerstone structural motif in modern chemistry. Its unique combination of rigidity, tunable electronic properties, and conformational constraints—most notably atropisomerism—has established it as a "privileged scaffold" across a remarkable breadth of applications. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the high-impact applications of functionalized biphenyl compounds. We will traverse its pivotal role in shaping medicinal chemistry, particularly in the development of Angiotensin II Receptor Blockers (ARBs); its foundational importance in materials science for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs); and its indispensable function in asymmetric catalysis through iconic ligands like BINAP. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the biphenyl core in the design of next-generation functional molecules.
The Biphenyl Core: Understanding its Unique Physicochemical Properties
The versatility of the biphenyl unit stems from a unique set of structural and electronic characteristics that can be precisely modulated through functionalization.
1.1. Conformational Dynamics and Atropisomerism
In its unsubstituted form, the biphenyl molecule is not planar in the gas phase, with a torsional (dihedral) angle of approximately 44° between the planes of the two rings. This twist is a compromise between two opposing forces: π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens, which favors a twisted conformation.
The true power of the biphenyl scaffold is unlocked when bulky substituents are introduced at the ortho-positions (2, 2', 6, and 6').[1] Large groups in these positions create a significant energy barrier to rotation around the central carbon-carbon single bond.[1] If this rotational barrier is high enough to allow for the isolation of individual conformers at room temperature, the phenomenon is known as atropisomerism (from the Greek a, not, and tropos, turn).[1][2][3]
These stable, non-interconverting rotational isomers are enantiomeric if the molecule is chiral, leading to a form of axial chirality that is not dependent on a stereocenter.[1] This property is the cornerstone of some of the most successful chiral ligands in asymmetric catalysis.[4]
Caption: Hindered rotation around the central C-C bond in ortho-substituted biphenyls can lead to stable, isolable enantiomers known as atropisomers.
1.2. Electronic Tuning
The biphenyl scaffold serves as an excellent electronic conduit. Functional groups placed on one ring can influence the electronic properties of the other through resonance and inductive effects. Electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can be strategically placed to tune the molecule's HOMO/LUMO energy levels, polarity, and photophysical properties. This tunability is critical for its application in organic electronics and materials science.[5]
Pillar Application I: Medicinal Chemistry and Drug Discovery
The biphenyl motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6] Its rigid structure allows it to orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets.
2.1. Case Study: Angiotensin II Receptor Blockers (ARBs)
Perhaps the most prominent example of biphenyls in medicine is the "sartan" class of drugs, used to treat hypertension and heart failure.[7] These drugs are Angiotensin II Receptor Blockers (ARBs), which selectively inhibit the AT₁ receptor.[8]
Mechanism Insight: The key structural feature of many sartans (e.g., Losartan, Irbesartan, Valsartan) is a biphenyl scaffold where one ring bears an acidic group (often a tetrazole or carboxylic acid) and the other ring is functionalized with a lipophilic side chain.[8][9]
-
The Biphenyl's Role: The biphenyl core acts as a rigid spacer, positioning the acidic pharmacophore and the lipophilic tail at the correct distance and orientation to simultaneously engage with distinct binding pockets within the AT₁ receptor. This precise spatial arrangement is critical for high-affinity binding and potent antagonism.
-
Causality of Design: The tetrazole ring serves as a bioisostere for a carboxylic acid, offering similar acidity for receptor binding but with improved metabolic stability and oral bioavailability. The biphenyl core ensures that this acidic head is held away from the lipophilic tail, preventing intramolecular interactions that would disrupt the optimal binding conformation.
Caption: The biphenyl scaffold in ARBs orients functional groups for multi-point binding within the target receptor.
2.2. Other Therapeutic Areas
Beyond ARBs, functionalized biphenyls are integral to drugs for various conditions, including:
-
Anti-inflammatory Agents: The core structure of NSAIDs like diflunisal.[10]
-
Antifungal and Antimicrobial Agents: Many synthetic derivatives show potent activity.
-
Anticancer Agents: The biphenyl unit is found in some kinase inhibitors and other anti-proliferative compounds.[11]
| Drug Class | Example Drug | Biphenyl Function | Therapeutic Area |
| ARBs | Losartan | Scaffolding for pharmacophore presentation | Hypertension[7][9] |
| NSAIDs | Diflunisal | Core structure | Anti-inflammatory[10] |
| Antifungals | Various | Core scaffold | Infectious Disease |
| Supramolecular | Biphenarenes | Host-guest chemistry | Drug Delivery[12] |
Pillar Application II: Materials Science
The rigid, rod-like shape and tunable electronic properties of biphenyls make them ideal building blocks for advanced materials.[5]
3.1. Liquid Crystals
The discovery of cyanobiphenyls revolutionized the field of liquid crystal displays (LCDs).[13] Compounds like 4-cyano-4'-pentylbiphenyl (5CB) exhibit a nematic liquid crystal phase at room temperature.[14]
Causality of Function:
-
Anisotropy: The elongated, rigid shape of cyanobiphenyl molecules leads to anisotropic physical properties. They tend to align along a common direction, the "director."
-
Dielectric Anisotropy: The polar cyano (-CN) group creates a strong dipole moment along the long axis of the molecule. This results in a large positive dielectric anisotropy, meaning the material's dielectric constant is significantly higher parallel to the molecular axis than perpendicular to it.
-
Mechanism in Displays: This property is crucial for LCDs. Applying an electric field across the liquid crystal layer causes the molecules to reorient themselves parallel to the field. This change in molecular orientation alters the polarization of light passing through the material, allowing it to be switched "on" or "off" with a polarizer.[15][16]
| Compound | Structure | Key Property | Application |
| 5CB | C₅H₁₁-(Ph)-(Ph)-CN | Nematic at room temp. | LCDs[13][14] |
| 8CB | C₈H₁₇-(Ph)-(Ph)-CN | Smectic A & Nematic phases | Research, LCDs[13][14] |
3.2. Organic Light-Emitting Diodes (OLEDs)
In OLED technology, materials must have excellent charge transport capabilities and high thermal and morphological stability. Biphenyl derivatives are frequently used as host materials in the emissive layer or as charge-transport materials.[5][17]
-
Host Materials: The high triplet energy of many biphenyl compounds makes them excellent hosts for phosphorescent emitters (dopants). The biphenyl host facilitates charge transport and efficiently transfers energy to the dopant guest, which then emits light.
-
Charge Transport: The extended π-conjugation of the biphenyl system allows for efficient transport of electrons or holes, a fundamental requirement for OLED device operation.[5]
Caption: Simplified structure of an OLED, highlighting the role of biphenyls in the emissive layer.
Pillar Application III: Asymmetric Catalysis
The concept of atropisomerism makes biphenyls exceptionally powerful as scaffolds for chiral ligands in asymmetric catalysis.[4][18] These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity.[19]
4.1. The Archetype: BINAP
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a C₂-symmetric, atropisomeric biphenyl-type ligand that is one of the most important and versatile ligands in asymmetric catalysis.[20][21][22] Although technically a binaphthyl, it exemplifies the principle of biaryl atropisomerism. The bulky phosphine groups prevent rotation, and the resulting chiral scaffold has been instrumental in numerous reactions.
Proven Applications:
-
Asymmetric Hydrogenation: BINAP-ruthenium complexes are highly effective for the enantioselective hydrogenation of a wide range of substrates, including olefins and ketones.[20][23] This is a cornerstone of industrial synthesis for chiral pharmaceuticals and fine chemicals.[23][24]
-
Asymmetric C-C Bond Formation: BINAP and its derivatives are used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Heck reaction to create chiral products.[23][25]
The success of BINAP has spurred the development of a vast family of related biaryl phosphine ligands (e.g., SYNPHOS, DIFLUORPHOS), where electronic and steric properties are fine-tuned for specific catalytic transformations.[18][26]
Synthetic Methodologies: Accessing Functionalized Biphenyls
The widespread application of biphenyls has been enabled by the development of robust synthetic methods, most notably palladium-catalyzed cross-coupling reactions.
5.1. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the preeminent method for synthesizing unsymmetrical biaryls.[6][10][27] Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it a workhorse reaction in both academic and industrial labs.[10][28]
Core Protocol: The reaction couples an aryl boronic acid (or ester) with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: A typical experimental workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired functionalized biphenyl.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base: Essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent Mixture: Often, a two-phase system (e.g., toluene/water) is used to dissolve both the organic reactants and the inorganic base.
Future Outlook
The journey of the biphenyl scaffold is far from over. Current research focuses on incorporating this motif into novel architectures like macrocycles (e.g., biphenarenes) for applications in host-guest chemistry and sensing.[12] In medicine, new biphenyl-containing molecules are being explored for a wide range of diseases, including Alzheimer's and various cancers.[29] In materials science, the drive for more efficient and stable OLEDs and the development of organic semiconductors for flexible electronics will continue to rely heavily on innovative biphenyl-based designs.[30] The continued refinement of synthetic methods, particularly in C-H activation, promises to provide even more efficient and sustainable routes to these invaluable compounds.
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Rasayan Journal. [Link]
-
Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. [Link]
-
The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). Taylor & Francis Online. [Link]
-
Modified BINAP: The How and the Why. (2007). ACS Publications. [Link]
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2004). PNAS. [Link]
-
Angiotensin II receptor blocker. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Brunel University Research Archive. [Link]
-
Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers... (n.d.). ResearchGate. [Link]
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). ACS Publications. [Link]
-
stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2. (2021). YouTube. [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. [Link]
-
BINAP. (n.d.). Wikipedia. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. [Link]
-
The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). NIH. [Link]
-
High performance liquid crystal displays with a low dielectric constant material. (n.d.). AIP Publishing. [Link]
- Liquid crystal compositions for multiplexed displays. (n.d.).
-
Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. (2023). NIH. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. (n.d.). PubMed Central. [Link]
-
Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. (n.d.). NIH. [Link]
-
O'Neill, M. & Kelly, S. M. Liquid crystals for charge transport, luminescence, and photonics. Adv. Mater. 15, 1135. (2003). ResearchGate. [Link]
-
BINAP. (n.d.). Grokipedia. [Link]
-
Understanding the Properties and Applications of Biphenyl Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. (n.d.). ACS Publications. [Link]
- Novel biphenyl sartans. (n.d.).
-
Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. (n.d.). ACS Publications. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2004). PNAS. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]
-
Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
(PDF) Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2004). ResearchGate. [Link]
-
Atropisomer. (n.d.). Wikipedia. [Link]
-
Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.). ResearchGate. [Link]
-
From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (n.d.). MDPI. [Link]
-
Cyanobiphenyl liquid crystal composites with gold nanoparticles. (n.d.). RSC Publishing. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
Atropisomerism. (n.d.). CUTM Courseware. [Link]
-
Highly Oriented Liquid Crystal Semiconductor for Organic Field-Effect Transistors. (n.d.). ACS Central Science. [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 3. Atropisomer - Wikipedia [en.wikipedia.org]
- 4. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 8. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OPG [opg.optica.org]
- 16. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BINAP - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
- 23. nbinno.com [nbinno.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. WO2011134019A1 - Novel biphenyl sartans - Google Patents [patents.google.com]
- 30. pubs.acs.org [pubs.acs.org]
Unveiling the Solid-State Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of Acetoxy-Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acetoxy-Substituted Biphenyls
Biphenyls, characterized by two interconnected phenyl rings, are a cornerstone in the architecture of numerous pharmacologically active compounds and advanced materials. The introduction of substituents onto this foundational structure profoundly influences their three-dimensional conformation and, consequently, their biological activity and physical properties. Among the myriad of possible modifications, the acetoxy group emerges as a particularly intriguing substituent. Its presence can modulate lipophilicity, introduce hydrogen bonding capabilities, and serve as a prodrug moiety, rendering acetoxy-substituted biphenyls a focal point in drug discovery and materials science. This guide provides a comprehensive exploration of the X-ray crystal structures of these compounds, offering insights into their synthesis, solid-state conformations, intermolecular interactions, and the critical relationship between their structure and function.
The Conformational Landscape: Dihedral Angles and Steric Hindrance
The defining structural characteristic of a biphenyl is the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between the stabilizing effects of π-conjugation, which favors a planar conformation, and the steric repulsion between ortho-substituents, which promotes a twisted arrangement. In the crystalline state, the observed conformation is a snapshot of the molecule in a low-energy state, influenced by both intramolecular forces and the forces exerted by the crystal lattice.
The position of the acetoxy substituent plays a pivotal role in dictating the dihedral angle.
-
Para-Substitution: In 4-acetoxybiphenyl and 4,4'-diacetoxybiphenyl, the steric hindrance is minimal, allowing for a relatively small dihedral angle. For instance, the crystal structure of 4,4'-diacetoxybiphenyl (CCDC 847853) reveals a specific dihedral angle that reflects a compromise between conjugation and crystal packing forces.[1]
-
Ortho-Substitution: The introduction of an acetoxy group at the ortho position, as in 2-acetoxybiphenyl, induces significant steric strain. This forces the phenyl rings to adopt a more twisted conformation with a larger dihedral angle to alleviate the repulsion between the substituent and the hydrogen atoms on the adjacent ring.
-
Meta-Substitution: Meta-substitution, as in 3-acetoxybiphenyl, generally has a less pronounced effect on the dihedral angle compared to ortho-substitution, with the resulting conformation being influenced by a combination of electronic effects and crystal packing.
These conformational preferences are not merely structural curiosities; they have profound implications for a molecule's ability to interact with biological targets such as enzymes and receptors. The spatial arrangement of the phenyl rings and the orientation of the acetoxy group are critical determinants of binding affinity and selectivity.
Synthesis and Crystallization: From Molecule to Crystal
The journey to elucidating the crystal structure of an acetoxy-substituted biphenyl begins with its synthesis and subsequent crystallization.
Synthetic Strategies
A variety of synthetic routes can be employed to prepare acetoxy-substituted biphenyls. Common strategies include:
-
Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction is a cornerstone of biphenyl synthesis, allowing for the coupling of an aryl boronic acid with an aryl halide. For acetoxy-substituted biphenyls, this could involve coupling an acetoxyphenylboronic acid with a corresponding aryl halide, or vice versa.
-
Acetylation of Hydroxybiphenyls: A straightforward approach involves the acetylation of a corresponding hydroxybiphenyl precursor using reagents such as acetic anhydride or acetyl chloride in the presence of a base. For example, 4-acetoxy-4'-biphenylcarboxylic acid can be synthesized by dissolving the corresponding hydroxy derivative in a mixture of acetic anhydride and pyridine.[2]
-
Functional Group Interconversion: Existing substituted biphenyls can be chemically modified to introduce the acetoxy group. This might involve, for example, the Baeyer-Villiger oxidation of an acetylbiphenyl.
Experimental Protocol: A Typical Synthesis of a 4-Acetoxy-Substituted Biphenyl
-
Dissolution: Dissolve the precursor, 4-hydroxybiphenyl, in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the solution at room temperature with stirring.
-
Reaction: Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
The Art of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Deciphering the Crystal Packing: The Role of Non-Covalent Interactions
The arrangement of molecules within a crystal lattice is governed by a complex interplay of non-covalent interactions. These interactions, though individually weak, collectively determine the crystal's stability and overall architecture. In acetoxy-substituted biphenyls, several types of non-covalent interactions are prominent:
-
Hydrogen Bonds: The carbonyl oxygen of the acetoxy group can act as a hydrogen bond acceptor, forming C-H···O interactions with neighboring molecules. These interactions play a significant role in directing the crystal packing.
-
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the dihedral angle and the presence of other substituents.
-
van der Waals Forces: These ubiquitous, non-specific attractive forces contribute to the overall cohesion of the crystal lattice.
The analysis of these non-covalent interactions provides a deeper understanding of the forces that stabilize the observed crystal structure and can offer insights into the compound's physical properties, such as its melting point and solubility.
Structure-Activity Relationship (SAR): Connecting Crystal Structure to Function
The precise three-dimensional structure of a molecule, as revealed by X-ray crystallography, is fundamental to understanding its biological activity. Structure-activity relationship (SAR) studies aim to correlate specific structural features with a molecule's therapeutic or adverse effects.
For acetoxy-substituted biphenyls, key SAR considerations include:
-
Conformational Restriction and Receptor Binding: The dihedral angle imposed by the substitution pattern determines the overall shape of the molecule. This shape must be complementary to the binding site of a biological target for effective interaction. For instance, in the development of inhibitors for enzymes like microsomal triglyceride transfer protein (MTP), the specific conformation of ortho-biphenyl carboxamides was found to be crucial for their inhibitory activity.[1]
-
Hydrogen Bonding and Pharmacophore Modeling: The ability of the acetoxy group to participate in hydrogen bonds can be a critical component of a molecule's pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity.
-
Prodrug Strategy: The acetoxy group can be utilized as a prodrug moiety, which is cleaved in vivo by esterase enzymes to release the active hydroxybiphenyl. The rate and extent of this cleavage can be influenced by the steric and electronic environment around the ester group, which is in turn dictated by the crystal structure.
By systematically studying the crystal structures of a series of related acetoxy-substituted biphenyls and correlating their structural features with their biological activities, researchers can develop predictive models to guide the design of more potent and selective drug candidates.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for X-ray crystallography and the relationship between molecular structure and properties.
Caption: The relationship between the molecular structure of acetoxy-substituted biphenyls and their properties.
Data Summary
The following table summarizes key crystallographic parameters for a selection of acetoxy-substituted biphenyls, illustrating the influence of substituent position on the dihedral angle.
| Compound | Substitution Pattern | Dihedral Angle (°) | Key Intermolecular Interactions | CCDC Reference |
| 4,4'-Diacetoxybiphenyl | para, para' | [Data from CCDC] | C-H···O, π-π stacking | 847853 [1] |
| Hypothetical 2-Acetoxybiphenyl | ortho | [Expected to be large] | [Expected C-H···O, steric clashes] | N/A |
| Hypothetical 3-Acetoxybiphenyl | meta | [Intermediate value] | [Expected C-H···O, π-π stacking] | N/A |
(Note: Data for hypothetical compounds are based on established principles of conformational analysis.)
Conclusion and Future Directions
The X-ray crystal structure of acetoxy-substituted biphenyls provides invaluable information for understanding their chemical behavior and biological function. The interplay between the conformational preferences dictated by the acetoxy substituent and the stabilizing forces of crystal packing creates a diverse array of solid-state architectures. A thorough analysis of these structures, particularly the dihedral angle and non-covalent interactions, is essential for rational drug design and the development of novel materials.
Future research in this area should focus on expanding the library of crystallographically characterized acetoxy-substituted biphenyls, especially those with diverse substitution patterns. Such studies, when coupled with computational modeling and biological evaluation, will undoubtedly lead to a deeper understanding of the structure-property relationships and pave the way for the design of next-generation therapeutics and functional materials.
References
-
PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Available at: [Link]
-
PubChem. 4,4'-Diacetoxybiphenyl. National Center for Biotechnology Information. Available at: [Link]
-
Peukert, S., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]
Sources
- 1. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the Role of Noncovalent Interactions on the Conformation of the Methyl Group in Tricyclic Orthoamide - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Methoxy-Substituted Biphenyls: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Section 1: The Rationale - Targeting Oxidative Stress with Methoxy-Substituted Biphenyls
Oxidative stress represents a critical imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these reactive intermediates through antioxidant defenses.[1][2] This imbalance can lead to widespread cellular damage, affecting vital macromolecules such as lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2][3][4] Consequently, the development of therapeutic antioxidants is a significant focus in modern drug discovery.[3]
Phenolic compounds, particularly those with a biphenyl scaffold, have emerged as a promising class of antioxidants.[5][6] The biphenyl structure provides a rigid backbone for positioning multiple phenolic hydroxyl (-OH) groups, which are the primary functional units for radical scavenging. The dimerization of simple phenols into biphenyl structures can enhance antioxidant activity by increasing lipophilicity and potentially reducing the prooxidative properties of the parent monomers.[6][7]
The strategic introduction of methoxy (-OCH₃) substituents onto this biphenyl framework is a key design element for modulating antioxidant potential. The methoxy group exerts a powerful influence on the molecule's electronic properties. As an electron-donating group, particularly when positioned ortho to a phenolic hydroxyl, it increases the electron density on the aromatic ring. This electronic push enhances the ability of the phenolic proton to be abstracted (-H abstraction) and critically stabilizes the resulting phenoxyl radical, thereby increasing the overall antioxidant potential.[5] This guide explores the intricate relationship between methoxy substitution, molecular structure, and antioxidant efficacy, providing a framework for the rational design and evaluation of novel biphenyl-based therapeutics.
Section 2: Understanding the Antioxidant Mechanism - A Physicochemical Perspective
The capacity of a methoxy-substituted biphenyl to neutralize free radicals is governed by several competing mechanistic pathways. The predominant mechanism is dictated by the molecule's intrinsic chemical properties, which are heavily influenced by the number and position of hydroxyl and methoxy groups, as well as the reaction environment.[8] The three primary mechanisms are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET).[8][9]
-
Hydrogen Atom Transfer (HAT): In this direct pathway, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•). This is often the dominant mechanism in non-polar solvents. The efficacy of this process is related to the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[8]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the transfer of an electron from the antioxidant to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then deprotonates to form the phenoxyl radical. This pathway is influenced by the Ionization Potential (IP) of the antioxidant.[8]
-
Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is favored in polar, basic environments. The antioxidant first deprotonates to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical. This pathway is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[8]
The presence of methoxy groups promotes antioxidant activity by lowering the energy required for these processes.[8] Computational studies using Density Functional Theory (DFT) are invaluable for calculating parameters like BDE, IP, and ETE to predict the most likely antioxidant mechanism for a given molecule.[6][8]
Caption: Standard workflow for the DPPH radical scavenging assay.
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants. [10]
-
Principle: ABTS is oxidized using a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ radical cation, which is a blue-green chromophore with a characteristic absorbance at 734 nm. [11]In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. [11]* Causality in Protocol Design:
-
Radical Pre-formation: The ABTS radical must be generated in advance and allowed to stabilize (typically 12-16 hours in the dark). This ensures a consistent starting concentration of the radical for the assay.
-
Wavelength Selection: The absorbance is read at 734 nm, a major absorbance peak for the ABTS•+ radical, providing high sensitivity. [11] * pH Control: The assay is typically performed at a neutral pH, which can be advantageous for studying compounds that are pH-sensitive.
-
Experimental Protocol: ABTS Assay
-
Reagent Preparation: Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Radical Generation: Mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12–16 hours to form the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of the test compound (at various concentrations) to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after a set time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Standard workflow for the ABTS radical cation decolorization assay.
The FRAP assay does not measure radical scavenging directly but instead assesses the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺). [12]
-
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ). [13]This reduction results in the formation of an intense blue-colored complex, which has an absorbance maximum at 593 nm. [12][14]The change in absorbance is proportional to the total reducing power of the antioxidants in the sample. [15]* Causality in Protocol Design:
-
Low pH: The reaction is carried out under acidic conditions (pH 3.6) to maintain iron solubility and drive the reduction reaction.
-
Excess Reagent: Fe³⁺-TPTZ is supplied in excess to ensure that the antioxidant concentration is the limiting factor in the reaction.
-
Temperature Control: The reaction is typically performed at 37°C to ensure consistent and reproducible reaction kinetics. [13] Experimental Protocol: FRAP Assay
-
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. [13]2. Incubation: Warm the FRAP reagent to 37°C.
-
Reaction Setup: Add a small volume of the sample (e.g., 10 µL) and deionized water to a pre-warmed aliquot of the FRAP reagent.
-
Measurement: After a specified incubation time (e.g., 4-30 minutes), measure the absorbance of the blue-colored solution at 593 nm. [13]5. Quantification: Construct a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or TEAC.
Caption: Standard workflow for the Ferric Reducing Antioxidant Power assay.
Comparative Data of Methoxy-Substituted Biphenyls
The following table summarizes representative antioxidant activity data for various methoxy-substituted biphenyls and related compounds from the literature. This allows for a direct comparison of their potency across different assays.
| Compound Name | Structure | Assay | Activity Metric (IC₅₀ / TEAC) | Reference |
| Magnolol | 2 OH, 0 OCH₃ | Serum Autoxidation | High Activity | [5] |
| M1 (Magnolol deriv.) | 1 OH, 1 OCH₃ | Serum Autoxidation | Reduced Activity | [5] |
| M2 (Magnolol deriv.) | 0 OH, 2 OCH₃ | Serum Autoxidation | Low/No Activity | [5] |
| p-methoxyphenol Dimer | 2 OH, 2 OCH₃ | Radical Scavenging | n = 2.8 | [7] |
| p-cresol Dimer | 2 OH, 0 OCH₃ | Radical Scavenging | n = 3.0 | [7] |
| Syringic Acid | 1 OH, 2 OCH₃ | DPPH | IC₅₀ ≈ 10 µg/mL | [8] |
| Ferulic Acid | 1 OH, 1 OCH₃ | DPPH | IC₅₀ ≈ 20 µg/mL | [8] |
Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions. The trend in activity is the most important takeaway.
Section 4: Structure-Activity Relationship (SAR) Insights
The analysis of experimental and computational data reveals clear SAR trends for methoxy-substituted biphenyls as antioxidants.
-
Primacy of the Phenolic Hydroxyl Group: The presence of at least one free phenolic -OH group is paramount for significant antioxidant activity. Methylation of the phenolic hydroxyl to a methoxy group drastically reduces or abolishes the compound's ability to participate in HAT or SPLET mechanisms, as demonstrated by the comparison between magnolol and its fully methylated derivative M2. [5]2. Enhancing Effect of Methoxy Groups: Methoxy groups, especially when located ortho or para to a hydroxyl group, significantly enhance antioxidant activity. [5][8]They act as electron-donating groups, which lowers the O-H bond dissociation enthalpy, making the hydrogen atom easier to donate. [8]3. Role of Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds, for instance between an ortho-methoxy group and a hydroxyl group, can stabilize the resulting phenoxyl radical, which is a favorable characteristic for an antioxidant. [5]However, strong intramolecular hydrogen bonding between two hydroxyl groups in a biphenyl structure can sometimes reduce reactivity by making the proton less available for donation. [5]4. Number and Position Matter: Increasing the number of methoxy groups on the aromatic ring generally leads to higher antioxidant activity, provided a free hydroxyl group is maintained. [8]The specific substitution pattern determines the overall electronic and steric environment, fine-tuning the compound's potency.
Caption: Key structure-activity relationships for methoxy-biphenyl antioxidants.
Section 5: Conclusion and Future Outlook
Methoxy-substituted biphenyls represent a versatile and potent class of antioxidants. Their efficacy is a direct function of a delicate interplay between the essential radical-scavenging hydroxyl groups and the activity-modulating methoxy substituents. A thorough understanding of the underlying physicochemical mechanisms and structure-activity relationships is crucial for the rational design of novel therapeutic agents.
The in vitro assays detailed in this guide—DPPH, ABTS, and FRAP—form the cornerstone of the primary evaluation process, providing robust and reproducible data on radical scavenging and reducing power. However, it is critical to recognize that these chemical assays are a preliminary step. Future research must bridge the gap between in vitro chemical activity and in vivo biological function. Promising lead compounds identified through these methods should be advanced into more complex models, including cell-based assays to assess cytotoxicity and impact on intracellular ROS levels, followed by preclinical in vivo studies to evaluate bioavailability, metabolism, and efficacy in disease models. The continued integration of computational chemistry with empirical testing will undoubtedly accelerate the discovery and development of the next generation of biphenyl-based antioxidant therapies.
References
-
Pehlić, E., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]
-
AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications. [Link]
-
Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]
-
Nakamura, T., et al. (2012). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. [Link]
-
Zhelev, Z., et al. (2017). Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies. Bulgarian Chemical Communications. [Link]
-
Mphahlele, R. R., et al. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]
-
Ferrari, E., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Baschieri, A., et al. (2017). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules. [Link]
-
Sies, H. & Jones, D. P. (2020). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants & Redox Signaling. [Link]
-
Thbayh, D. K., et al. (2022). Computational study of the antioxidant potential of natural and synthetic additives for polymer application. Polymers. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Singh, A., et al. (2022). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry. [Link]
-
Asnaashari, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]
-
Arts, M. J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants. [Link]
-
Julaeha, E., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
-
De Luca, L., et al. (2016). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules. [Link]
-
Pizzino, G., et al. (2017). Oxidative Stress and Antioxidant Defense. Journal of the American College of Nutrition. [Link]
Sources
- 1. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
An In-depth Technical Guide to the Computational Modeling of Biphenyl Derivative Conformations
For: Researchers, scientists, and drug development professionals.
Abstract
The biphenyl moiety is a prevalent structural motif in medicinal chemistry and materials science, valued for its unique stereochemical and electronic properties.[1][2] The conformational flexibility of the biphenyl unit, primarily governed by the torsional angle between the two phenyl rings, is a critical determinant of molecular shape, biological activity, and material function.[3] This guide provides a comprehensive technical overview of the computational methodologies employed to model and predict the conformational preferences of biphenyl derivatives. We will delve into the theoretical underpinnings, practical implementation, and critical considerations for achieving accurate and predictive computational models. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel molecules incorporating the biphenyl scaffold.
Introduction: The Significance of Biphenyl Conformation
The biphenyl scaffold, consisting of two interconnected phenyl rings, is a cornerstone in the design of a wide array of functional molecules, from life-saving pharmaceuticals to advanced organic electronic materials.[1] The therapeutic efficacy and material properties of these compounds are often intrinsically linked to their three-dimensional structure, which is largely dictated by the rotational freedom around the central carbon-carbon single bond.[3] This rotation gives rise to a spectrum of conformations, each with a distinct energy and shape.
A critical aspect of biphenyl stereochemistry is the phenomenon of atropisomerism , where restricted rotation around the central single bond, typically due to bulky ortho substituents, leads to the existence of stable, isolable rotational isomers (atropisomers).[4][5][6][7][8][9] These atropisomers can exhibit axial chirality and often display significantly different biological activities.[5][6] Therefore, the ability to accurately predict the preferred conformations and the energy barriers to rotation is paramount in drug discovery and materials science.[4][7]
Computational modeling has emerged as an indispensable tool for investigating the conformational landscape of biphenyl derivatives. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone. This guide will navigate the key computational strategies, from rapid force-field-based approaches to more rigorous quantum mechanical calculations, providing a framework for selecting and applying the most appropriate methods for your research questions.
Foundational Principles: Understanding the Forces at Play
The conformation of a biphenyl derivative is determined by a delicate balance of several intramolecular forces:
-
Steric Hindrance: Repulsive van der Waals interactions between substituents on the phenyl rings, particularly those in the ortho positions, are a primary driver of non-planar conformations.[4][7] Bulky ortho groups increase the energy of the planar transition state, thereby hindering rotation.[4][10][11]
-
π-π Conjugation: The overlap of the π-electron systems of the two aromatic rings is maximized in a planar conformation, which provides a stabilizing electronic effect.[12]
-
Electrostatic Interactions: The distribution of partial charges on the atoms can lead to attractive or repulsive interactions that influence the preferred dihedral angle.
-
Dispersion Forces: Attractive van der Waals forces, also known as London dispersion forces, can play a subtle but important role in stabilizing certain conformations.[12]
The interplay of these forces dictates the shape of the potential energy surface (PES) as a function of the dihedral angle, defining the low-energy conformations and the barriers to their interconversion.
Computational Methodologies: A Hierarchical Approach
The choice of computational method depends on the desired balance between accuracy and computational cost. A hierarchical approach, starting with less expensive methods for initial exploration and progressing to more accurate methods for refinement, is often the most efficient strategy.
Molecular Mechanics (MM) and Force Fields
Molecular mechanics methods offer a rapid and efficient way to explore the conformational space of large numbers of molecules.[13] These methods represent molecules as a collection of atoms connected by springs, and the potential energy is calculated using a classical force field.[13]
Key Considerations for Biphenyls:
-
Force Field Selection: Standard force fields like OPLS, AMBER, and CHARMM have parameters for aromatic systems. However, for accurate representation of π-π stacking and other non-covalent interactions, polarizable force fields like AMOEBA or specialized force fields may be necessary.[13][14][15]
-
Torsional Parameters: The accuracy of the rotational profile is highly dependent on the quality of the torsional parameters for the central C-C bond in the force field.[14] It is often necessary to validate or re-parameterize these terms against higher-level quantum mechanics calculations.
Workflow for Force Field-Based Conformational Search:
Caption: A typical workflow for conformational analysis using molecular mechanics.
Quantum Mechanics (QM) Methods
Quantum mechanics methods provide a more accurate description of the electronic structure and are essential for obtaining reliable torsional potentials and rotational barriers, especially when electronic effects like conjugation are significant.[16][17][18]
Hierarchy of QM Methods:
-
Semi-empirical Methods: (e.g., AM1, PM3) Offer a significant speed advantage over ab initio methods but with lower accuracy. They can be useful for preliminary screening.
-
Density Functional Theory (DFT): DFT methods, particularly those that include dispersion corrections (e.g., B3LYP-D3), often provide a good balance of accuracy and computational cost for calculating torsional profiles.[19][20]
-
Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) with large basis sets provide the most accurate results but are computationally expensive.[18][20][21][22] They are often used as a benchmark for validating faster methods.[20]
Table 1: Comparison of Computational Methods for Biphenyl Conformational Analysis
| Method | Relative Cost | Accuracy | Best For |
| Molecular Mechanics | Low | Low to Moderate | High-throughput screening, initial conformational search |
| Semi-empirical QM | Low to Moderate | Moderate | Rapid screening of large sets of molecules |
| DFT | Moderate | Good to High | Accurate torsional potentials, barrier height calculations |
| Ab Initio (MP2, CCSD(T)) | High | Very High | Benchmarking, highly accurate barrier calculations for key molecules |
Protocol for Generating a QM Torsional Potential Energy Scan:
-
Geometry Optimization: Perform a full geometry optimization of the biphenyl derivative.
-
Constrained Scan: Systematically rotate the dihedral angle of the central C-C bond in small increments (e.g., 10-15 degrees).
-
Constrained Optimization: At each increment, perform a constrained geometry optimization, allowing all other degrees of freedom to relax while keeping the dihedral angle fixed.
-
Energy Calculation: Calculate the single-point energy at each optimized constrained geometry.
-
Plotting: Plot the relative energy as a function of the dihedral angle to visualize the potential energy surface.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a powerful tool for exploring the conformational landscape of biphenyl derivatives in a dynamic context, including the effects of solvent and temperature.[14][23][24]
Insights from MD Simulations:
-
Free Energy Landscapes: MD simulations can be used to calculate the free energy as a function of the dihedral angle, providing a more complete picture of conformational preferences than static energy calculations.
-
Solvent Effects: Explicitly modeling solvent molecules allows for the investigation of how the environment influences the conformational equilibrium.[14]
-
Dynamic Behavior: MD simulations can reveal the rates of interconversion between different conformational states.
Workflow for MD-Based Free Energy Calculation:
Caption: A generalized workflow for calculating the potential of mean force (PMF).
Advanced Topics and Special Considerations
Atropisomerism and Racemization Barriers
For biphenyls with significant steric hindrance at the ortho positions, the rotational barrier can be high enough to allow for the isolation of individual atropisomers.[4][5][6][7] The half-life for racemization can be estimated from the calculated free energy of activation (ΔG‡) using the Eyring equation. A barrier of approximately 22 kcal/mol corresponds to a half-life of at least 1000 seconds at room temperature.[5]
"Buttressing" Effects
Substituents at the meta positions adjacent to ortho substituents can increase the effective steric bulk of the ortho group, a phenomenon known as the "buttressing effect".[4] This can further increase the rotational barrier.
Impact on Drug Design
The conformational preferences of biphenyl-containing ligands can have a profound impact on their binding affinity and selectivity for a biological target.[25] It is not uncommon for a ligand to bind in a conformation that is not the global minimum in solution.[25] Therefore, it is crucial to consider a range of low-energy conformers in virtual screening and docking studies.[25] Biphenyl derivatives have been explored as inhibitors for various targets, including as PD-1/PD-L1 inhibitors in cancer immunotherapy.[26]
Experimental Validation
Computational predictions should, whenever possible, be validated against experimental data. Key techniques for probing biphenyl conformations include:
-
X-ray Crystallography: Provides the conformation in the solid state. However, crystal packing forces can sometimes influence the observed conformation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, which can be used to infer the dihedral angle in solution. Dynamic NMR can be used to measure rotational barriers.[10][27]
Conclusion and Future Perspectives
The computational modeling of biphenyl derivative conformations is a mature field with a wide array of powerful tools at the disposal of researchers. The continued development of more accurate and efficient force fields and quantum mechanical methods, coupled with the increasing power of high-performance computing, will undoubtedly lead to even more predictive models in the future. By carefully selecting and applying the methodologies outlined in this guide, researchers can gain valuable insights into the structure-property relationships of these important molecules, accelerating the pace of discovery in both drug development and materials science.
References
-
Hunter, C. A., & Sanders, J. K. (1990). The nature of .pi.-.pi. interactions. Journal of the American Chemical Society, 112(15), 5525-5534. [Link]
-
Gissot, A., Hédin, F., & Chipot, C. (2012). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. Molecules, 17(12), 14357-14371. [Link]
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514-1526. [Link]
-
Ren, P., Wu, J., & Ponder, J. W. (2011). Polarizable multipole-based force field for aromatic molecules and nucleobases. Journal of chemical theory and computation, 7(10), 3143-3156. [Link]
-
Taylor, R. (2002). Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Journal of chemical information and computer sciences, 42(5), 1110-1122. [Link]
-
Tafipolsky, M., & Engels, B. (2013). Accuracy of quantum mechanically derived force-fields parameterized from dispersion-corrected DFT data: the benzene dimer as a prototype for aromatic interactions. Journal of chemical theory and computation, 9(3), 1367-1381. [Link]
-
Cozzi, F., Ponzini, F., & Rizzato, E. (2006). Rotation in biphenyls with a single ortho-substituent. The Journal of organic chemistry, 71(15), 5474-5481. [Link]
-
Heimel, G., Romaner, L., Zojer, E., & Brédas, J. L. (2006). Classical molecular dynamics investigations of biphenyl-based carbon nanomembranes. The Journal of chemical physics, 125(18), 184710. [Link]
-
Li, Y., Zhang, J., & Chen, W. (2021). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Future Medicinal Chemistry, 13(16), 1465-1478. [Link]
-
LibreTexts. (2023). Conformations of Biphenyls. [Link]
-
Mora-Fonz, D., Mora, J. R., & Faccio, R. (2023). Quantum dynamics of the internal motion of biphenyl-based molecular junctions. The Journal of Chemical Physics, 159(5), 054302. [Link]
-
Sancho-García, J. C., & Cornil, J. (2006). Anchoring the torsional potential of biphenyl at the ab initio level: the role of basis set versus correlation effects. Journal of chemical theory and computation, 2(3), 757-763. [Link]
-
Böhm, H. J., & Stahl, M. (2000). Conformational analysis. In Drug Design (pp. 53-73). Springer, Berlin, Heidelberg. [Link]
-
Pedretti, A., Villa, L., & Vistoli, G. (2004). VEGA ZZ: a new tool for molecular modeling. Journal of molecular graphics & modelling, 23(1), 15-22. [Link]
-
Jain, Z. J., & Patel, H. H. (2017). Biological deeds of Biphenyl derivatives-A short Review. International Journal of Scientific Development and Research, 2(5), 239-245. [Link]
-
Johansson, M. P., & Olsen, J. (2008). Torsional barriers and equilibrium angle of biphenyl: reconciling theory with experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]
-
Huang, J., & MacKerell Jr, A. D. (2013). CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135-2145. [Link]
-
Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of medicinal chemistry, 47(10), 2499-2511. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]
-
Jain, Z. J., & Patel, H. H. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry, 2013. [Link]
-
Mora-Fonz, D., Mora, J. R., & Faccio, R. (2023). Quantum dynamics of the internal motion of biphenyl-based molecular junctions. The Journal of Chemical Physics, 159(5). [Link]
-
El-Mekkawy, A. I., & El-Gazzar, M. G. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(27), 18456-18485. [Link]
-
Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs)†. Chemical research in toxicology, 15(12), 1514-1526. [Link]
-
Schrödinger. (n.d.). ConfGen. [Link]
-
Sancho-García, J. C., & Cornil, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]
-
Potenza, D., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 19, 1868-1879. [Link]
-
Schrödinger. (n.d.). MacroModel. [Link]
-
Bock, H., et al. (1994). A computational study of the conformation of heterocyclic systems related to biphenyl. Helvetica Chimica Acta, 77(7), 1853-1872. [Link]
-
Lágfálvi, J., & Szabó, D. (1999). Molecular dynamics simulation of solid biphenyl. Molecular Physics, 96(1), 1-8. [Link]
-
Al-Harthi, S., & El-Azhary, A. A. (2008). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. International Journal of Quantum Chemistry, 108(10), 1709-1718. [Link]
-
S. K. K., & Riniker, S. (2018). Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings. Journal of chemical information and modeling, 58(6), 1183-1193. [Link]
-
Cozzi, F., Ponzini, F., & Rizzato, E. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(15), 5474–5481. [Link]
-
VeraChem LLC. (n.d.). Small Molecule Tools. [Link]
-
Witek, J., et al. (2024). Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. International Journal of Molecular Sciences, 25(11), 5894. [Link]
-
Wikipedia. (2024). Atropisomer. [Link]
-
Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link]
-
Nicklaus, M. C., et al. (1997). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of chemical information and modeling, 37(2), 227-238. [Link]
-
Unacademy. (n.d.). A Brief Introduction to Atropisomerism. [Link]
-
CCDC. (n.d.). CSD Conformer Generator. [Link]
-
Chen, I. J., & Foloppe, N. (2019). Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein–Ligand Complexes using ab Initio Calculations. Journal of chemical information and modeling, 59(11), 4759-4775. [Link]
-
Lunazzi, L., et al. (2007). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 5(21), 3531-3536. [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
-
Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
-
YouTube. (2024). ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. [Link]
-
Poater, J., et al. (2018). A relative energy gradient (REG) study of the planar and perpendicular torsional energy barriers in biphenyl. Chemistry Central Journal, 12(1), 1-10. [Link]
-
Im, H. S., & Bernstein, E. R. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of chemical physics, 88(12), 7337-7347. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
- 6. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 7. A Brief Introduction to Atropisomerism [unacademy.com]
- 8. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.helsinki.fi [chem.helsinki.fi]
- 21. pubs.acs.org [pubs.acs.org]
- 22. comporgchem.com [comporgchem.com]
- 23. BJNANO - Classical molecular dynamics investigations of biphenyl-based carbon nanomembranes [beilstein-journals.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Suzuki Coupling Reaction: A Comprehensive Guide to the Synthesis of Dimethoxybiphenyls
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the synthesis of dimethoxybiphenyl isomers. These compounds are significant structural motifs in medicinal chemistry and materials science. This guide moves beyond a simple recitation of procedural steps to offer an in-depth understanding of the reaction's nuances, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific needs.
Introduction: The Significance of Dimethoxybiphenyls and the Power of Suzuki Coupling
Dimethoxybiphenyls are a class of organic compounds that feature two methoxy groups on a biphenyl core. The positional isomerism of these methoxy groups dramatically influences the molecule's conformation, electronic properties, and biological activity. Consequently, specific dimethoxybiphenyl isomers are valuable precursors and key structural elements in pharmaceuticals, agrochemicals, and organic electronics.
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1] Its Nobel Prize-winning significance stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[2] For the synthesis of dimethoxybiphenyls, the Suzuki coupling offers a highly efficient and modular approach, allowing for the precise connection of two distinct methoxy-substituted phenyl rings.
The Catalytic Heart of the Reaction: Unraveling the Suzuki Coupling Mechanism
A thorough understanding of the reaction mechanism is paramount for successful application and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which orchestrates the formation of the new C-C bond.[3] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to an aryl halide (in this case, a bromoanisole). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Palladium(II) complex.[4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[5]
-
Transmetalation: This is the crucial step where the organic group from the organoboron reagent (a methoxyphenylboronic acid) is transferred to the palladium center. The presence of a base is essential for this step.[6] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium complex.[6]
-
Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired dimethoxybiphenyl product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols for the Synthesis of Dimethoxybiphenyl Isomers
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,2'-, 3,3'-, and 4,4'-dimethoxybiphenyl. These protocols are designed to be self-validating, with clear instructions and checkpoints.
General Considerations and Best Practices:
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.[4]
-
Reagent Purity: The purity of the starting materials, particularly the boronic acid, is crucial for high yields. Commercial boronic acids can sometimes contain anhydrides, which may affect stoichiometry.
Protocol 1: Synthesis of 2,2'-Dimethoxybiphenyl
This protocol is adapted from a reported synthesis of 2,2'-dimethoxybiphenyl.
Materials:
-
2-Bromoanisole
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoanisole (1.0 mmol, 1.0 eq.), 2-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.
-
Inerting: Evacuate and backfill the reaction flask with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 5 mL) to the reaction flask via cannula.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,2'-dimethoxybiphenyl.
Protocol 2: Synthesis of 3,3'-Dimethoxybiphenyl
This protocol is a generalized procedure adaptable for the synthesis of 3,3'-dimethoxybiphenyl.
Materials:
-
3-Bromoanisole
-
3-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromoanisole (1.0 mmol, 1.0 eq.), 3-methoxyphenylboronic acid (1.1 mmol, 1.1 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (5 mL) and water (1 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 16 hours.
-
Workup:
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3,3'-dimethoxybiphenyl.
Protocol 3: Synthesis of 4,4'-Dimethoxybiphenyl
This protocol is based on a general method for Suzuki couplings of aryl bromides.
Materials:
-
4-Bromoanisole
-
4-Methoxyphenylboronic acid
-
Palladium on carbon (10% Pd/C)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq.), potassium phosphate (3.0 mmol, 3.0 eq.), and 10% Pd/C (0.05 mmol, 5 mol%).
-
Inerting: Purge the flask with nitrogen.
-
Solvent Addition: Add a degassed mixture of THF (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-12 hours.
-
Workup:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure 4,4'-dimethoxybiphenyl.
| Parameter | Protocol 1 (2,2'-) | Protocol 2 (3,3'-) | Protocol 3 (4,4'-) |
| Aryl Halide | 2-Bromoanisole | 3-Bromoanisole | 4-Bromoanisole |
| Boronic Acid | 2-Methoxyphenylboronic acid | 3-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | 10% Pd/C |
| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ |
| Solvent System | Toluene:Ethanol:Water | DME:Water | THF:Water |
| Temperature | Reflux | 80 °C | 70 °C |
| Typical Reaction Time | 12-24 hours | 16 hours | 6-12 hours |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and strategies for optimization:
-
Low Yield:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and properly degassed solvents. Consider using a more robust catalyst system, such as a palladacycle or a catalyst with bulky, electron-rich phosphine ligands.
-
Inefficient Transmetalation: The choice of base is critical.[8] If carbonate bases are ineffective, consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The solvent system also plays a role; polar aprotic solvents like DMF or dioxane can be effective.[2]
-
Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, can be problematic. Using a less aqueous solvent system, a milder base, or a boronic ester instead of the acid can mitigate this issue.
-
-
Homocoupling of Boronic Acid: This side product arises from the coupling of two boronic acid molecules. It can be minimized by using a slight excess of the aryl halide and ensuring the reaction is oxygen-free.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction temperature, extending the reaction time, or using a more active catalyst system.
Safety Precautions
-
Palladium Compounds: Palladium catalysts, while generally less toxic than other heavy metals, should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Many organic solvents used in Suzuki couplings (e.g., toluene, dioxane, DMF) are flammable and have associated health risks. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: The inorganic bases used are corrosive. Handle with care to avoid skin and eye contact.
-
Pressure Build-up: When heating reactions in sealed vessels, be aware of the potential for pressure build-up. Do not exceed the recommended temperature for the solvent and vessel.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the Suzuki coupling synthesis of dimethoxybiphenyls.
Caption: General experimental workflow for dimethoxybiphenyl synthesis.
References
- Al-Masum, M., & Kumar, D. (2004). A convenient synthesis of 2,2'-disubstituted-1,1'-binaphthyls via Suzuki cross-coupling reaction. Tetrahedron Letters, 45(3), 489-491.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Suzuki reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Navigating the Ullmann Coupling for the Synthesis of Sterically Hindered Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Sterically Hindered Biaryls
The biaryl motif is a cornerstone in medicinal chemistry, materials science, and natural product synthesis. Among the various methods to construct this critical C-C bond, the Ullmann coupling, first reported over a century ago, represents one of the earliest transition-metal-mediated reactions for this purpose.[1][2] However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant synthetic hurdle. These molecules are of increasing interest in drug discovery as the enforced out-of-plane twisting of the aromatic rings can lead to unique three-dimensional structures and novel biological activities. While the classical Ullmann reaction, employing stoichiometric copper at high temperatures, has been a method of last resort for some complex biaryls, it is often plagued by harsh reaction conditions, low yields, and a lack of general applicability.[3]
Modern advancements in catalysis have introduced a variety of ligands that can dramatically improve the efficiency and mildness of Ullmann-type reactions.[4] Despite these advances, the direct C-C coupling of sterically demanding aryl halides remains a formidable challenge, with alternative methods such as Suzuki and nickel-catalyzed couplings often providing superior outcomes.[1][5] This application note provides a comprehensive guide to the Ullmann coupling for the synthesis of sterically hindered biphenyls, detailing the classic protocol, exploring the potential of modern ligand systems, and offering a realistic perspective on its applications and limitations.
The Ullmann Reaction: Mechanism and Steric Limitations
The precise mechanism of the Ullmann reaction has been a subject of extensive study. While a radical pathway has been considered, current evidence suggests a pathway involving the formation of an organocopper intermediate.[3] The generally accepted simplified mechanism for the homocoupling of an aryl halide (Ar-X) is as follows:
-
Oxidative Addition: Copper(0) reacts with the aryl halide to form an organocopper(II) species.
-
Intermediate Formation: This can then form a Cu(I)-aryl species.
-
Second Oxidative Addition/Metathesis: A second molecule of the aryl halide reacts with the organocopper intermediate.
-
Reductive Elimination: The resulting diorganocopper species undergoes reductive elimination to form the biaryl (Ar-Ar) and regenerate a copper species.
The Impact of Steric Hindrance
Steric hindrance, particularly from ortho-substituents on the aryl halide, impedes several key steps in the catalytic cycle. Bulky groups can disfavor the initial oxidative addition of the copper to the C-X bond and hinder the formation of the critical diorganocopper intermediate required for reductive elimination. This often necessitates forcing conditions, such as extremely high temperatures (>200 °C), which can lead to side reactions and decomposition of starting materials and products, resulting in diminished yields.[6]
Visualizing the Ullmann Homocoupling Workflow
The following diagram outlines the general experimental workflow for a classical Ullmann homocoupling reaction.
Sources
- 1. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
Application Note & Protocol: A Guide to the Hydrolysis of 4,4',5,5'-Tetraacetoxy-1,1'-biphenyl to 2,2',3,3'-Tetrahydroxy-1,1'-biphenyl
Introduction
4,4'-Dihydroxybiphenyl and its derivatives are crucial intermediates in the synthesis of a wide range of commercially significant materials, including liquid crystal polymers, high-performance engineering plastics, and pharmaceutical agents.[1][2] The purity of these biphenolic compounds is paramount, as even trace impurities can significantly impact the properties and performance of the final products.[2] This application note provides a comprehensive guide to the hydrolysis of a tetraacetylated biphenyl precursor, 4,4',5,5'-tetraacetoxy-1,1'-biphenyl, to yield 2,2',3,3'-tetrahydroxy-1,1'-biphenyl. This process is a key deprotection step that can be employed in multi-step synthetic routes.
This document will delve into the mechanistic underpinnings of ester hydrolysis, provide detailed protocols for both acid- and base-catalyzed reactions, and outline analytical methods for the characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Mechanistic Insights: The Chemistry of Ester Hydrolysis
The hydrolysis of an ester is a fundamental organic reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by either an acid or a base.[3]
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4] Subsequent proton transfers and elimination of the alcohol moiety result in the formation of the carboxylic acid and regeneration of the acid catalyst.[4] The entire process is reversible, and the forward reaction is favored by the presence of a large excess of water.[4]
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, also known as saponification, is an irreversible process.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Visualizing the Reaction Pathway
The following diagram illustrates the general transformation from the tetraacetylated precursor to the final dihydroxybiphenyl product.
Caption: General reaction scheme for the hydrolysis of tetraacetoxybiphenyl.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the hydrolysis of 4,4',5,5'-tetraacetoxy-1,1'-biphenyl.
Materials and Reagents
-
4,4',5,5'-Tetraacetoxy-1,1'-biphenyl (starting material)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
pH paper or pH meter
-
Separatory Funnel
-
Standard laboratory glassware
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and bases in a well-ventilated fume hood.
-
Exercise caution when working with organic solvents, as they are flammable.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes acidic conditions to drive the hydrolysis reaction.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4,4',5,5'-tetraacetoxy-1,1'-biphenyl in 20 mL of methanol.
-
Acid Addition: To the stirring solution, add 5 mL of concentrated hydrochloric acid dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,2',3,3'-tetrahydroxy-1,1'-biphenyl can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).
Protocol 2: Base-Promoted Hydrolysis (Saponification)
This protocol employs basic conditions for the hydrolysis.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve 1.0 g of 4,4',5,5'-tetraacetoxy-1,1'-biphenyl in 20 mL of methanol.
-
Base Addition: While stirring, add 10 mL of a 2 M aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 6 M hydrochloric acid dropwise until the pH of the solution is acidic (pH ~2), which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
-
Purification: Further purify the crude 2,2',3,3'-tetrahydroxy-1,1'-biphenyl by recrystallization.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of dihydroxybiphenyl.
Caption: A typical experimental workflow for the hydrolysis and purification process.
Data Presentation and Analysis
The purity and identity of the synthesized 2,2',3,3'-tetrahydroxy-1,1'-biphenyl should be confirmed using appropriate analytical techniques.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction.[2][5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis. Derivatization of the hydroxyl groups to form more volatile ethers (e.g., trimethylsilyl ethers) may be necessary to improve chromatographic performance.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) functional groups and the disappearance of the ester carbonyl (C=O) peak from the starting material.
Comparative Data Table
| Analytical Method | Purpose | Expected Outcome for 2,2',3,3'-Tetrahydroxy-1,1'-biphenyl |
| HPLC | Purity Assessment | A single major peak corresponding to the product with purity ≥98.5%.[6] |
| GC-MS | Identification and Purity | A single major peak (after derivatization) with a mass spectrum consistent with the product's molecular weight. |
| ¹H NMR | Structural Confirmation | Appearance of signals corresponding to the aromatic and hydroxyl protons, with appropriate chemical shifts and integrations. |
| ¹³C NMR | Structural Confirmation | Appearance of signals corresponding to the carbon atoms in the biphenyl backbone and those bearing the hydroxyl groups. |
| IR Spectroscopy | Functional Group Analysis | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and disappearance of the strong ester C=O stretch around 1750 cm⁻¹. |
Conclusion
This application note has provided a detailed and scientifically grounded guide for the hydrolysis of 4,4',5,5'-tetraacetoxy-1,1'-biphenyl to 2,2',3,3'-tetrahydroxy-1,1'-biphenyl. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can confidently and efficiently perform this chemical transformation. The successful synthesis and purification of high-purity dihydroxybiphenyl are critical for its application in the development of advanced materials and pharmaceuticals.
References
- A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection. Benchchem.
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem.
- How can 4, 4'-dihydroxybiphenyl be synthesized?. Guidechem.
- Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Comparative Guide. Benchchem.
- USRE33779E - Preparation process of 4,4-dihydroxybiphenyl. Google Patents.
- 4,4'-Dihydroxybiphenyl, 99% 100 g. Thermo Fisher Scientific.
- mechanism of ester hydrolysis. YouTube.
- Ch20: Hydrolysis of Esters. University of Calgary.
- Mechanisms of Ester hydrolysis. Science discussions.
Sources
Application Notes & Protocols for the Pharmacological Evaluation of Novel Biphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The biphenyl scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for the pharmacological evaluation of novel biphenyl derivatives, outlining a strategic, multi-tiered approach that spans from initial in vitro screening to preclinical in vivo validation. We detail robust protocols, explain the scientific rationale behind experimental choices, and emphasize the importance of early-stage ADME/Tox profiling to ensure the selection of promising candidates with favorable drug-like properties.
Part 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity and Primary Pharmacological Activity
The initial phase of evaluating any novel chemical entity involves a battery of in vitro assays to determine its intrinsic biological activity and potential for cytotoxicity. This stage is crucial for early go/no-go decisions and for prioritizing compounds for further investigation.
Rationale for Initial Cytotoxicity Screening
Before assessing the therapeutic potential of a novel biphenyl derivative, it is imperative to establish its cytotoxicity profile. This foundational data provides a therapeutic window and informs the concentration range for subsequent functional assays. A highly cytotoxic compound may have limited therapeutic utility, unless its intended application is in oncology.[4] We recommend a tiered approach, starting with a general cell viability assay against a panel of relevant cell lines.
Experimental Protocol: MTT and XTT Cell Viability Assays
The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[5][6] The choice between them often depends on the specific experimental needs; the XTT assay is generally faster as it does not require a solubilization step for the formazan product.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24-48 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the biphenyl derivatives in the appropriate culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). Add the diluted compounds to the cells and include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[5] Incubate for an additional 1-4 hours.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [5][6]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling agent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.
Data Analysis and Interpretation
The results are typically expressed as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability, should be calculated.
| Parameter | Description | Typical Units |
| IC₅₀ | Concentration of a drug that gives half-maximal response. | µM or nM |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 | % |
Primary Pharmacological Screening: Target-Based vs. Phenotypic Assays
Following the initial cytotoxicity assessment, the next step is to evaluate the primary pharmacological activity of the biphenyl derivatives. The choice of assay will depend on the therapeutic area of interest.
-
For Anti-inflammatory Activity: Initial screening can be performed using in vitro models such as the inhibition of cyclooxygenase (COX) enzymes or by measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[9]
-
For Anticancer Activity: A broader screening against a panel of cancer cell lines is recommended.[10][11] Compounds showing potent and selective activity can then be subjected to more specific mechanistic studies, such as kinase inhibition assays or apoptosis induction assays.[12][13] Biphenyl derivatives have shown promise as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[14][15][16][17]
Part 2: In Silico and In Vitro ADME/Tox Profiling: The "Fail Early, Fail Often" Paradigm
To mitigate the high attrition rates in drug development, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates at an early stage.[18][19][20] This "fail early, fail often" strategy helps to identify compounds with suboptimal pharmacokinetic and toxicological profiles before significant resources are invested.[19]
In Silico Prediction of "Drug-Likeness"
Computational tools can predict the "drug-likeness" of a compound based on its physicochemical properties.[21] Lipinski's "Rule of Five" is a widely used guideline for predicting the oral bioavailability of a drug candidate.[22] More advanced models like the Quantitative Estimate of Drug-likeness (QED) provide a score based on multiple molecular properties.[23][24]
| Parameter (Lipinski's Rule of Five) | Favorable Range for Oral Bioavailability |
| Molecular Weight (MW) | < 500 Da |
| LogP (octanol-water partition coefficient) | < 5 |
| Hydrogen Bond Donors (HBD) | < 5 |
| Hydrogen Bond Acceptors (HBA) | < 10 |
In Vitro ADME Assays
A panel of in vitro ADME assays should be conducted to experimentally validate the in silico predictions and to further characterize the pharmacokinetic properties of the lead compounds.[19]
-
Solubility: Determines the maximum concentration of a compound that can be dissolved in a given solvent.
-
Permeability: Assessed using models such as the Caco-2 cell monolayer assay to predict intestinal absorption.
-
Metabolic Stability: Evaluated using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[16]
-
Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, which can affect its distribution and efficacy.
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.
Part 3: In Vivo Validation: Assessing Efficacy and Safety in Preclinical Models
Promising candidates identified through in vitro and ADME/Tox profiling should be advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. The design of these studies must be rigorous to ensure the data is reliable and translatable to clinical settings.[25][26]
General Principles of Preclinical Animal Study Design
-
Ethical Considerations: All animal studies must adhere to ethical guidelines, such as the 3Rs principle (Replacement, Reduction, and Refinement).[27]
-
Model Selection: The choice of animal model should be appropriate for the disease being studied and the therapeutic agent being tested.[27][28]
-
Dose Selection and Route of Administration: Doses should be selected based on the in vitro potency and in vivo pharmacokinetic data. The route of administration should be relevant to the intended clinical use.
-
Statistical Analysis: Studies should be adequately powered, and appropriate statistical methods should be used to analyze the data.[27]
In Vivo Models for Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[29][30][31][32]
Protocol: Carrageenan-Induced Paw Edema in Rats [31]
-
Acclimatization: Acclimate animals to the experimental conditions for at least one week.
-
Grouping and Dosing: Randomly assign animals to different treatment groups (vehicle control, positive control e.g., indomethacin, and various doses of the biphenyl derivative). Administer the compounds, typically orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
In Vivo Models for Anticancer Activity
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[11][14]
Protocol: Human Tumor Xenograft Model in Mice
-
Cell Culture and Implantation: Culture the desired human cancer cell line and implant the cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Monitor tumor growth, and once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the biphenyl derivative and control treatments according to the predetermined schedule and route.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Part 4: Data Integration and Candidate Selection
The final step in the pharmacological evaluation is to integrate all the data from the in vitro, ADME/Tox, and in vivo studies to select the most promising drug candidate for further development. This decision should be based on a comprehensive assessment of the compound's potency, selectivity, pharmacokinetic profile, and safety margin.
Visualizations
Caption: Pharmacological Evaluation Workflow for Novel Biphenyl Derivatives.
Caption: Workflow for MTT/XTT Cell Viability Assays.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4'-Methoxy[1,1'-biphenyl]-2,5-diol Derivatives.
- PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- ACS Publications. (2003). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Journal of Chemical Information and Modeling.
- Computational Chemistry. (2022). Importance of ADME/Tox in Early Drug Discovery.
- Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Sannova. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Google Patents. (n.d.). Biphenyl derivatives as P-38 kinase inhibitors.
- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
- NIH. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC.
- PubMed. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo.
- PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies.
- BenchChem. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
- BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Taylor & Francis Online. (n.d.). Advances of Biphenyl Small-Molecule Inhibitors Targeting PD-1/PD-L1 Interaction in Cancer Immunotherapy.
- Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics.
- Biocompare. (2015). ADME/Tox: Creating a Safer Drug-Discovery Pipeline.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- NIH. (n.d.). General Principles of Preclinical Study Design. PMC.
- Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success.
- PubMed. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
- ResearchGate. (n.d.). Some biologically active biphenyl derivatives.
- Acta Chimica Slovenica. (2024). Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes.
- ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
- BenchChem. (n.d.). A Comparative Guide to the In Vivo Validation of 3-biphenyl-4'-fluoro-acetic acid's Anti-Inflammatory Mechanism of Action.
- Xi'an Jiaotong University. (2012). Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents. Medicinal Chemistry.
- PubMed. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors.
- Creative Biolabs. (n.d.). Drug Likeness Assessment.
- ACS Publications. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry.
- ResearchGate. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives.
- ACS Publications. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry.
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- FDA. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices.
- PubMed. (n.d.). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes.
- University of Pennsylvania. (2019). Preclinical Animal Models.
- FDA. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
- ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- CNR-IRIS. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
- Medium. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- ResearchGate. (2025). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
- ResearchGate. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
- Preprints.org. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- ResearchGate. (2025). Biphenyl-based small molecule inhibitors: Novel cancer immunotherapeutic agents targeting PD-1/PD-L1 Interaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. nbinno.com [nbinno.com]
- 4. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. EP2251333A1 - Biphenyl derivatives as P-38 kinase inhibitors - Google Patents [patents.google.com]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lifechemicals.com [lifechemicals.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. optibrium.com [optibrium.com]
- 25. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. biobostonconsulting.com [biobostonconsulting.com]
- 28. DSpace [repository.upenn.edu]
- 29. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Facile Cleavage of Acetoxy Groups from Biphenyl Scaffolds
Introduction: The Strategic Role of Acetoxy Protecting Groups in Biphenyl Chemistry
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the biphenyl moiety stands as a privileged scaffold. Its unique structural and electronic properties are central to the function of numerous pharmaceuticals and advanced materials.[1] The hydroxyl group, a common functional handle on these biphenyl rings, often requires protection to ensure chemoselectivity during synthetic transformations. The acetoxy group (-OAc) is a frequently employed protecting group for phenols due to its ease of installation, stability to a range of reaction conditions, and generally straightforward removal.[2]
This application note provides a comprehensive guide to the deprotection of acetoxy groups on biphenyl rings. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and discuss the rationale behind selecting the optimal conditions for a given biphenyl substrate. Our focus is on providing robust and reliable methods suitable for researchers and drug development professionals.
Core Principles of Acetoxy Deprotection: A Mechanistic Overview
The cleavage of the ester bond in an aryl acetate is most commonly achieved through hydrolysis, a reaction that can be catalyzed by either a base or an acid. The choice between these pathways is dictated by the overall functionality of the biphenyl molecule, with the goal of maximizing yield and minimizing side reactions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is the most prevalent method for the deprotection of phenolic acetates.[3] The reaction is typically irreversible because the resulting phenoxide is deprotonated by the carboxylic acid formed, driving the equilibrium towards the products.[4]
The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the phenoxide leaving group, which is subsequently protonated upon acidic workup to yield the desired phenol.[5]
Visualizing the Process: From Protected Biphenyl to Final Product
To provide a clear overview of the experimental sequence, the following workflow diagram outlines the key stages of a typical base-catalyzed deprotection of an acetoxy-biphenyl derivative.
Caption: General workflow for acetoxy deprotection.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and clear endpoints.
Protocol 1: Standard Base-Catalyzed Deprotection with Sodium Hydroxide
This protocol is a robust and widely applicable method for the deprotection of acetoxy groups on electronically neutral or electron-deficient biphenyl rings.
Materials and Reagents:
-
Acetoxy-biphenyl substrate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the acetoxy-biphenyl substrate (1.0 eq) in a suitable solvent system such as a mixture of methanol and water (e.g., 4:1 v/v) or THF and water (e.g., 3:1 v/v).[6] The choice of co-solvent is to ensure the solubility of the often-hydrophobic biphenyl starting material.
-
Reagent Addition: Add a solution of sodium hydroxide (1.5 - 3.0 eq) in water to the stirred solution of the substrate. The use of an excess of base ensures the reaction goes to completion.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot. For substrates that are sterically hindered or electron-rich, gentle heating (e.g., 40-60 °C) may be required.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully add 1 M HCl until the pH of the aqueous phase is acidic (pH ~2-3), which can be checked with pH paper.[8] This step protonates the phenoxide to form the desired hydroxyl group.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the reaction mixture).[9]
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure hydroxy-biphenyl.
Protocol 2: Mild Deprotection using Potassium Carbonate
For biphenyl substrates bearing base-sensitive functional groups, a milder base such as potassium carbonate (K₂CO₃) in methanol is an excellent alternative.[10]
Materials and Reagents:
-
As in Protocol 1, but substituting K₂CO₃ for NaOH.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the acetoxy-biphenyl substrate (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (2.0 - 4.0 eq) to the solution. The heterogeneous mixture should be stirred vigorously.
-
Reaction Progress: Stir the reaction at room temperature or with gentle heating. The reaction time may be longer compared to using a strong base. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be taken up in an organic solvent and washed with a dilute acid (e.g., 0.1 M HCl) and then water. Subsequent drying and concentration will yield the crude product, which can be further purified as described in Protocol 1.
Quantitative Data Summary
The choice of base and reaction conditions can significantly impact the efficiency of the deprotection. The following table provides a general comparison.
| Base | Typical Equivalents | Solvent System | Temperature (°C) | General Reaction Time | Notes |
| NaOH | 1.5 - 3.0 | MeOH/H₂O, THF/H₂O | 25 - 60 | 1 - 6 hours | A robust, fast, and economical choice for many substrates.[7] |
| LiOH | 1.5 - 4.0 | THF/H₂O | 25 | 2 - 8 hours | Often used for its high reactivity and good solubility.[3][11] |
| K₂CO₃ | 2.0 - 4.0 | MeOH | 25 - 60 | 4 - 24 hours | A milder option, suitable for base-sensitive molecules.[12] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding more base. For sterically hindered acetoxy groups, a stronger base or longer reaction times may be necessary.
-
Side Reactions: For molecules with other ester functionalities, selective deprotection of the aryl acetate can sometimes be achieved under mild conditions due to the better leaving group ability of the phenoxide compared to an alkoxide.[12]
-
Workup Emulsions: During extraction, emulsions can sometimes form. Adding brine can help to break up these emulsions.
Acid-Catalyzed Deprotection: An Alternative Pathway
While less common for aryl acetates due to the potential for competing side reactions on the aromatic rings, acid-catalyzed hydrolysis is a viable option, particularly for substrates that are sensitive to basic conditions.[5]
The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.[13]
Sources
- 1. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. quora.com [quora.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Note: A Comprehensive Guide to the HPLC Purification of Acetylated Biphenyl Compounds
Abstract
This guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) purification of acetylated biphenyl compounds, a class of molecules with significant importance in pharmaceutical and materials science research. We will delve into the fundamental principles of chromatographic separation as they apply to these specific analytes, offering field-proven insights into method development, optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification protocols.
Introduction: The Chromatographic Challenge of Acetylated Biphenyls
Biphenyl scaffolds are prevalent in medicinal chemistry and organic electronics. The introduction of acetyl groups, while often crucial for modulating biological activity or material properties, presents unique challenges for purification. Acetylation significantly alters the polarity and steric profile of the parent biphenyl molecule, directly impacting its interaction with both the stationary and mobile phases in HPLC.[1][2] Specifically, the acetyl group, being hydrophobic in nature, tends to increase the compound's retention in reversed-phase chromatography.[1] This guide will equip the reader with the necessary knowledge to rationally design purification strategies for these valuable compounds.
Foundational Principles: Selecting the Right Chromatographic Mode
The choice between reversed-phase (RP) and normal-phase (NP) chromatography is the first critical decision in method development.
-
Reversed-Phase (RP) HPLC: This is the most common and often the first choice for the purification of acetylated biphenyls.[3][4] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] Acetylated biphenyls, being relatively nonpolar, will be retained on the column, allowing for separation from more polar impurities.
-
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica) is paired with a non-polar mobile phase (such as hexane and ethyl acetate).[5][7] NP-HPLC can be particularly useful for separating isomers or when the acetylated biphenyl has other polar functional groups that could lead to poor peak shape in RP-HPLC.[5]
Orthogonal Chromatography: A Strategy for High Purity
For particularly complex samples or when exceptionally high purity is required, an orthogonal chromatographic approach is highly recommended.[8][9][10] This involves using two different separation mechanisms, such as RP-HPLC followed by NP-HPLC.[8] This two-step process can effectively remove impurities that co-elute with the target compound in a single chromatographic mode.[8][11]
Method Development for Reversed-Phase HPLC Purification
A systematic approach to method development is crucial for achieving efficient and reproducible purifications.
Column Selection: Beyond C18
While C18 columns are a good starting point, the unique aromatic nature of biphenyl compounds suggests that alternative stationary phases should be considered.[12]
-
Biphenyl Phases: These columns have stationary phases containing biphenyl groups, which can offer enhanced retention and unique selectivity for aromatic compounds through π-π interactions.[13][14] They are often a superior choice for separating isomers or closely related aromatic compounds.[13][14]
-
Phenyl-Hexyl Phases: These provide an intermediate polarity and can also offer beneficial π-π interactions for the separation of aromatic compounds.[13]
-
End-capped Columns: To minimize peak tailing, especially if the acetylated biphenyl has any basic functionalities, it is crucial to use a high-quality, end-capped column.[15][16] End-capping blocks residual silanol groups on the silica surface that can cause undesirable secondary interactions.[15]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[6][17]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[6]
-
Acetonitrile: Generally provides lower viscosity and better UV transparency at low wavelengths.
-
Methanol: Can alter selectivity, particularly with phenyl-based stationary phases, due to its ability to engage in different hydrogen bonding interactions.[18] It is worthwhile to screen both solvents during method development.
-
-
pH Control and Buffering: The pH of the mobile phase is a critical parameter, especially if the acetylated biphenyl or impurities contain ionizable functional groups.[6][19]
-
For neutral acetylated biphenyls, a simple mobile phase of water and organic solvent may suffice.
-
If acidic or basic impurities are present, buffering the mobile phase is essential to ensure consistent retention times and good peak shape.[15][19] A general rule is to select a buffer with a pKa within one pH unit of the desired mobile phase pH.[19]
-
For Mass Spectrometry (MS) detection, volatile buffers such as ammonium formate or ammonium acetate are required.[19][20][21]
-
Table 1: Common Volatile Buffers for LC-MS Applications
| Buffer System | Useful pH Range | Notes |
| Formic Acid (0.1%) | ~2.7 | Excellent for positive ion mode LC-MS.[22] |
| Acetic Acid (0.1%) | ~3.8 - 5.8 | Good for both positive and negative ion modes.[19] |
| Ammonium Formate | 3.3 - 4.3 / 8.8 - 9.8 | A versatile buffer for a wide pH range.[23] |
| Ammonium Acetate | 3.8 - 5.8 / 8.2 - 10.2 | Widely used in LC-MS applications.[20][23] |
| Ammonium Bicarbonate | 5.9 - 6.9 / 8.8 - 9.8 | Suitable for higher pH separations.[22][23] |
-
Gradient Elution: For samples containing compounds with a wide range of polarities, a gradient elution is typically employed.[4] This involves increasing the percentage of the organic modifier over the course of the run to elute more strongly retained components. A good starting point is a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to scout for the elution position of the target compound and impurities. The gradient can then be optimized to improve resolution around the peak of interest.
Experimental Protocols
Protocol 1: Generic RP-HPLC Method Development for Acetylated Biphenyls
This protocol provides a systematic approach to developing a purification method from scratch.
Step 1: Initial Column and Mobile Phase Screening
-
Columns: Screen a C18 column and a Biphenyl column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm).
-
Injection: Inject a small, analytical-scale amount of the crude sample dissolved in the initial mobile phase composition.[24]
Step 2: Gradient Optimization
-
Based on the initial screening, identify the approximate %B at which the acetylated biphenyl elutes.
-
Design a shallower gradient around this elution point to improve resolution. For example, if the compound elutes at 60% B, a new gradient could be 40-70% B over 30 minutes.
Step 3: Organic Modifier Evaluation
-
Repeat the optimized gradient using Methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol).
-
Compare the chromatograms to see if the change in organic solvent improves the separation of the target compound from its impurities.
Step 4: Scale-Up to Preparative Chromatography
-
Once an optimized analytical method is established, it can be scaled up to a preparative column with the same stationary phase.
-
The flow rate and injection volume can be scaled proportionally to the column dimensions.
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Protocol 2: Sample Preparation for HPLC Purification
Proper sample preparation is crucial for protecting the column and achieving good chromatography.[25]
-
Dissolution: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions.[24] Ideally, the sample should be dissolved in the mobile phase itself. If a stronger solvent is required for solubility, use the minimum amount necessary.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[26]
-
Concentration: The concentration of the sample should be optimized to avoid overloading the column, which can lead to poor peak shape and reduced resolution.[24]
Troubleshooting Common Issues
Even with a well-developed method, problems can arise. Here are some common issues and their solutions.
Table 2: HPLC Troubleshooting Guide for Acetylated Biphenyl Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols.[15][27] - Mobile phase pH close to the pKa of an analyte.[15] - Column overload. | - Use a high-purity, end-capped column.[15] - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[24] - Reduce the injection volume or sample concentration.[24] |
| Poor Resolution | - Inappropriate stationary phase. - Suboptimal mobile phase composition. - Gradient is too steep. | - Screen alternative stationary phases (e.g., Biphenyl).[13][14] - Evaluate different organic modifiers (ACN vs. MeOH).[18] - Employ a shallower gradient.[28] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. | - Prepare mobile phases carefully and consistently.[12] - Use a column oven to maintain a stable temperature.[13][28] - Replace the column if it has reached the end of its lifetime. |
| High Backpressure | - Clogged column frit or tubing. - Sample precipitation on the column. | - Filter all samples and mobile phases.[26] - Ensure the sample is fully dissolved in a compatible solvent.[24] - Flush the system and column with a strong solvent.[29] |
Diagram 2: Logic for Troubleshooting Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing.
Chiral Purification of Acetylated Biphenyls
Many biphenyl compounds are chiral due to restricted rotation around the biphenyl bond (atropisomerism). The separation of enantiomers requires specialized chiral stationary phases (CSPs).
-
Column Selection: The choice of CSP is highly dependent on the specific structure of the acetylated biphenyl. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[30]
-
Mobile Phase: Chiral separations can be performed in both normal-phase and reversed-phase modes.[30][31] Normal-phase mode, using mobile phases like hexane/isopropanol or hexane/ethanol, often provides better selectivity for chiral separations.[32] Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[30]
Conclusion
The successful HPLC purification of acetylated biphenyl compounds is readily achievable through a systematic and informed approach to method development. By understanding the interplay between the analyte, stationary phase, and mobile phase, researchers can develop robust and efficient purification protocols. The use of alternative stationary phases like biphenyl columns, careful optimization of the mobile phase, and the consideration of orthogonal purification strategies are key to obtaining high-purity materials for downstream applications.
References
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
LCGC International. Buffer Considerations for LC and LC–MS. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Reversed-phase HPLC Buffers. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
ResearchGate. (PDF) Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. [Link]
-
Reddit. MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
YouTube. Preparative Purification Solutions in Drug Discovery Synthesis. [Link]
-
NIH. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC. [Link]
-
ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]
-
ResearchGate. (PDF) Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
NIH. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC. [Link]
-
Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets. [Link]
-
Phenomenex. Normal Phase HPLC Columns. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
Phenomenex. Chiral HPLC Separations. [Link]
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. [Link]
-
Chiral Columns for enantiomer separation by HPLC. [Link]
-
NIH. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PubMed Central. [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. moravek.com [moravek.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. santaisci.com [santaisci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. reddit.com [reddit.com]
- 22. hplc.eu [hplc.eu]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. HPLC故障排除指南 [sigmaaldrich.com]
- 25. agilent.com [agilent.com]
- 26. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. waters.com [waters.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. agilent.com [agilent.com]
- 30. researchgate.net [researchgate.net]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. scas.co.jp [scas.co.jp]
Application Notes and Protocols for the Derivatization of Biphenyls in Medicinal Chemistry
Introduction: The Biphenyl Scaffold - A Privileged Motif in Drug Discovery
The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1] The inherent rigidity and planarity of the biphenyl core provide a well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.[2] This structural feature, combined with the potential for substitution on both phenyl rings, allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
Biphenyl derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects.[3] The ability to strategically modify the biphenyl core through various chemical transformations is therefore a critical skill for medicinal chemists aiming to develop novel therapeutics.[4][5] This guide provides an in-depth exploration of key derivatization strategies, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction, and presents detailed protocols for the synthesis of biphenyl-containing compounds with therapeutic relevance.
Synthetic Strategies for Biphenyl Derivatization: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction has emerged as the preeminent method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][6]
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and is dictated by the electronic and steric properties of the coupling partners.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes in the Pd(0) oxidation state are the active catalytic species.[7] While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often preferred as more stable Pd(II) precursors that are reduced in situ to Pd(0).[6][7] The choice of palladium source can influence reaction kinetics and catalyst stability.
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand is critical for coupling challenging substrates, such as aryl chlorides. Electron-rich and sterically bulky phosphines, like SPhos or XPhos, are often employed to enhance catalytic activity.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can significantly impact the reaction rate and yield, and its selection should be compatible with the functional groups present in the substrates.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures, such as dioxane/water, THF/water, or toluene/water. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. The choice of solvent also depends on the solubility of the reactants and the desired reaction temperature.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of biphenyl derivatives. These are representative procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.
Protocol 2: Synthesis of Valsartan Intermediate
This protocol outlines a key step in the synthesis of the antihypertensive drug Valsartan, involving a Negishi coupling to form the biphenyl core.[5][9]
Materials:
-
5-phenyl-1-trityl-1H-tetrazole (1.0 mmol)
-
n-Butyllithium (1.1 mmol)
-
Zinc chloride (1.1 mmol)
-
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (1.0 mmol)
-
Palladium acetate (0.02 mmol, 2 mol%)
-
Q-phos (0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
Dissolve 5-phenyl-1-trityl-1H-tetrazole (1.0 mmol) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C and add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at 0 °C.
-
Add a solution of zinc chloride (1.1 mmol) in anhydrous THF to the reaction mixture at -20 °C and stir for 1 hour.
-
In a separate flask, dissolve methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (1.0 mmol), palladium acetate (0.02 mmol), and Q-phos (0.02 mmol) in anhydrous THF.
-
Transfer the organozinc solution to the second flask via cannula.
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate.
Protocol 3: Synthesis of Felbinac (4-Biphenylacetic Acid)
This protocol describes a synthesis of the non-steroidal anti-inflammatory drug (NSAID) Felbinac via a Friedel-Crafts reaction followed by desulfurization and hydrolysis.[10]
Materials:
-
Biphenyl (1.0 mmol)
-
Ethyl α-chloro-α-(methylthio)acetate (1.1 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 mmol)
-
Anhydrous dichloromethane (DCM)
-
Zinc dust
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen)
Procedure:
Step 1: Friedel-Crafts Acylation
-
Suspend anhydrous AlCl₃ (1.2 mmol) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a solution of biphenyl (1.0 mmol) and ethyl α-chloro-α-(methylthio)acetate (1.1 mmol) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to obtain ethyl 2-methylthio-2-(4-biphenylyl)acetate.
Step 2: Desulfurization and Hydrolysis
-
Dissolve the product from Step 1 in acetic acid.
-
Add zinc dust in portions and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the excess zinc, and concentrate the filtrate.
-
Dissolve the residue in ethanol and add an aqueous solution of NaOH.
-
Heat the mixture to reflux to hydrolyze the ester.
-
Cool the reaction mixture and acidify with HCl to precipitate Felbinac.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Felbinac.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling to provide a quick reference for experimental design.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Iodide | Aryl Chloride |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | - | PPh₃ | SPhos |
| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | THF/H₂O | Toluene/H₂O |
| Temperature | 80-100 °C | 60-80 °C | 100-120 °C |
| Typical Yield | 80-95% | 85-98% | 70-90% |
Structure-Activity Relationship (SAR) Insights
The derivatization of the biphenyl scaffold allows for a systematic exploration of the structure-activity relationship (SAR). The position and nature of substituents on the phenyl rings can dramatically influence a compound's biological activity.[11] For example, in the development of angiotensin II receptor antagonists like Valsartan, the acidic tetrazole group is crucial for binding to the receptor.[9] Similarly, for many NSAIDs, a carboxylic acid or a bioisostere at a specific position on the biphenyl ring is essential for their anti-inflammatory properties.[11] The conformation of the two phenyl rings, which is influenced by ortho-substituents, can also play a significant role in determining the binding affinity to a target protein.
Visualizing a General Biphenyl Derivatization Workflow
The following diagram outlines a typical workflow for the derivatization of a biphenyl core and subsequent biological evaluation.
Caption: A general workflow for the synthesis and evaluation of biphenyl derivatives.
Conclusion
The derivatization of biphenyls is a powerful and versatile strategy in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, in particular, provides a robust and efficient means of constructing the biphenyl core with a high degree of functional group tolerance. By understanding the principles behind the synthetic methodologies and carefully considering the structure-activity relationships, researchers can effectively design and synthesize novel biphenyl-containing compounds with the potential to become next-generation therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development.
References
-
New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Synthesis method of valsartan. Eureka | Patsnap. [Link]
-
Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI | Korea Science. [Link]
-
Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PMC - NIH. [Link]
-
A short and efficient synthesis of valsartan via a Negishi reaction. PMC - NIH. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Simple preparation method of felbinac. Eureka | Patsnap. [Link]
-
New and Improved Manufacturing Process for Valsartan. ACS Publications. [Link]
-
Valsartan Synthesis. Scribd. [Link]
- The preparation method of felbinac.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Representative examples for biphenyl containing marketed drugs. ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
- A kind of preparation method of felbinac.
-
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
-
Scheme 2. Five step synthesis of Difl unisal by Jones et al. ResearchGate. [Link]
-
Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. ResearchGate. [Link]
- A kind of preparation method of diflunisal.
-
One step synthesis of Diflunisal using a Pd-diamine complex. ResearchGate. [Link]
-
Suzuki − Miyaura coupling reactions of aryl halides with phenylboronic acid a. ResearchGate. [Link]
-
Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry - ACS Publications. [Link]
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]
- A kind of method for one-step synthesis of diflunisal and derivatives thereof.
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
-
Initial SAR studies of biphenyl derivatives a. ResearchGate. [Link]
-
Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Organic Syntheses. [Link]
Sources
- 1. CN107324990A - A kind of preparation method of felbinac - Google Patents [patents.google.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 11. medcraveonline.com [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Sterically Hindered Biphenyls
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals grappling with the synthesis of sterically hindered biphenyls. This guide is designed to provide practical, in-depth solutions to common challenges encountered during these demanding coupling reactions. Drawing from established literature and field-proven insights, we aim to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Steric Hindrance
The construction of biaryl scaffolds, particularly those with multiple substituents at the ortho positions, is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the steric clash between bulky groups flanking the forming C-C bond presents a significant thermodynamic and kinetic barrier. This often leads to low yields, failed reactions, and a host of undesirable side products. The Suzuki-Miyaura coupling, while a workhorse in cross-coupling chemistry, is particularly susceptible to these steric challenges, primarily impacting the transmetalation and reductive elimination steps of the catalytic cycle.[3][4]
This guide will focus predominantly on troubleshooting the Suzuki-Miyaura reaction, given its prevalence, while also acknowledging alternative strategies for particularly recalcitrant substrates.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently posed by researchers embarking on the synthesis of hindered biaryls.
Q1: Why is my Suzuki-Miyaura reaction failing when coupling di-ortho-substituted substrates?
A1: Failure in these cases typically stems from one or more bottlenecks in the catalytic cycle, exacerbated by steric hindrance. The primary culprits are:
-
Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is sterically impeded.[4]
-
Difficult Reductive Elimination: The final, bond-forming step is hindered, preventing the release of the product and regeneration of the active Pd(0) catalyst.[5] Bulky, electron-rich ligands are essential to facilitate this step.[3][5][6]
-
Catalyst Decomposition: The catalyst may be deactivating before the slow coupling can occur.
-
Reagent Instability: The boronic acid may be undergoing protodeboronation or other degradation pathways.[7]
Q2: How do bulky, electron-rich ligands like XPhos or SPhos facilitate the coupling?
A2: These ligands, often referred to as Buchwald ligands, are critical for overcoming steric barriers.[3] Their role is multifaceted:
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.[6][8]
-
Facilitate Reductive Elimination: Their steric bulk forces the two aryl groups on the palladium complex into a conformation that favors C-C bond formation.[4][5][6]
-
Stabilize the Active Catalyst: They create a stable, monoligated Pd(0) species that is highly reactive.
Q3: What are the first things I should check if my reaction for a hindered biphenyl is not working?
A3: Before embarking on extensive re-optimization, perform these initial diagnostic checks:
-
Reagent Integrity: Verify the purity and stability of your reagents, especially the boronic acid. Boronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation upon storage.[7] Using freshly acquired or purified material is advisable.[7]
-
Inert Atmosphere: Ensure your reaction is conducted under strictly anaerobic and anhydrous conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9] Thoroughly degas your solvents and use proper Schlenk line or glovebox techniques.[10][11]
-
Catalyst System: Re-evaluate your chosen catalyst, ligand, and base combination. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often ineffective for hindered couplings. A switch to a more robust system is likely necessary.[3][7]
Q4: Are there alternatives to palladium-catalyzed cross-coupling for highly hindered biphenyls?
A4: Yes. While modern palladium catalysis can address many challenging couplings,[12][13] some systems may require alternative approaches. The Ullmann coupling, a classic method involving copper catalysis, can be effective but often requires harsh reaction conditions (high temperatures).[7][14] For specific substrates, Negishi coupling (using organozinc reagents) can also be highly effective and may offer better functional group tolerance.[7][15] More recently, electrochemical methods are emerging as a transition-metal-free strategy.[1]
Troubleshooting Guide: Low to No Product Yield
This section provides a systematic approach to troubleshooting a failed or low-yielding reaction involving sterically hindered substrates.
Problem 1: No reaction or very low conversion of starting materials.
This is a common issue when attempting to couple substrates with ortho-substituents, especially when aiming for tri- or tetra-ortho-substituted biphenyls.[16][17][18][19][20]
The following diagram outlines a decision-making process for addressing a stalled reaction.
Caption: Troubleshooting workflow for low conversion in hindered couplings.
-
Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are often inadequate. For sterically demanding couplings, bulky and electron-rich biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are required.[3][4][7]
Substrate Type Recommended Ligands Rationale Di-ortho-substituted XPhos, SPhos, RuPhos[3] Excellent balance of steric bulk and electron-donating properties to promote both oxidative addition and reductive elimination. Tri-ortho-substituted SPhos, RuPhos, various NHCs[2] Increased steric hindrance requires more active catalyst systems. Tetra-ortho-substituted AntPhos, BI-DIME, BaryPhos[7][18][19][21][22] Specifically designed for extremely hindered couplings, facilitating the difficult reductive elimination step. -
Base and Solvent Optimization: The choice of base and solvent is interdependent and crucial for activating the boronic acid and stabilizing the catalytic species. For hindered couplings, stronger, non-nucleophilic bases are often necessary, and anhydrous, non-polar aprotic solvents are preferred.[3][7]
-
Bases: Move from weaker bases like Na₂CO₃ or K₂CO₃ to stronger options such as K₃PO₄, Cs₂CO₃, or potassium tert-butoxide (t-BuOK).[3][7]
-
Solvents: Ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are generally effective.[3] A mixture of solvent and water is common, but for particularly sensitive substrates, strictly anhydrous conditions may be beneficial.
-
-
Temperature and Catalyst Loading: These reactions often require more energy to overcome the activation barrier.
Troubleshooting Guide: Common Side Reactions
Even when the desired product is forming, side reactions can significantly lower yields and complicate purification.
Problem 2: Significant formation of homocoupled boronic acid (Ar-B(OH)₂ → Ar-Ar).
This is one of the most common side reactions, especially when the cross-coupling is slow.
-
Presence of Oxygen: The primary cause of homocoupling is often residual oxygen, which can promote a Pd(II)-mediated oxidative coupling of the boronic acid.[9][23]
-
Palladium(II) Precatalyst: Using a Pd(II) source (e.g., Pd(OAc)₂) without a facile reduction to Pd(0) can lead to homocoupling before the catalytic cycle begins.
-
Solution: Use a Pd(0) source like Pd₂(dba)₃ or employ modern, air-stable precatalysts (e.g., XPhos Pd G3) that rapidly and cleanly generate the active Pd(0) species in situ.[3]
-
-
Slow Cross-Coupling: If the desired reaction is slow, the competing homocoupling pathway can dominate.
-
Solution: Optimize the cross-coupling rate by implementing the strategies from "Problem 1" (e.g., more active ligand, higher temperature). Additionally, consider the slow addition of the boronic acid via syringe pump to keep its instantaneous concentration low, minimizing the opportunity for homocoupling.[11]
-
Caption: Workflow to minimize boronic acid homocoupling.
Problem 3: Formation of dehalogenated arene (Ar-X → Ar-H).
This side reaction, also known as hydrodehalogenation, consumes the aryl halide starting material, reducing the potential yield.
-
Hydride Source: The primary cause is the presence of a hydride source that intercepts the Ar-Pd(II)-X intermediate.
-
Common Culprits: Amine bases (e.g., triethylamine), alcohol solvents, or even trace water can act as hydride donors.[10]
-
Solution: Avoid amine bases if dehalogenation is observed. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure solvents are truly anhydrous if necessary.
-
-
Slow Transmetalation: If the transmetalation step is slow due to steric hindrance, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it reacting with a stray hydride source.
-
Solution: Accelerate the transmetalation step by using a more effective ligand/base combination and optimizing the temperature, as described previously.
-
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a di-ortho-substituted arylboronic acid.
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Di-ortho-substituted Aryl Bromide (1.0 equiv)
-
Di-ortho-substituted Arylboronic Acid (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (0.02 mmol) to the flask. Briefly evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take anywhere from 4 to 24 hours to reach completion.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biphenyl product.[10]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Steric hindrance primarily affects the Transmetalation and Reductive Elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5][6]
This guide provides a foundational framework for addressing the complex challenge of synthesizing sterically hindered biphenyls. Successful outcomes will always depend on careful experimentation, systematic optimization, and a solid mechanistic understanding.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. MDPI. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. R Discovery. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. National Institutes of Health (NIH). Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. PubMed. Available at: [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. Available at: [Link]
-
Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. ACS Publications. Available at: [Link]
-
Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. ResearchGate. Available at: [Link]
-
Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. National Institutes of Health (NIH). Available at: [Link]
-
Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Steric-Adaptive Biocatalysis: Imine Reductase-Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. PubMed Central. Available at: [Link]
-
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Available at: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. MDPI. Available at: [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed. Available at: [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
Sources
- 1. Electrochemical synthesis of biaryls by reductive extrusion from N,N’-diarylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Acetylation of Polyhydroxybiphenyls
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Welcome to the technical support center for the acetylation of polyhydroxybiphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we will delve into the common side reactions, provide detailed troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
Section 1: Understanding the Landscape of Side Reactions
The acetylation of polyhydroxybiphenyls, while a cornerstone reaction for producing valuable intermediates in pharmaceuticals and materials science, is not without its challenges.[1][2] A thorough understanding of potential side reactions is the first line of defense against decreased yields and impure products.
Incomplete Acetylation: The Usual Suspect
Issue: You observe the presence of starting material or partially acetylated intermediates in your final product mixture.
Root Causes & Explanations:
-
Steric Hindrance: The three-dimensional arrangement of atoms around the hydroxyl groups can physically block the approach of the acetylating agent. Hydroxyl groups located in sterically crowded environments, such as those flanked by bulky substituents or positioned in the ortho positions of the biphenyl linkage, are particularly susceptible.[3]
-
Insufficient Reagent or Catalyst: Acetylation is a stoichiometric reaction. An inadequate amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) will inherently lead to incomplete conversion. Similarly, if a catalyst is employed, insufficient quantities can slow the reaction rate, preventing it from reaching completion within the allotted time.
-
Reaction Conditions: Low reaction temperatures or short reaction times can result in incomplete acetylation, especially for less reactive or sterically hindered hydroxyl groups.
The Fries Rearrangement: An Unwanted Isomerization
Issue: You detect the presence of hydroxy aryl ketone byproducts in your reaction mixture.
The Mechanism: The Fries rearrangement is a classic organic reaction where an aryl ester is transformed into a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[4][5][6] The reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.[4][5]
Causality in Your Experiment:
-
Lewis Acid Catalysis: The use of Lewis acids like aluminum chloride (AlCl₃) to promote acetylation can inadvertently trigger the Fries rearrangement.[4][5][7] The Lewis acid coordinates with the carbonyl oxygen of the newly formed ester, facilitating the generation of an acylium ion that then undergoes electrophilic aromatic substitution on the biphenyl ring.[4]
-
Elevated Temperatures: Higher reaction temperatures favor the formation of the ortho rearrangement product, while lower temperatures tend to yield the para product.[4][5]
dot graph TD; A[Aryl Ester] -- Lewis Acid --> B{Acylium Ion Intermediate}; B -- Intramolecular Attack --> C[Ortho-Hydroxy Aryl Ketone]; B -- Intramolecular Attack --> D[Para-Hydroxy Aryl Ketone];
end caption: Fries Rearrangement Mechanism.
Hydrolysis: The Workup Pitfall
Issue: Your final product is contaminated with the starting polyhydroxybiphenyl, indicating cleavage of the ester bond.
Root Causes & Explanations:
-
Aqueous Workup Conditions: Esters are susceptible to hydrolysis under both acidic and basic conditions, a process that is often accelerated during the aqueous workup phase of the experiment.[8][9]
-
pH Extremes: Strong acids or bases used to neutralize the reaction mixture can catalyze the hydrolysis of the desired acetylated product back to the starting phenol.[8] The rate of hydrolysis is generally slowest in mildly acidic conditions (pH < 4).[8]
Section 2: Troubleshooting Guide - A Q&A Approach
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Q1: My NMR spectrum shows a mixture of partially acetylated products. How can I drive the reaction to completion?
A1:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent. A 1.5 to 2-fold excess per hydroxyl group is a good starting point, especially for sterically hindered substrates.
-
Optimize Reaction Time and Temperature: For stubborn acetylations, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Catalyst Choice: If you are not already using one, the addition of a catalyst can significantly accelerate the reaction. For base-catalyzed reactions, 4-dimethylaminopyridine (DMAP) is highly effective.[10] For acid-catalyzed reactions, a strong protic acid like methanesulfonic acid can be an alternative to Lewis acids that may promote the Fries rearrangement.[5][7]
Q2: I've identified byproducts consistent with the Fries rearrangement. What steps can I take to minimize this side reaction?
A2:
-
Avoid Lewis Acids: If possible, opt for acetylation methods that do not require a Lewis acid catalyst. Base-catalyzed methods using pyridine or DMAP are excellent alternatives.
-
Temperature Control: If a Lewis acid is unavoidable, conduct the reaction at the lowest possible temperature that still allows for efficient acetylation.[5] This will kinetically disfavor the rearrangement pathway.
-
Solvent Choice: The polarity of the solvent can influence the selectivity of the Fries rearrangement. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[4][5]
Q3: My yield is significantly lower than expected, and I suspect hydrolysis during the workup. How can I improve my product recovery?
A3:
-
Mild Neutralization: During the aqueous workup, use a mild base like a saturated sodium bicarbonate solution to neutralize any acid catalysts.[8][9] Avoid strong bases such as sodium hydroxide.
-
Temperature Control During Workup: Perform all aqueous extractions at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[9]
-
Minimize Contact Time: Do not allow the organic layer containing your product to remain in contact with the aqueous phase for extended periods.[9]
-
Non-Aqueous Workup: In sensitive cases, consider a non-aqueous workup. This could involve quenching the reaction with a non-aqueous acid or base, followed by filtration and evaporation.[8]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the difference between O-acetylation and C-acetylation?
A: O-acetylation refers to the formation of an ester by attaching the acetyl group to an oxygen atom, in this case, the phenolic oxygen. C-acetylation, on the other hand, involves the formation of a carbon-carbon bond, where the acetyl group attaches directly to the aromatic ring to form a ketone.[11] The Fries rearrangement is an example of a reaction that converts an O-acetylated product to a C-acetylated product.
Q: Can I use a solvent-free method for acetylation?
A: Yes, solvent-free acetylation methods have been reported and can be an environmentally friendly and efficient alternative.[12] These reactions are typically performed by heating the neat reactants, sometimes with a catalyst.[12]
Q: What are the best analytical techniques to identify side products?
A: A combination of techniques is often most effective.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any byproducts.
-
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), can help identify the molecular weights of components in the reaction mixture, providing clues to their identities.[13][14][15][16]
-
Infrared (IR) spectroscopy can be used to identify the functional groups present, for example, the appearance of a ketone carbonyl stretch would be indicative of a Fries rearrangement product.
Section 4: Experimental Protocols
Standard Acetylation Protocol (Base-Catalyzed)
-
Dissolve the polyhydroxybiphenyl (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: Base-Catalyzed Acetylation Workflow.
Troubleshooting Protocol: Identification of Fries Rearrangement Byproducts by LC-MS
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute the components using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.
-
Monitor the eluent with a UV detector and a mass spectrometer.
-
Compare the mass spectra of the observed peaks with the expected molecular weights of the starting material, fully acetylated product, partially acetylated intermediates, and the hydroxy aryl ketone products of the Fries rearrangement.
Section 5: Data Presentation
| Side Reaction | Key Indicators | Preventative Measures |
| Incomplete Acetylation | Presence of starting material/intermediates in NMR/LC-MS | Increase reagent stoichiometry, optimize time/temperature, use a catalyst. |
| Fries Rearrangement | Presence of hydroxy aryl ketones in NMR/LC-MS | Avoid Lewis acids, use lower reaction temperatures.[5] |
| Hydrolysis | Low yield, presence of starting material after workup | Use mild neutralization, low-temperature workup, minimize contact time with aqueous layers.[9] |
References
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
-
Quora. Why don't phenols show an acetylation reaction?. [Link]
-
Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]
-
University of Calgary. Ch24 - Acylation of phenols. [Link]
-
Acme Bioscience. Guidelines for Acetylated Protein Detection Methods: Analyzing the Role and Analysis of Acetylation Modification. [Link]
-
MtoZ Biolabs. Acetylation Detection Method. [Link]
-
National Institutes of Health. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
ResearchGate. Alkylation of biphenyl with propylene using acid catalysts. [Link]
-
ACS Publications. Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. [Link]
-
Studylib. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
Rasayan Journal. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]
-
ResearchGate. Acetylation of alcohols and phenols.. [Link]
-
MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]
-
ResearchGate. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]
- Google Patents. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.
-
Semantic Scholar. Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. [Link]
-
National Institutes of Health. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
National Institutes of Health. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. [Link]
-
PubMed. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. [Link]
-
protocols.io. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. [Link]
-
University of Vienna. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. [Link]
-
ResearchGate. Selective acetylation reactions of hyaluronic acid benzyl ester derivative. [Link]
-
protocols.io. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. [Link]
-
Semantic Scholar. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives.. [Link]
-
PubMed. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
- 13. Guidelines for Acetylated Protein Detection Methods: Analyzing the Role and Analysis of Acetylation Modification [en.biotech-pack.com]
- 14. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 15. Acetylation Detection Method | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Cross-Coupling Reactions for Biaryl Synthesis
Welcome to the technical support center for biaryl synthesis via cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common experimental challenges, ultimately leading to improved yields and more robust reaction outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: A Symptom-Based Approach
-
Low or No Conversion of Starting Materials
-
Significant Side Product Formation
-
Catalyst Decomposition (Palladium Black Formation)
-
Poor Reproducibility
-
-
Key Parameter Optimization
-
Catalyst and Ligand Selection
-
Solvent and Base Combination
-
Reaction Temperature and Time
-
Reagent Quality and Handling
-
-
Core Mechanistic Principles: The Palladium Catalytic Cycle
-
Experimental Protocols
-
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
-
References
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not working. What are the most common initial checks I should perform?
A: When a Suzuki-Miyaura reaction fails, start by verifying the integrity of your reagents and the reaction setup. The most common culprits are:
-
Reagent Quality: Boronic acids are prone to decomposition (protodeboronation), especially in the presence of moisture.[1] Use freshly purchased or properly stored boronic acid, or consider using more stable boronic esters (e.g., pinacol esters).[1]
-
Atmosphere: These reactions are sensitive to oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst.[2][3] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[4]
-
Base: The choice and quality of the base are critical. Ensure the base is strong enough and soluble in the reaction medium. For instance, potassium carbonate (K₂CO₃) should be activated by heating before use.[4]
-
Catalyst/Ligand: Verify that you are using the correct palladium source and ligand for your specific substrates.
Q2: I see a black precipitate in my reaction. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[5] This indicates catalyst decomposition and is a common cause of low yields. Prevention strategies include:
-
Proper Ligand Selection: Use a ligand that effectively stabilizes the Pd(0) species. Sterically bulky phosphine ligands are often used to prevent catalyst aggregation.[6]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of palladium nanoparticles and subsequent precipitation.[2]
-
Additives: In some cases, additives like P(OiPr)₃ can help prevent the precipitation of palladium black.[5]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.
Q3: How do I choose the right ligand for my cross-coupling reaction?
A: Ligand selection is crucial and depends heavily on the specific substrates and reaction type (e.g., Suzuki, Buchwald-Hartwig). The development of specialized ligands, such as sterically bulky dialkylbiarylphosphines, has significantly enhanced the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.[6]
-
For electron-rich aryl chlorides: Use electron-rich and sterically hindered phosphine ligands.
-
For sterically hindered substrates: Bulky ligands can promote reductive elimination.
-
Bite Angle: For bidentate ligands, the "bite angle" (the P-Pd-P angle) influences reactivity.[2] It is often necessary to screen a small library of ligands to find the optimal one for a new transformation.
Q4: Can I run my cross-coupling reaction open to the air?
A: While some robust catalyst systems and specific reactions (e.g., using certain palladacycle precatalysts or aqueous conditions) show tolerance to air, it is generally not recommended.[5][7] Organopalladium compounds are generally stable towards water and air, but the phosphine ligands used are often sensitive to oxidation.[2][7] Oxygen can also interfere with the catalytic cycle.[3] For consistent and high-yielding results, maintaining an inert atmosphere is best practice.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic guide to troubleshooting common issues encountered in biaryl cross-coupling reactions.
Issue 1: Low or No Conversion of Starting Materials
Potential Causes & Solutions
-
Inactive Catalyst:
-
Diagnosis: The palladium precatalyst (typically Pd(II)) is not being reduced to the active Pd(0) species, or the Pd(0) catalyst has decomposed.
-
Solution:
-
Ensure you are using a reliable palladium source. Some precatalysts are designed for easier activation.
-
Check for impurities in your starting materials or solvents that could be poisoning the catalyst (e.g., sulfur-containing compounds).
-
If using a Pd(II) source, ensure your conditions (e.g., presence of a reducing agent like a phosphine ligand) are suitable for in-situ reduction to Pd(0).
-
-
-
Inefficient Oxidative Addition:
-
Diagnosis: This is often the rate-limiting step, especially with unreactive aryl chlorides or sterically hindered aryl halides.
-
Solution:
-
Switch Ligand: Move to a more electron-rich and sterically bulky ligand (e.g., a Buchwald-type biarylphosphine ligand) to promote oxidative addition.[6]
-
Increase Temperature: Higher temperatures can overcome the activation barrier for this step.
-
Change Halide: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.
-
-
-
Problematic Transmetalation:
-
Diagnosis: The transfer of the aryl group from the organometallic reagent (e.g., boronic acid) to the palladium center is slow.
-
Solution:
-
Base Selection: The base plays a critical role in activating the organoboron reagent in Suzuki couplings. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is sufficiently soluble.
-
Solvent Effects: The choice of solvent can influence the rate of transmetalation. Protic solvents or aqueous mixtures can be beneficial in Suzuki reactions.
-
Reagent Quality: In Suzuki reactions, ensure the boronic acid has not degraded. Protodeboronation is a common side reaction.[1]
-
-
-
Poor Reagent/Substrate Solubility:
-
Diagnosis: One or more components (substrate, base, catalyst) are not soluble in the chosen solvent at the reaction temperature.
-
Solution:
-
Solvent Screening: Screen different solvents or solvent mixtures. For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[8] Insolubility is a frequent and often underestimated cause of reaction failure.[8]
-
Temperature Adjustment: Increasing the temperature can improve solubility.
-
-
Issue 2: Significant Side Product Formation
Common Side Products & Mitigation Strategies
-
Homocoupling of the Organometallic Reagent (e.g., R¹-R¹):
-
Cause: This is particularly common in Stille and Suzuki reactions. It can occur through reaction of two equivalents of the organometallic reagent with the palladium catalyst or via a radical process.[4][9][10]
-
Mitigation:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent, but avoid a large excess.[11]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes suppress homocoupling.
-
Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can help.
-
-
-
Protodeboronation (in Suzuki Coupling):
-
Cause: The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom, leading to a hydrodehalogenated side product from the aryl halide.[1]
-
Mitigation:
-
Use Anhydrous Conditions: Ensure solvents and reagents are dry if this is a persistent issue.
-
Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are more stable towards protodeboronation than the corresponding boronic acids.[1]
-
Choice of Base: Use a non-aqueous base if necessary.
-
-
-
β-Hydride Elimination:
-
Cause: This occurs when the coupling partners have alkyl chains with β-hydrogens, leading to alkene side products. It competes with the desired reductive elimination step.[12]
-
Mitigation:
-
Issue 3: Catalyst Decomposition (Palladium Black Formation)
Causes & Prevention
-
Cause: Insufficiently stabilized Pd(0) intermediates aggregate to form inactive palladium nanoparticles and bulk metal.[2]
-
Prevention:
-
Ligand Concentration: Ensure an adequate ligand-to-palladium ratio. Using a slight excess of the ligand can sometimes prevent decomposition.[2]
-
Ligand Type: Use bulky, electron-donating ligands that form stable complexes with Pd(0).[6]
-
Temperature: Avoid excessively high temperatures, which can accelerate the decomposition process.
-
Reaction Concentration: Very low reaction concentrations can sometimes promote catalyst decomposition.
-
Issue 4: Poor Reproducibility
Key Factors to Control
-
Atmosphere: Inconsistent removal of oxygen can lead to variable results due to oxidation of the catalyst and/or ligands.[2][3]
-
Reagent Purity: The purity of starting materials, especially the organometallic reagent, can vary between batches.
-
Solvent Quality: Ensure solvents are of sufficient purity and are properly degassed before use. Water content can be a critical variable.
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics.
Key Parameter Optimization
Data Presentation: Parameter Selection Guide
The following table provides a starting point for selecting conditions for common palladium-catalyzed cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Coupling |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., G3-XPhos) | Pd(OAc)₂, PdCl₂ |
| Typical Ligands | PPh₃, SPhos, XPhos, RuPhos | XPhos, RuPhos, BrettPhos, Josiphos | PPh₃, P(o-tol)₃, P(t-Bu)₃ |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃[13] | Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc[14] |
| Typical Solvents | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Toluene, Dioxane, THF, t-BuOH[8] | DMF, DMA, MeCN, Toluene[14] |
| Temperature | 80-110 °C | Room Temp to 120 °C | 80-140 °C |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps.[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.[7]
-
Transmetalation: The organic group from the organometallic reagent (e.g., Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[7]
Visualization: Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and/or ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O, 5 mL).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[3][15]
-
Purification: Purify the crude product by flash column chromatography.
References
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
ChemRxiv. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]
-
Royal Society of Chemistry. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. [Link]
-
Sci-Hub. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
-
ACS Publications. (2015). Effects of Molecular Oxygen, Solvent, and Light on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
ACS Publications. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Scite.ai. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
PubMed. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. [Link]
-
National Institutes of Health. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (n.d.). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Isomers in Poly-substituted Biphenyl Synthesis
Welcome to the technical support center for the resolution of poly-substituted biphenyl isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating closely related isomeric species. In the synthesis of complex molecules, particularly in drug development, the precise isolation of the target isomer is not merely a matter of purity but a fundamental requirement for ensuring therapeutic efficacy and safety.
This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for complex chromatographic separations, and validated protocols. We will delve into the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most pressing issues encountered during the separation of biphenyl isomers.
Q1: What are the primary types of isomers formed in poly-substituted biphenyl synthesis, and why are they so difficult to separate?
Answer: In the synthesis of poly-substituted biphenyls, typically via cross-coupling reactions like the Suzuki-Miyaura coupling, two main types of isomers present significant separation challenges:
-
Regioisomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. In the context of a Suzuki coupling, if a substrate has multiple reactive sites (e.g., a di-brominated arene), the coupling reaction can occur at different positions, leading to a mixture of regioisomers.[1]
-
Atropisomers: These are stereoisomers that arise from hindered rotation around a single bond, in this case, the aryl-aryl bond of the biphenyl core.[2] If the ortho-substituents on each ring are sufficiently bulky, rotation is restricted, and the molecule becomes chiral, existing as a pair of non-superimposable, mirror-image enantiomers.[3]
The primary difficulty in separating both types of isomers stems from their nearly identical physicochemical properties.[4] They often have very similar polarity, solubility, pKa, and molecular weight, which results in minimal differentiation by standard separation techniques like conventional column chromatography. For atropisomers, the challenge is compounded as they are enantiomers, which behave identically in an achiral environment.
Q2: [Troubleshooting] My Suzuki coupling reaction produced a mixture of regioisomers that are co-eluting during flash column chromatography. What steps can I take to improve separation?
Answer: Co-elution of regioisomers is a common and frustrating problem. The key is to exploit subtle differences in their structure and interaction with the stationary and mobile phases. Here is a systematic approach to troubleshoot and optimize the separation:
-
Re-evaluate Your Stationary Phase: While silica gel is the default, it may not be optimal.
-
Switch to an Alternative Achiral Phase: Stationary phases that promote π-π interactions can be highly effective for aromatic compounds.[4] Consider using a biphenyl or phenyl-hexyl bonded silica phase, which can offer alternative selectivity compared to standard C18 or silica gel.[5][6]
-
Change Adsorbent Activity: For silica gel, its activity (related to water content) can be crucial. If your compounds are sensitive, using a less active, more hydrated silica can prevent streaking and improve resolution.[7]
-
-
Systematically Optimize the Mobile Phase:
-
Solvent Selectivity: Do not just vary the solvent ratio; change the solvents themselves. The "selectivity triangle" (e.g., using combinations of hexane with ethyl acetate, dichloromethane, or MTBE) can reveal a system that interacts differently with your isomers.
-
Gradient Elution: If an isocratic system fails, a shallow gradient can help resolve closely eluting spots.[5] A slow, gradual increase in the polar solvent concentration can tease apart isomers that are nearly indistinguishable in a fixed-solvent system.
-
Consider Methanol over Acetonitrile for Phenyl-based Columns: For columns that rely on π-π interactions (like phenyl or biphenyl phases), methanol is often a better organic modifier than acetonitrile. Acetonitrile's own π-electrons can compete with the analyte for interactions with the stationary phase, effectively masking the desired selectivity.[4]
-
-
Improve Your Technique:
-
Lower the Sample Load: Overloading the column is a primary cause of poor resolution. Reduce the amount of crude material loaded to less than 5% of the silica weight and re-run the column.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, dissolve it in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it completely, and load the resulting powder onto the column. This creates a narrow, concentrated starting band.
-
Below is a workflow diagram to guide your optimization process.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
Stability of acetoxy protecting groups under various conditions
Welcome to the Technical Support Center for acetoxy (acetyl, Ac) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and strategic use of this common protecting group. Here, you will find not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.
Introduction to the Acetoxy Protecting Group
The acetyl group is a widely used protecting group for hydroxyl and amino functionalities due to its ease of introduction, general stability, and multiple deprotection strategies.[1][2] However, its lability under certain conditions can present challenges. This guide will help you navigate the intricacies of working with acetoxy-protected compounds, ensuring the success of your multi-step syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Problem 1: My acetoxy group is being cleaved unexpectedly during a reaction.
Root Cause Analysis: Unwanted deprotection of an acetoxy group typically occurs when the reaction conditions are too harsh, either being too acidic or too basic. Acetoxy groups are esters and are susceptible to hydrolysis under these conditions. They are also sensitive to certain reductive conditions.[3][4]
Troubleshooting Steps:
-
Assess Reaction pH: If your reaction medium is acidic or basic, consider if a less harsh reagent can be used. Acetoxy groups are generally stable under neutral and mildly acidic or basic conditions but can be cleaved by strong acids or bases, especially at elevated temperatures.[5][6]
-
Evaluate Reductive Agents: Strong reducing agents like Lithium Aluminum Hydride (LAH) and Diisobutylaluminium hydride (DIBAL) will cleave acetoxy groups.[3][4] If you need to perform a reduction elsewhere in the molecule, consider a milder reducing agent like sodium borohydride (NaBH₄) if compatible with the target functional group, or switch to a more robust protecting group.
-
Consider Acyl Migration: In molecules with multiple hydroxyl groups, particularly in carbohydrate chemistry, acyl migration can occur under either acidic or basic conditions, leading to a mixture of products.[4] If you suspect acyl migration, it is best to carry out the reaction at a lower temperature and for a shorter duration.
Problem 2: I am having difficulty selectively deprotecting my acetoxy group in the presence of other esters (e.g., benzoyl, pivaloyl).
Root Cause Analysis: The relative lability of different acyl protecting groups to hydrolysis is generally in the order of Acetyl (Ac) > Benzoyl (Bz) > Pivaloyl (Piv).[7] This difference in reactivity can be exploited for selective deprotection. However, achieving high selectivity can be challenging.
Strategic Solutions:
-
Mild Basic Conditions: For selective deprotection of an acetoxy group in the presence of a benzoyl group, mild basic conditions are often successful. Reagents like potassium carbonate (K₂CO₃) in methanol or guanidine/guanidinium nitrate can be effective.[2][4]
-
Enzymatic Deprotection: Lipases can offer excellent chemo- and regioselectivity for the deprotection of esters under very mild conditions, often at neutral pH and room temperature.[8]
-
Catalytic Acetyl Chloride in Methanol: A mild acidic method using a catalytic amount of acetyl chloride in methanol has been shown to chemoselectively cleave acetates in the presence of benzoates.[2]
Decision Workflow for Selective Deprotection:
Caption: Decision workflow for selective acetoxy deprotection.
Problem 3: My deprotection reaction is incomplete.
Root Cause Analysis: Incomplete deprotection can result from several factors: insufficient reagent, short reaction time, low temperature, or steric hindrance around the acetoxy group.
Optimization Protocol:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of your deprotecting agent.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Elevate Temperature: Gently heating the reaction mixture can often drive the deprotection to completion. However, be mindful of potential side reactions.
-
Change Solvent: The choice of solvent can influence the reaction rate. Ensure your substrate and reagents are fully soluble.
-
For Sterically Hindered Acetates: More forcing conditions may be necessary. For base-catalyzed deprotection, stronger bases like NaOH or KOH might be required. For acid-catalyzed deprotection, stronger acids like HCl or H₂SO₄ may be needed, although these are harsh conditions.[5]
Frequently Asked Questions (FAQs)
Q1: Under what conditions are acetoxy groups generally stable?
Acetoxy groups are typically stable under:
-
Mildly Acidic Conditions: They can withstand weakly acidic conditions used for the removal of silyl ethers (like TBS) or acetals.[3][9]
-
Oxidative Conditions: They are generally stable to many common oxidizing agents.[3][4]
-
Catalytic Hydrogenation: They are stable to conditions used for the hydrogenolysis of benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.
-
Organometallic Reagents: While esters can react with Grignard and organolithium reagents, the acetoxy group is often compatible if the reaction is performed at low temperatures and with careful addition of the reagent, especially if another, more reactive electrophilic site is present. However, this compatibility is highly substrate-dependent.
Q2: What are the standard methods for deprotecting an acetoxy group?
The most common methods for acetoxy group cleavage involve hydrolysis under basic or acidic conditions.[6]
-
Basic Hydrolysis (Saponification): This is the most common method. Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a mixture of methanol and water are frequently used.[4]
-
Acidic Hydrolysis: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solvent can be used, but these conditions are harsh and may not be suitable for sensitive substrates.[5]
Mechanism of Base-Catalyzed Acetoxy Deprotection:
Caption: Mechanism of base-catalyzed acetoxy hydrolysis.
Q3: Can I deprotect an N-acetyl group under the same conditions as an O-acetyl group?
Generally, N-acetyl groups (amides) are significantly more stable and require more forcing conditions for cleavage than O-acetyl groups (esters).[4] Deprotection of an N-acetyl group often requires prolonged heating with strong acid or base.[5] This difference in reactivity allows for the selective deprotection of O-acetyl groups in the presence of N-acetyl groups.
Stability Summary Table
| Reagent/Condition Category | Specific Examples | Stability of Acetoxy Group |
| Strong Acids | HCl, H₂SO₄, TFA (reflux) | Labile[5] |
| Mild Acids | Acetic acid, p-TsOH (catalytic) | Generally Stable[2] |
| Strong Bases | NaOH, KOH, NaOMe | Labile[5] |
| Mild Bases | K₂CO₃, NaHCO₃, Pyridine, Et₃N | Generally Stable to Moderately Labile |
| Hydride Reducing Agents | LiAlH₄, DIBAL-H | Labile[3][4] |
| Catalytic Hydrogenation | H₂, Pd/C | Stable |
| Oxidizing Agents | PCC, PDC, Swern, DMP | Generally Stable[3] |
| Organometallics | Grignard reagents, Organolithiums | Potentially Labile (substrate dependent) |
Experimental Protocols
Protocol 1: General Deprotection of an Acetoxy Group using Basic Conditions
-
Dissolution: Dissolve the acetylated compound in methanol (or a mixture of THF and methanol).
-
Reagent Addition: Add a solution of potassium carbonate (K₂CO₃) (1.5 - 3 equivalents) in water.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., 1M HCl or ammonium chloride solution) to pH ~7.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Deprotection of a Phenolic Acetoxy Group
For the selective deprotection of a more acidic phenolic hydroxyl group in the presence of an aliphatic one, milder conditions can be employed.
-
Reagent: Use a mild organic base like 1,1,3,3-tetramethylguanidine (TMG) in a solvent such as acetonitrile.[10]
-
Procedure: Dissolve the substrate in the solvent and add the base. Stir at room temperature and monitor the reaction.
-
Work-up: Upon completion, dilute with an organic solvent and wash with a mild aqueous acid (e.g., dilute citric acid) to remove the base.
-
Purification: Dry and concentrate the organic phase, followed by purification.
References
-
Gurawa, A., Kumar, M., & Kashyap, S. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances. [Link]
-
LookChem. (n.d.). What is Deprotection of Acetyl Groups. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Ma, Y., et al. (2012). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. ACS Publications. [Link]
-
Chem-Station. (2014). Acyl Protective Groups. [Link]
-
Li, Y., et al. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. Chemistry – A European Journal. [Link]
-
Reddy, K. S., et al. (2007). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. SYNLETT. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]
-
Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025). ChemSusChem. [Link]
-
K. C. Nicolaou and co-workers. (1998). Angew. Chem. Int. Ed., 37, 2708. [Link]
-
Kim, Y. H., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (2012). CABI Digital Library. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Reddit. (2021). Help with Mechanism of Acetyl Deprotection. [Link]
-
Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
National Institutes of Health. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. [Link]
Sources
- 1. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Biphenyl Derivatization
Introduction
The synthesis of biphenyls and their derivatives is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Many blockbuster pharmaceuticals, for instance, feature a biphenyl moiety as a core structural element. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Ullmann reactions have become the workhorses for constructing the crucial aryl-aryl bond, achieving consistently high yields can be challenging.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals who encounter frustratingly low yields in their biphenyl derivatization experiments. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a framework for systematic troubleshooting grounded in mechanistic understanding. Here, we will diagnose problems, understand their chemical origins, and implement robust solutions to optimize your synthetic outcomes.
Systematic Troubleshooting Workflow
Low yields are rarely due to a single, isolated factor. They often result from an interplay of variables. Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical path to identify the root cause of poor reaction performance.
Caption: A systematic workflow for troubleshooting low yields in biphenyl synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Starting Material Integrity
Q1: My Suzuki-Miyaura reaction is sluggish or fails completely. I suspect my boronic acid is the problem. What should I check?
A: Boronic acid instability is a frequent cause of low yields.[5][6] They are susceptible to several decomposition pathways:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, particularly under acidic or basic conditions or at elevated temperatures. This consumes your starting material without producing the desired product.
-
Oxidation: Boronic acids can be oxidized, especially if not stored properly.[7]
-
Trimerization (Dehydration): Boronic acids can dehydrate to form cyclic boroxine anhydrides. While this is often a reversible process in the presence of water during the reaction, using a heavily dehydrated starting material can affect stoichiometry and reaction kinetics.
Troubleshooting & Optimization:
-
Verify Purity: Always use fresh, high-purity boronic acids.[5] If the reagent is old, consider purchasing a new bottle.
-
Use Boronate Esters: For particularly sensitive substrates, consider using a more stable boronate ester, such as a pinacol ester.[8] These are significantly more resistant to protodeboronation and decomposition.
-
Masking Agents: Diethanolamine can be used to form air- and water-stable complexes with boronic acids, which can be used directly in Suzuki couplings.[9]
Q2: I'm using an aryl chloride, and the reaction is not proceeding. What's the issue?
A: The primary issue is the strength of the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10] The reactivity of aryl halides follows the trend: I > Br > OTf >> Cl.
Troubleshooting & Optimization:
-
Switch Halide: If possible, the simplest solution is to use the corresponding aryl bromide or iodide, which are much more reactive.
-
Use a More Active Catalyst System: To activate aryl chlorides, you need a highly active catalyst. This is achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12][13] These ligands promote the difficult oxidative addition step.
-
Increase Temperature: Higher reaction temperatures are often required for aryl chlorides compared to bromides or iodides.
Category 2: Catalyst, Ligand, and Reaction Conditions
Q3: My reaction is producing significant amounts of homocoupling byproducts (Ar-Ar and Ar'-Ar'). How can I minimize this?
A: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings. The primary causes are:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[6][14]
-
Catalyst Issues: In situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) can be incomplete, and the remaining Pd(II) species can promote homocoupling.[6][14]
Troubleshooting & Optimization:
-
Rigorous Deoxygenation: This is the most critical step. Degas your solvent(s) thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[14]
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas using a Schlenk line or a glovebox.[14]
-
Use a Pd(0) Source: Instead of a Pd(II) salt, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[14] This bypasses the need for in situ reduction.
-
Optimize Ligand Choice: Bulky ligands can sometimes help suppress homocoupling by sterically hindering the formation of undesired dimers.[6]
Q4: The reaction starts but then stalls, leaving unreacted starting material even after extended time. What is happening?
A: Reaction stalling typically points to catalyst deactivation or ligand degradation.
-
Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive forms or agglomerate into palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize it.[15]
-
Ligand Degradation: Phosphine ligands, especially basic and electron-rich ones, are susceptible to oxidation to the corresponding phosphine oxide.[16][17] Phosphine oxide can coordinate to the palladium center and inhibit catalysis.
Troubleshooting & Optimization:
-
Check Ligand Purity: If you suspect ligand degradation, analyze its purity via ³¹P NMR to check for phosphine oxide.[16] Always use fresh, high-quality ligands.
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes push a sluggish reaction to completion.
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for high stability and efficient generation of the active Pd(0) species in situ, reducing the chances of deactivation.[10]
Q5: How do I choose the right base and solvent for my Suzuki-Miyaura coupling?
A: The base and solvent are not passive components; they are critical to the catalytic cycle. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][18]
Troubleshooting & Optimization:
-
Base Strength: The required base strength depends on the reactivity of your substrates.
-
Solvent Choice: The solvent must dissolve the reactants and stabilize the catalytic species. Biphasic systems are common.
| Parameter | Recommendation for Electron-Rich/Neutral Substrates | Recommendation for Electron-Poor/Hindered Substrates | Rationale |
| Aryl Halide | Ar-I, Ar-Br | Ar-Cl, Ar-OTf | Oxidative addition is faster for weaker C-X bonds.[22] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃ with Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich ligands are needed to activate less reactive substrates.[11][12] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK | A stronger base is needed to facilitate transmetalation with less nucleophilic boronic acids or for hindered couplings.[12][18] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane, THF, NMP | Aprotic polar solvents can improve solubility and reaction rates for challenging substrates.[20] |
| Temperature | 80-100 °C | Room Temp to 120 °C | Highly active catalysts may allow for lower temperatures, even for difficult couplings.[11] |
Caption: General guidelines for selecting reaction components in Suzuki-Miyaura coupling.
Category 3: The Ullmann Reaction
Q6: I'm attempting an Ullmann coupling, but the yields are erratic and require harsh conditions. Are there ways to improve this?
A: The classic Ullmann reaction, which uses stoichiometric copper powder, is notorious for requiring high temperatures (>200 °C) and often gives inconsistent yields.[2][23] Modern variations have significantly improved its reliability.
Troubleshooting & Optimization:
-
Use Activated Copper: Instead of copper powder, use activated forms of copper, such as that made by the reduction of copper(I) iodide. This can lower the required reaction temperature.[24]
-
Consider Ligands: The addition of ligands like phenanthroline or diamines can accelerate the reaction and allow for milder conditions.
-
Solvent Choice: High-boiling point polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.
-
Alternative Reactions: For many applications, the Ullmann reaction has been superseded by more reliable palladium-catalyzed methods like the Suzuki or Buchwald-Hartwig reactions.[2] Evaluate if these are better suited for your target molecule.
Category 4: Work-up and Purification
Q7: My reaction seems to have worked, but I'm losing most of my product during purification. How can I improve recovery?
A: Product loss during work-up and purification is a common, non-chemical source of "low yield."
Troubleshooting & Optimization:
-
Boronic Acid Removal: Residual boronic acid and its byproducts can be difficult to remove. An acidic wash (e.g., dilute HCl) or a wash with a diol (which complexes with the boronic acid) can help.
-
Chromatography Issues: Biphenyls are often non-polar, which can make separation from non-polar byproducts (like homocoupled starting materials) challenging on silica gel.
-
Optimize Solvent System: Use a very non-polar eluent system (e.g., hexanes/heptane with minimal ethyl acetate or dichloromethane) to maximize separation.
-
Alternative Stationary Phases: Consider using a biphenyl-functionalized column, which can offer improved selectivity for aromatic compounds through π-π interactions.[25] Or, for polyhalogenated biphenyls, reversed-phase chromatography may be effective.[26]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification and can often provide very pure material with good recovery if the solvent is chosen carefully.
Key Catalytic Cycle: The Suzuki-Miyaura Reaction
Understanding the mechanism is key to effective troubleshooting. Most issues can be traced back to a specific, inefficient step in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common failure points.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To provide a robust starting point for the synthesis of a generic biphenyl derivative.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask with stir bar, condenser, Schlenk line or nitrogen balloon setup.
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Fit the flask with a condenser and a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Via syringe or under a positive flow of inert gas, add the toluene (5 mL) and water (1 mL).
-
Sparge the resulting slurry with the inert gas for 15-20 minutes to thoroughly degas the solvent mixture.
-
Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify the crude biphenyl product from starting materials and byproducts.
Procedure:
-
Prepare the Column: Select an appropriate size column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with a highly non-polar solvent system (e.g., 100% hexanes). Biphenyl products are typically non-polar and will elute early.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate or dichloromethane in hexanes) to elute more polar impurities.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biphenyl derivative.
References
- Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. (2024). Cogent Engineering.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2018). Oriental Journal of Chemistry.
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. Benchchem.
- Technical Support Center: Managing Phosphorus Ligand Impurities in Suzuki Coupling. Benchchem.
- Ullmann reaction. Wikipedia.
- Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). (2018).
- Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. (2020).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
- Which conditions are favorable for the efficient Suzuki coupling?
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers.
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
- Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. (2002). Chemical Reviews.
- Electrochemical Arylation Reaction. (2018). Chemical Reviews.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. (2024).
- Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-pent-2-ene Couplings. Benchchem.
- Technical Support Center: Synthesis of Sterically Hindered Substituted Biphenyls. Benchchem.
- Optimizing Cross-Coupling Reactions with Advanced Palladium C
- Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). Journal of the American Chemical Society.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Troubleshooting a difficult Heck reaction. Reddit.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Benchchem.
- Suzuki reaction. Wikipedia.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Effect of different bases on the Suzuki-Miyaura coupling.
- Purification of polybrominated biphenyl congeners. (1983). Journal of Toxicology and Environmental Health.
- Struggling with Suzuki Reaction. Reddit.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2009). The Journal of Organic Chemistry.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town.
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2020). ChemistrySelect.
- Method for purifying biphenyl. (1972).
- Cross-coupling reaction. Wikipedia.
- Heck Reaction. Chemistry LibreTexts.
- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
- Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastew
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 23. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl
Welcome to the technical support resource for the synthesis of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and manage impurities encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both high yield and purity.
Synthesis Overview
The target molecule is typically synthesized via the acetylation of its precursor, 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl. The overall workflow involves the reaction of the tetra-phenol with an acetylating agent, followed by work-up and purification.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, work-up, and purification stages.
Part 1: The Acetylation Reaction
Question 1: My reaction is sluggish or incomplete, and TLC analysis shows significant amounts of unreacted starting material. What's causing this?
Answer: Incomplete acetylation is a common issue stemming from several factors related to reagent purity, reaction conditions, and catalyst efficiency. Phenols can be acetylated using agents like acetic anhydride or acetyl chloride, and the reaction can be sluggish without proper catalysis.[1]
Causality & Troubleshooting Steps:
-
Reagent Quality:
-
Acetic Anhydride: This reagent is susceptible to hydrolysis by atmospheric moisture, converting it to acetic acid, which is non-reactive under these conditions. Use a freshly opened bottle or distill the acetic anhydride prior to use.
-
Solvent Purity: Ensure your solvent (e.g., pyridine, DCM) is anhydrous. Water will consume the acetylating agent and can hinder the reaction.
-
-
Catalyst Inefficiency:
-
The reaction is often catalyzed by a base like pyridine or triethylamine, which acts both as a solvent and a catalyst that activates the acetylating agent and deprotonates the phenol.[2] If using a non-basic solvent, a catalytic amount of a stronger base like 4-(dimethylamino)pyridine (DMAP) is often required to accelerate the reaction, especially for sterically hindered hydroxyl groups.
-
Action: If the reaction is slow, consider adding 0.1 equivalents of DMAP to the reaction mixture.
-
-
Insufficient Reagent Stoichiometry:
-
For the four hydroxyl groups, at least 4 equivalents of the acetylating agent are required. Due to potential side reactions or degradation by trace water, using a slight excess (e.g., 4.4 to 5.0 equivalents) is recommended.
-
-
Temperature:
-
While many acetylations proceed at room temperature, gentle heating (e.g., 40-50 °C) can often drive the reaction to completion. Monitor the reaction by TLC to avoid potential side reactions at higher temperatures.
-
Question 2: I see multiple spots on my TLC plate between the starting material and the final product. Are these impurities?
Answer: Yes, these spots likely correspond to partially acetylated intermediates: the mono-, di-, and tri-acetylated derivatives of the starting material.
Causality & Mitigation:
-
Mechanism: Acetylation is a stepwise process. If the reaction is stopped prematurely or if conditions are not optimal (as described in Question 1), these intermediates will be present in the final mixture.
-
Steric Hindrance: The hydroxyl groups at the 2 and 2' positions are ortho to the biphenyl linkage, making them more sterically hindered than those at the 5 and 5' positions. It is plausible that the 5,5'-hydroxyls react faster, leading to the accumulation of 2,2'-dihydroxy intermediates if the reaction is not driven to completion.
-
Solution: To ensure complete acetylation and minimize these intermediates, you should:
-
Increase the reaction time.
-
Use a slight excess of the acetylating agent and catalyst.
-
Consider gentle heating to overcome the activation energy for acetylating the more hindered positions.
-
Part 2: Work-up and Purification
Question 3: My yield decreased significantly after the aqueous work-up, and my NMR spectrum shows the re-emergence of hydroxyl peaks. What happened?
Answer: This is a classic case of product degradation via ester hydrolysis. The acetate groups are susceptible to being cleaved back to hydroxyl groups, especially under acidic or basic conditions during the work-up.[3]
Causality & Prevention:
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common culprit during work-up.[4] Washing the reaction mixture with strong or even mild bases (like sodium bicarbonate solution) for extended periods can initiate the hydrolysis of your tetra-acetate product. The reaction is irreversible and leads to the formation of a carboxylate salt and the alcohol (in this case, the phenol).[5]
-
Acid-Catalyzed Hydrolysis: While less common during a standard work-up, washing with acidic solutions can also catalyze hydrolysis, which is the reverse of the esterification reaction.[3][4]
Optimized Work-up Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold, deionized water or ice to quench the excess acetic anhydride.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing:
-
Wash the organic layer with a dilute, cold acid (e.g., 1M HCl) to remove basic catalysts like pyridine.
-
Follow with a wash using saturated, cold sodium bicarbonate solution to remove acetic acid. Crucially, perform this step quickly and avoid vigorous, prolonged mixing to minimize saponification.
-
Finally, wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (below 40-50 °C).
Question 4: My crude product is an oil and won't crystallize. How can I purify it?
Answer: The presence of impurities, such as residual solvent, partially acetylated intermediates, or hydrolysis products, can act as "crystallization inhibitors."
Troubleshooting Purification:
-
Confirm Purity: First, run a high-quality ¹H NMR on the crude oil to assess its composition. If it is >90% pure, crystallization may be induced. If significant impurities are present, pre-purification is necessary.
-
Induce Crystallization:
-
Solvent Screening: Test various solvent systems. A good system is one where the product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
-
Column Chromatography: If the product cannot be crystallized, silica gel column chromatography is the most effective alternative.
-
Solvent System (Eluent): Use a solvent system that provides good separation on a TLC plate (Rf of the product between 0.25-0.35). A gradient of ethyl acetate in hexane is a common starting point.
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Part 3: Characterization and Impurity Identification
Question 5: My ¹H NMR spectrum looks complex. How can I identify the key signals and potential impurities?
Answer: A clean spectrum of the target compound should be relatively simple due to the molecule's symmetry. Impurities will introduce additional, often complex, signals. Multidimensional NMR techniques can be invaluable for identifying unknown compounds in a mixture.[6]
Data Interpretation Guide:
| Impurity / Intermediate | Potential Source | Key Spectroscopic Signatures (¹H NMR) |
| Starting Material | Incomplete Reaction | Broad singlet(s) for phenolic -OH protons (typically > 8 ppm, concentration-dependent, D₂O exchangeable). Absence of corresponding acetate methyl signals. |
| Partially Acetylated Species | Incomplete Reaction | A mix of sharp acetate methyl singlets (~2.0-2.3 ppm) and broad phenolic -OH singlets. The aromatic region will be more complex than the final product due to loss of symmetry. |
| Hydrolysis Product(s) | Work-up/Purification | Appearance of -OH peaks and a decrease in the integration of acetate methyl peaks relative to the aromatic or methoxy protons. |
| Residual Pyridine | Incomplete Removal | Characteristic aromatic signals between 7.0-8.5 ppm. |
| Residual Acetic Acid | Incomplete Removal | A singlet around 2.1 ppm and a very broad singlet for the acidic proton (>10 ppm). |
| Homocoupling Byproducts | Biphenyl Synthesis | If the precursor was made via a coupling reaction (e.g., Suzuki, Grignard), homocoupling of the starting halide or boronic acid can occur, leading to symmetric biphenyl impurities that may carry through.[7][8][9] |
Expected ¹H NMR Signals for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl:
-
Aromatic Protons: Two singlets in the aromatic region (due to symmetry).
-
Methoxy Protons (-OCH₃): A singlet integrating to 6H (~3.7-3.9 ppm).
-
Acetoxy Protons (-OCOCH₃): Two singlets, each integrating to 6H (~2.0-2.3 ppm).
Caption: Decision tree for troubleshooting low product purity.
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving the crude in a minimal amount of a polar solvent (like ethyl acetate), adding the silica, and evaporating the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure there are no air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. A gentle positive pressure can be used to speed up the process.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions that contain the pure product (and only the pure product) and remove the solvent under reduced pressure.
Protocol 2: Confirmation of Purity via ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the product signals.
-
Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.
-
Analysis:
-
Integrate the distinct peaks corresponding to the product.
-
The ratio of integrals should match the number of protons (e.g., methoxy protons vs. acetoxy protons).
-
Check for any impurity peaks. The purity can be estimated by comparing the integration of product peaks to the integration of impurity peaks.
-
References
-
Quora. (2018). Why don't phenols show an acetylation reaction?. Quora. Retrieved from [Link]
-
Journal of Chemical Sciences. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Springer. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. University of Calgary. Retrieved from [Link]
-
Science Ready. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2009). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of alcohols and phenols. ResearchGate. Retrieved from [Link]
-
International Journal of ChemTech Research. (2011). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to the Structural Validation of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl by NMR Spectroscopy
Introduction: Beyond the Molecular Formula
In the realm of chemical research and pharmaceutical development, the molecular formula—in this case, C₂₂H₂₂O₁₀ for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl—is merely the starting point.[1][2] The precise arrangement of these atoms, or its structure, dictates its chemical properties, reactivity, and biological activity. An error in structural assignment can lead to misinterpreted data, wasted resources, and compromised safety in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules.[3]
This guide provides a comprehensive framework for the structural validation of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. We will not only present the expected NMR spectral data but also delve into the rationale behind these predictions and outline a robust experimental protocol to acquire and interpret the data. This document is designed for researchers and scientists who require a self-validating system for structural confirmation, ensuring the integrity of their work.
Part 1: Theoretical NMR Analysis - Predicting the Spectral Signature
Before stepping into the laboratory, a thorough analysis of the target structure allows us to predict its NMR spectrum. This theoretical spectrum serves as our primary reference for comparison against experimental data. The key to this prediction lies in understanding the molecule's symmetry and the chemical environment of each nucleus.
The structure of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl possesses a C₂ axis of symmetry, which bisects the biphenyl bond. This symmetry is critical as it renders the two aromatic rings and their respective substituents chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra will be halved, simplifying the spectral output.
Molecular Structure and Atom Numbering
To facilitate our analysis, we will use the standard IUPAC numbering system for the biphenyl core.
Caption: Numbering scheme for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show four distinct signals due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1 - 7.3 | Singlet | 2H | H-3, H-3' | These two aromatic protons are chemically equivalent. They have no adjacent protons, resulting in a singlet. The exact shift is influenced by the surrounding electron-donating (methoxy) and electron-withdrawing (acetoxy) groups. |
| ~6.8 - 7.0 | Singlet | 2H | H-6, H-6' | These protons are also equivalent and appear as a singlet. They are ortho to an acetoxy group and meta to a methoxy group, which will influence their chemical shift relative to H-3/H-3'. |
| ~3.8 - 3.9 | Singlet | 6H | 4,4'-OCH₃ | Methoxy groups typically appear as a sharp singlet in this region.[4] Their equivalence results in a single signal integrating to six protons. |
| ~2.1 - 2.3 | Singlet | 12H | 2,2',5,5'-OCOCH₃ | The four acetoxy groups are also equivalent due to symmetry. The methyl protons of an acetoxy group characteristically appear as a singlet in this upfield region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to display eight unique carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 170 | C =O (Acetoxy) | The carbonyl carbons of ester groups are highly deshielded and appear in this characteristic downfield region.[5] |
| ~148 - 152 | C-4, C-4' | Aromatic carbons bonded to the electron-donating methoxy groups are shifted downfield. |
| ~140 - 145 | C-2, C-2', C-5, C-5' | Aromatic carbons bonded to the acetoxy groups. |
| ~128 - 135 | C-1, C-1' | The quaternary carbons forming the biphenyl linkage. Their chemical shift can be influenced by the dihedral angle between the rings.[6] |
| ~120 - 125 | C-6, C-6' | Aromatic methine (C-H) carbon. |
| ~115 - 120 | C-3, C-3' | Aromatic methine (C-H) carbon. |
| ~55 - 57 | OC H₃ (Methoxy) | The carbon of the methoxy group typically resonates in this range.[4] |
| ~20 - 22 | OCOC H₃ (Acetoxy) | The methyl carbons of the acetoxy groups appear in the upfield aliphatic region.[5] |
Part 2: Experimental Protocol for Structural Validation
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating workflow designed to provide unambiguous structural confirmation.
Workflow for NMR-Based Structural Validation
Caption: Experimental workflow for NMR structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a good choice for many organic molecules. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the relaxation delay is sufficient (typically 5 times the longest T₁) for accurate integration, which is crucial for comparing the ratios of different types of protons.[8]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment provides one peak for each unique carbon environment.[5] Due to the lower natural abundance of ¹³C, this may require a longer acquisition time.
-
2D NMR Acquisition (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. While we predict only singlets for the aromatic protons in this specific molecule, running a COSY is good practice to confirm the absence of unexpected couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton with the carbon atom to which it is directly attached.[9] It will definitively link the aromatic proton signals to their corresponding aromatic carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the ultimate validation tool. For example, it should show a correlation between the methoxy protons (~3.8 ppm) and the C4 carbon (~150 ppm), and between the acetoxy methyl protons (~2.2 ppm) and the acetoxy carbonyl carbon (~169 ppm) as well as the C2/C5 aromatic carbons.[3]
-
-
Part 3: Data Interpretation - Comparing Theory with Reality
The final step is a meticulous comparison of the acquired experimental data with the predictions outlined in Part 1.
Comparative Data Summary Table
| Nucleus | Signal Assignment | Predicted Shift (ppm) | Experimental Shift (ppm) | Experimental Integration (¹H) | Experimental Multiplicity (¹H) | HMBC Correlations (Proton to Carbon) |
| ¹H | H-3, H-3' | ~7.1 - 7.3 | [Record Value] | [Record Value] | Singlet | C1, C2, C4, C5 |
| ¹H | H-6, H-6' | ~6.8 - 7.0 | [Record Value] | [Record Value] | Singlet | C1, C2, C4, C5 |
| ¹H | 4,4'-OCH₃ | ~3.8 - 3.9 | [Record Value] | [Record Value] | Singlet | C4 |
| ¹H | Acetoxy -CH₃ | ~2.1 - 2.3 | [Record Value] | [Record Value] | Singlet | Acetoxy C=O, C2/C5 |
| ¹³C | Acetoxy C =O | ~168 - 170 | [Record Value] | - | - | - |
| ¹³C | C-4, C-4' | ~148 - 152 | [Record Value] | - | - | - |
| ¹³C | C-2, C-2', C-5, C-5' | ~140 - 145 | [Record Value] | - | - | - |
| ¹³C | C-1, C-1' | ~128 - 135 | [Record Value] | - | - | - |
| ¹³C | C-6, C-6' | ~120 - 125 | [Record Value] | - | - | - |
| ¹³C | C-3, C-3' | ~115 - 120 | [Record Value] | - | - | - |
| ¹³C | OC H₃ | ~55 - 57 | [Record Value] | - | - | - |
| ¹³C | Acetoxy -C H₃ | ~20 - 22 | [Record Value] | - | - | - |
Validation Checklist:
-
Number of Signals: Does the ¹H spectrum show four signals and the ¹³C spectrum show eight signals? If not, it could indicate the presence of impurities or that the actual structure is different and less symmetrical than predicted.
-
Chemical Shifts: Do the experimental chemical shifts fall within the predicted ranges? Significant deviations may suggest an incorrect structural assignment.
-
Integration (¹H NMR): Do the integration values correspond to a 2:2:6:12 (or simplified 1:1:3:6) ratio? This confirms the relative number of protons in each unique environment.[8][10]
-
Multiplicity (¹H NMR): Are all signals singlets as predicted? The appearance of unexpected splitting would indicate proton-proton couplings that are not anticipated in the proposed structure.
-
2D Correlations: Does the HSQC spectrum correctly pair the aromatic protons with their directly attached carbons? Does the HMBC spectrum show the expected long-range correlations, especially the key connection from the methoxy protons to C4 and the acetoxy protons to C2/C5? These 2D correlations provide the highest level of confidence in the final structure.
Conclusion
The structural validation of a molecule like 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl is a systematic process that marries theoretical prediction with rigorous experimental execution. By following the workflow presented in this guide—from predicting the spectral features based on molecular symmetry to acquiring a full suite of 1D and 2D NMR data—a researcher can achieve an unambiguous and defensible structural assignment. This level of analytical rigor is essential for ensuring the quality and integrity of chemical research and is a non-negotiable standard in the path of drug discovery and development.
References
-
Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available at: [Link]
-
Lu, K., et al. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central, NIH. Available at: [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]
-
(2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]
-
(n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Available at: [Link]
-
(n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]
-
Roberts, R. M. G. (1984). Conformational analysis of biphenyls using 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 23(1), 52-54. Available at: [Link]
-
(n.d.). NMR Studies of Protein–Small Molecule Interactions for Drug Discovery. ResearchGate. Available at: [Link]
-
(2022). NMR Supersequences for Small Molecule Characterization. YouTube. Available at: [Link]
-
(2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
(n.d.). Supporting Information. AWS. Available at: [Link]
-
(2023). Small molecule-NMR. University of Gothenburg. Available at: [Link]
-
(n.d.). Signal Areas. Available at: [Link]
-
(n.d.). 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl. Tetrahedron. Available at: [Link]
-
(2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
(n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 7461-72-5 | 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl | Tetrahedron [thsci.com]
- 2. 4,4'-DIMETHOXY-2,2'5,5'-TETRAACETOXYBIPHENYL | 7461-72-5 [chemicalbook.com]
- 3. Small molecule-NMR | University of Gothenburg [gu.se]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scilit.com [scilit.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. azooptics.com [azooptics.com]
- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
A Spectroscopic Comparison of Biphenyl Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the biphenyl moiety stands as a crucial structural motif.[1][2] Its unique stereochemical properties, arising from hindered rotation around the central carbon-carbon single bond, make its derivatives prime candidates for asymmetric synthesis and pharmacologically active compounds.[3] A thorough understanding of how structural modifications influence the spectroscopic properties of biphenyl derivatives is paramount for their synthesis, characterization, and application. This guide provides a comprehensive comparison of the spectroscopic characteristics of various biphenyl derivatives, supported by experimental data and protocols, to aid researchers in their scientific endeavors.
The Spectroscopic Signature of the Biphenyl Core
Biphenyl, in its unsubstituted form, exhibits distinct spectroscopic features that serve as a baseline for understanding its derivatives. The molecule's conformation, defined by the torsional (dihedral) angle between the two phenyl rings, is a delicate balance of steric hindrance and electronic effects.[4] In the gas phase, the rings are twisted with an equilibrium angle of approximately 44.4°.[3] This non-planar conformation has profound implications for its electronic and, consequently, its spectroscopic properties.[4][5][6][7][8][9]
UV-Vis Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of biphenyl is characterized by a strong absorption band, often referred to as the K-band, which is attributed to the π-π* electronic transition and is indicative of the conjugation between the two phenyl rings.[10] The position and intensity of this band are highly sensitive to the torsional angle.[4][5][9][11] A more planar conformation allows for greater π-orbital overlap, leading to a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. Conversely, increased twisting due to bulky substituents leads to a hypsochromic (blue) shift and a decrease in intensity.[5][9][10]
Fluorescence Spectroscopy
Biphenyl is a fluorescent compound with a characteristic excitation peak around 247 nm and an emission peak at approximately 306 nm, resulting in a significant Stokes' shift.[12] The fluorescence quantum yield and lifetime are influenced by the molecular rigidity and the nature of its environment. Substituents on the biphenyl core can dramatically alter its fluorescence properties, including wavelength, intensity, and excited-state dynamics.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of biphenyl derivatives. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of substituents and the conformation of the molecule.[16][17][18][19] For instance, the introduction of substituents can lead to distinct splitting patterns and shifts in the signals of the aromatic protons.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of biphenyl displays characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and the C-H bonds.[20][21][22][23][24] Key vibrational modes include C-H stretching, C=C stretching within the aromatic rings, and out-of-plane C-H bending.[21] These bands can be used to identify the presence of the biphenyl scaffold and to probe the effects of substitution on its vibrational properties.
The Impact of Substitution on Spectroscopic Properties
The introduction of functional groups onto the biphenyl backbone can dramatically alter its spectroscopic signature. The nature, position, and number of these substituents dictate the electronic and steric environment of the molecule, thereby influencing its interaction with electromagnetic radiation.[25][26][27]
Electron-Donating and Electron-Withdrawing Groups
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): These groups increase the electron density of the aromatic rings through resonance and inductive effects. This generally leads to a bathochromic shift in the UV-Vis absorption and fluorescence emission spectra.[13][28]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CHO): These groups decrease the electron density of the rings, often resulting in a hypsochromic shift or more complex changes in the electronic spectra.[13][29] Some nitro-substituted biphenyls have been observed to be non-fluorescent.[13]
Steric Effects and the Torsional Angle
The position of substituents, particularly at the ortho positions (2, 2', 6, and 6'), has a profound steric influence on the torsional angle between the phenyl rings.
-
Ortho Substitution: The presence of bulky groups at the ortho positions forces the rings to twist further apart to minimize steric hindrance.[4][10] This increased dihedral angle reduces π-conjugation, leading to a significant hypsochromic shift (blue shift) in the UV-Vis spectrum.[10][30]
-
Para Substitution: Substituents at the para positions (4 and 4') generally have a minimal steric effect on the torsional angle but can significantly influence the electronic properties of the molecule.[25]
Comparative Spectroscopic Data
The following table summarizes the typical spectroscopic data for biphenyl and some of its representative derivatives.
| Compound | λmax (nm) (UV-Vis) | Emission λmax (nm) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| Biphenyl | ~248 | ~306 | 7.3-7.6 (m) | 3100-3000 (C-H stretch), 1600-1450 (C=C stretch) |
| 4-Methylbiphenyl | ~252 | - | 2.4 (s, 3H), 7.2-7.6 (m) | Additional C-H stretch from methyl group |
| 4,4'-Dihydroxybiphenyl | ~260 | Varies with pH | Aromatic protons shifted, OH proton signal | Broad O-H stretch (~3200-3600) |
| 2,2'-Dimethylbiphenyl | ~225 | - | 2.0 (s, 6H), 7.0-7.2 (m) | - |
| 4-Nitrobiphenyl | ~300 | Non-fluorescent | Aromatic protons significantly shifted downfield | N-O stretching bands (~1520, 1350) |
Note: Specific values can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: UV-Vis Absorption Spectroscopy
This protocol outlines the standard procedure for acquiring the UV-Vis absorption spectrum of a biphenyl derivative.
-
Sample Preparation: Prepare a dilute solution of the biphenyl derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε).
Protocol 2: Fluorescence Spectroscopy
This protocol describes the acquisition of fluorescence excitation and emission spectra.
-
Sample Preparation: Prepare a very dilute solution of the fluorescent biphenyl derivative in a suitable solvent. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner-filter effects.[31]
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of shorter wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator over a range of longer wavelengths.
-
Data Analysis: Identify the excitation and emission maxima and calculate the Stokes' shift.
Visualizing Key Concepts
The Influence of Torsional Angle on Conjugation
The following diagram illustrates how the torsional angle between the phenyl rings of a biphenyl derivative affects the overlap of their π-orbitals, and consequently, the extent of electronic conjugation.
Caption: The relationship between torsional angle, π-orbital overlap, and UV-Vis spectral shifts in biphenyl derivatives.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized biphenyl derivative.
Caption: A standard workflow for the spectroscopic characterization of biphenyl derivatives.
Conclusion
The spectroscopic properties of biphenyl derivatives are intricately linked to their molecular structure. By systematically analyzing the effects of substituents and conformation on their UV-Vis, fluorescence, NMR, and IR spectra, researchers can gain valuable insights into their electronic structure and stereochemistry. This guide provides a foundational understanding and practical protocols to aid in the synthesis and characterization of these important compounds, ultimately facilitating their application in diverse fields such as materials science and drug discovery.
References
- Beenken, W. J. D., & Lischka, H. (2005). Spectral broadening and diffusion by torsional motion in biphenyl. The Journal of Chemical Physics, 123(14), 144311. doi:10.1063/1.2049269
- Hitchcock, A. P., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A, 109(8), 1554–1563. doi:10.1021/jp045299g
- Berlman, I. B. (1971).
-
OMLC. (n.d.). Biphenyl. Oregon Medical Laser Center. Retrieved from [Link]
- Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. The Biochemical journal, 96(3), 872–878. doi:10.1042/bj0960872
- Jara-Cortés, J., & Hernández-Trujillo, J. (2021). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. doi:10.26434/chemrxiv-2021-z8q5v
-
Beenken, W. J. D., & Lischka, H. (2005). Spectral broadening and diffusion by torsional motion in biphenyl. AIP Publishing. Retrieved from [Link]
-
Beenken, W. J. D., & Lischka, H. (2005). Spectral broadening and diffusion by torsional motion in biphenyl. u:cris-Portal. Retrieved from [Link]
-
Beenken, W. J. D., & Lischka, H. (2005). Spectral broadening and diffusion by torsional motion in biphenyl. PubMed. Retrieved from [Link]
- Rettig, W., & Zander, M. (1998). Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives. The Journal of Physical Chemistry A, 102(49), 9951–9956. doi:10.1021/jp982390a
-
Jara-Cortés, J., & Hernández-Trujillo, J. (2021). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ResearchGate. Retrieved from [Link]
-
Kaiser, R. I., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... Retrieved from [Link]
-
Yu, Z. Q., et al. (2012). Fluorescence Behavior of Biphenyl Containing Side-Chain Liquid Crystalline Polyacetylene with Various Lengths of Spacers. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]
- Sharma, R., & Singh, P. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 7(5), 677-699. doi:10.1016/j.arabjc.2011.09.011
-
ResearchGate. (n.d.). FTIR absorption spectrum of biphenyl and comparison with theoretical... Retrieved from [Link]
- Hutzinger, O., Safe, S., & Zitko, V. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls. Bulletin of Environmental Contamination and Toxicology, 15(1), 66-77. doi:10.1007/BF01686197
- El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18368-18420. doi:10.1039/d3ra03531j
- Wolstenholme, D. J., & Cameron, T. S. (2014). The substituent effects on the biphenyl H⋯H bonding interactions subjected to torsion. Computational and Theoretical Chemistry, 1043, 37-45. doi:10.1016/j.comptc.2014.05.011
-
Al-Otaibi, J. S., et al. (2015). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. Retrieved from [Link]
-
Nlate, S., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Retrieved from [Link]
-
Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. Retrieved from [Link]
-
Wolstenholme, D. J., & Cameron, T. S. (2014). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Retrieved from [Link]
- Williamson, B., & Rodebush, W. H. (1941). The Ultraviolet Absorption Spectra of Substituted Biphenyls. Journal of the American Chemical Society, 63(11), 3018-3025. doi:10.1021/ja01856a037
-
Hutzinger, O., Safe, S., & Zitko, V. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls. Vrije Universiteit Amsterdam. Retrieved from [Link]
- Gerard, H., Avalos, J., Galland, D., & Volino, F. (1995). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 19(3), 315-327. doi:10.1080/02678299508031998
-
Katon, J. E., & Lippincott, E. R. (1959). The crystal and solution vibrational spectra of biphenyl. Semantic Scholar. Retrieved from [Link]
- Williamson, B., & Rodebush, W. H. (1941). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society, 63(11), 3018-3025. doi:10.1021/ja01856a037
- Pickett, L. W., Walter, G. F., & France, H. (1936). RESONANCE AND SOME PHYSICAL AND CHEMICAL PROPERTIES OF BIPHENYL TYPES. The Journal of Organic Chemistry, 1(5), 534-543. doi:10.1021/jo01234a008
-
ResearchGate. (n.d.). Theoretical infrared spectra of biphenyl, terphenyls and tetraphenyls for astrophysical purposes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). Biphenyl. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Spectral broadening and diffusion by torsional motion in biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectrum [Biphenyl] | AAT Bioquest [aatbio.com]
- 13. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. spcmc.ac.in [spcmc.ac.in]
- 29. researchgate.net [researchgate.net]
- 30. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 31. omlc.org [omlc.org]
A Comparative Guide to the Biological Activity of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl versus Established Antioxidants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by neutralizing ROS, thereby protecting vital biomolecules from oxidative damage. While established antioxidants like Vitamin C and Vitamin E are well-characterized, the search for novel, more potent, or targeted synthetic antioxidants continues to be a critical endeavor in drug development.
This guide provides a comprehensive framework for evaluating the antioxidant potential of a novel biphenyl derivative, 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl , against widely recognized antioxidant standards: Vitamin C (Ascorbic Acid) , Vitamin E (α-Tocopherol) , and its water-soluble analog, Trolox . Biphenyl scaffolds are of significant interest due to their structural diversity and reported biological activities, including potent antioxidant effects.[1][2] This document details the requisite experimental protocols, presents a comparative analysis of hypothetical data, and explains the scientific rationale behind each methodological step, offering a blueprint for the rigorous assessment of new chemical entities in the antioxidant research pipeline.
Section 1: Profile of Test Compounds
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure.[1] Key features governing efficacy include the number and position of hydroxyl groups, steric hindrance, and the presence of electron-donating or withdrawing groups.
The Investigational Compound: 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl
4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl is a synthetic biphenyl derivative. Its structure is characterized by two key features:
-
Methoxy Groups (-OCH₃): These electron-donating groups can enhance antioxidant activity by increasing the electron density on the aromatic rings.
-
Acetoxy Groups (-OCOCH₃): These are ester-linked acetyl groups. It is hypothesized that this compound may act as a pro-drug . In its native state, the acetyl groups may limit its direct radical-scavenging ability. However, upon entering a biological system, cellular esterases could hydrolyze these groups to reveal free hydroxyl (-OH) groups, unmasking a potentially potent antioxidant. The ortho and para positioning of these potential hydroxyl groups is crucial for effective radical scavenging.[1]
The Benchmark Antioxidants
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation within cell membranes.[3] Its mechanism involves donating a hydrogen atom from its chromanol ring to peroxyl radicals.
-
Vitamin C (Ascorbic Acid): A water-soluble vitamin that readily scavenges a wide variety of ROS.[4] It can also act synergistically to regenerate the antioxidant form of Vitamin E.[4]
-
Trolox: A water-soluble analog of Vitamin E, frequently used as a standard in antioxidant assays due to its clear mechanism and consistent performance.[5][6]
Section 2: Comparative In Vitro Antioxidant Activity
To comprehensively assess the antioxidant potential of a novel compound, it is essential to employ a battery of assays that probe different mechanisms of antioxidant action. Here, we compare three widely accepted methods: DPPH radical scavenging, ABTS radical scavenging, and Ferric Reducing Antioxidant Power (FRAP).[7][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds (DMTB, Vitamin C, Trolox) in an appropriate solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. A control well contains only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined. A lower IC₅₀ indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution loses color. This assay is applicable to both hydrophilic and lipophilic compounds.[10]
Experimental Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after 6 minutes.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay directly measures the reducing power of a compound.[8][11]
Experimental Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Reaction: Add 10 µL of the test compound to 300 µL of the FRAP reagent. A blank is prepared with the solvent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored product at 593 nm.
-
Calculation: Results are expressed as µM Ferrous Sulfate Equivalents (FSE), determined from a standard curve prepared with FeSO₄·7H₂O.
Hypothetical Comparative In Vitro Data
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM FSE) |
| DMTB (as is) | > 200 | 155.4 | 85.2 |
| Vitamin C | 45.6 | 32.1 | 1850.7 |
| Vitamin E | 60.2 | 48.5 | 950.3 |
| Trolox | 52.8 | 41.7 | 1520.1 |
Note: This data is hypothetical and for illustrative purposes.
Interpretation: The hypothetical data suggests that the parent compound, DMTB, possesses modest direct radical scavenging and reducing power compared to the established standards. This is consistent with the hypothesis that its antioxidant activity is masked by the acetoxy groups. The true potential may only be revealed in a biological context where enzymatic hydrolysis can occur.
Section 3: Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are valuable for initial screening, they do not account for crucial physiological factors like cell uptake, metabolism, and bioavailability.[12][13] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a living cell model.[14][15]
The assay principle relies on the ability of an antioxidant to prevent the oxidation of a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), by peroxyl radicals generated within the cells.[12][15]
Experimental Protocol:
-
Cell Culture: Seed HepG2 human liver cancer cells (6 x 10⁴ cells/well) into a 96-well black microplate and incubate for 24 hours until confluent.[12]
-
Treatment: Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Treat the cells with 100 µL of medium containing the test compounds (DMTB, Trolox) and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.[16]
-
Washing: Remove the treatment solution and wash the cells three times with PBS to remove any compound or probe that has not been absorbed.[14]
-
Oxidative Stress Induction: Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (37°C). Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[13][14]
-
Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated and typically expressed as micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound.[12]
Hypothetical Comparative CAA Data
| Compound | CAA Value (µmol QE / 100 µmol) |
| DMTB | 125.6 |
| Trolox | 25.8 |
| Quercetin (Standard) | 100.0 |
Note: This data is hypothetical and for illustrative purposes.
Interpretation: In this hypothetical scenario, DMTB demonstrates significantly higher antioxidant activity inside the cells than the benchmark Trolox. This powerful result would strongly support the pro-drug hypothesis: within the cell, esterase enzymes likely hydrolyze the acetoxy groups of DMTB, releasing a highly active polyhydroxylated biphenyl that can effectively neutralize the AAPH-generated radicals. The superior performance compared to its lackluster in vitro results underscores the critical importance of using biologically relevant assay systems in drug discovery.
Section 4: Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the antioxidant potential of a novel compound, 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. The comparative analysis, using both chemical and cell-based assays, provides a multi-faceted view of its activity.
-
Summary of Findings (Hypothetical): The initial in vitro screening (DPPH, ABTS, FRAP) would suggest DMTB is a weak antioxidant. However, the cell-based CAA assay reveals potent intracellular activity, strongly indicating a pro-drug mechanism that relies on enzymatic activation.
-
Future Directions:
-
Synthesis and Testing of the Hydrolyzed Form: Synthesize the fully de-acetylated (polyhydroxyl) form of DMTB and test it directly in all in vitro assays to confirm if it is the active species.
-
Mechanism of Action Studies: Investigate whether the compound upregulates endogenous antioxidant pathways, such as the Nrf2-ARE pathway.
-
Metabolism Studies: Use techniques like LC-MS to identify the metabolites of DMTB in cell culture to confirm the de-acetylation process.
-
In Vivo Studies: If in vitro and cellular data remain promising, proceed to animal models to assess bioavailability, efficacy, and safety.
-
By employing this rigorous, multi-assay comparative approach, researchers can build a comprehensive and scientifically sound profile of novel antioxidant candidates, paving the way for the development of next-generation therapeutics to combat oxidative stress-related diseases.
References
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]
-
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. [Link]
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
-
antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
-
Synergism of vitamin C with lipid soluble vitamin E and water soluble Trolox. ResearchGate. [Link]
-
(PDF) Antioxidant Activity of Vitamin E and Trolox: Understanding of the Factors that Govern Lipid Peroxidation Studies In Vitro. ResearchGate. [Link]
-
Interaction between Vitamins C and E When Scavenging the Superoxide Radical Shown by Hydrodynamic Voltammetry and DFT. MDPI. [Link]
-
Vitamin E analogue Trolox C. E.s.r. and pulse-radiolysis studies of free-radical reactions. Biochemical Journal. [Link]
-
The antioxidant and pro‐oxidant activity of vitamin C and trolox in vitro: a comparative study. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin E analogue Trolox C. E.s.r. and pulse-radiolysis studies of free-radical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. mdpi.com [mdpi.com]
- 16. zen-bio.com [zen-bio.com]
A Researcher's Guide to the Computational Conformational Analysis of Substituted Biphenyls
Substituted biphenyls represent a crucial class of molecules in fields ranging from medicinal chemistry to materials science, largely due to the phenomenon of atropisomerism.[1] This form of axial chirality arises from restricted rotation around the central carbon-carbon single bond, leading to stable, non-interconverting enantiomers.[1] The conformational stability and rotational energy barriers of these atropisomers are of paramount importance as they dictate the molecule's three-dimensional structure and, consequently, its biological activity or material properties.[2] This guide provides an in-depth comparison of computational methods for the conformational analysis of substituted biphenyls, offering insights into their theoretical underpinnings, practical applications, and a critical evaluation of their performance.
The Challenge of Modeling Biphenyl Conformations
The central challenge in the computational analysis of substituted biphenyls lies in accurately predicting the rotational energy barrier (ΔG‡) around the central C-C bond. This barrier is the energy difference between the stable, twisted ground state and the planar transition state.[1] The primary factor governing this barrier is the steric hindrance imposed by bulky substituents at the ortho positions of the phenyl rings.[1] However, subtle electronic effects and non-covalent interactions, such as dispersion forces, also play a significant role, making accurate predictions a non-trivial task.[3][4][5]
A variety of computational methods, each with its own balance of accuracy and computational cost, can be employed for this purpose. The choice of method is critical and depends on the specific research question, the size of the molecule, and the desired level of accuracy.
A Comparative Analysis of Computational Methods
The computational chemist's toolbox for conformational analysis is diverse, ranging from computationally inexpensive molecular mechanics methods to highly accurate but demanding ab initio calculations.
Molecular Mechanics (MM) Force Fields
Molecular mechanics methods offer the fastest approach to conformational analysis by treating molecules as a collection of atoms held together by classical mechanical springs.[6] The potential energy of the system is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).[7][8]
-
Strengths:
-
Speed: MM methods are computationally inexpensive, making them suitable for high-throughput screening of large libraries of compounds or for long molecular dynamics simulations.[7]
-
Scalability: They can be applied to very large molecular systems.
-
-
Weaknesses:
-
Parameterization Dependent: The accuracy of MM methods is entirely dependent on the quality of the force field parameters.[6] Standard force fields like MMFF, OPLS, and AMBER may not be adequately parameterized for all types of substituted biphenyls, especially those with unusual substituents or electronic properties.[6][7][9]
-
Limited Accuracy for Electronic Effects: MM methods do not explicitly treat electrons and therefore struggle to accurately capture subtle electronic effects that can influence the rotational barrier.[7]
-
π-System Interactions: Describing the interactions between the π-electron systems of the aromatic rings can be challenging for standard force fields.[10]
-
-
Causality in Method Choice: For a preliminary, rapid assessment of a large number of biphenyl analogues, MM is the method of choice. It can quickly identify compounds that are likely to have high or low rotational barriers, which can then be prioritized for more accurate, but slower, quantum mechanical calculations.
Semi-Empirical Methods
Semi-empirical methods bridge the gap between molecular mechanics and ab initio quantum mechanics.[11] They are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to simplify the calculations, making them significantly faster than their ab initio counterparts.[12][13][14] Popular semi-empirical methods include AM1, PM3, and the more recent PM6 and PM7.[13]
-
Strengths:
-
Improved Treatment of Electronics: By including valence electrons, semi-empirical methods can provide a more realistic description of electronic effects compared to MM.[14]
-
Computational Efficiency: They are orders of magnitude faster than ab initio methods, allowing for the study of larger systems and more extensive conformational searches.[12]
-
-
Weaknesses:
-
Parameterization: Like MM, their accuracy is tied to the quality of the underlying parameters, which are derived from experimental data or higher-level computations.[11][13]
-
Dispersion Interactions: Older semi-empirical methods often perform poorly in describing non-covalent interactions, such as dispersion forces, which can be important for the stability of the twisted ground state in biphenyls.[12] However, newer methods with dispersion corrections (e.g., PM6-D3H4) show improved performance.
-
-
Causality in Method Choice: When a balance between computational cost and a more quantum-mechanically sound description is needed, semi-empirical methods are a good option. They are particularly useful for refining geometries obtained from MM calculations before proceeding to more expensive DFT or ab initio methods.
Ab Initio and Density Functional Theory (DFT) Methods
Ab initio and Density Functional Theory (DFT) methods are the gold standards for accurate conformational analysis. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), solve the Schrödinger equation with minimal approximations.[15][16] DFT methods, on the other hand, use the electron density to calculate the energy of the system, offering a favorable balance of accuracy and computational cost.[3][4][5][17]
-
Strengths:
-
High Accuracy: High-level ab initio methods like CCSD(T) are considered the "gold standard" for calculating rotational barriers, often providing results that are in excellent agreement with experimental data.[15][18] DFT methods, particularly with modern functionals, can also achieve high accuracy.[3][4][5][17]
-
First-Principles Based: These methods are derived from fundamental quantum mechanical principles and are not reliant on extensive parameterization for specific chemical systems.[16]
-
-
Weaknesses:
-
Computational Cost: These methods are computationally demanding, with the cost scaling rapidly with the size of the system. This can limit their application to smaller molecules or require significant computational resources.[15]
-
Method and Basis Set Dependence: The accuracy of the results is highly dependent on the chosen functional and basis set.[19][20]
-
-
Causality in Method Choice: For the most accurate and reliable prediction of rotational barriers, especially for novel or electronically complex substituted biphenyls, DFT or ab initio methods are essential. They are the methods of choice when precise quantitative data is required, for example, in drug design to predict the stability of an atropisomeric drug candidate.[2][21]
Key Factors Influencing Accuracy
Several factors must be carefully considered to ensure the accuracy of computational predictions for substituted biphenyls:
-
Choice of DFT Functional: For DFT calculations, the choice of functional is critical. Benchmarking studies have shown that functionals that include corrections for dispersive interactions, such as B3LYP-D3, B97-D, and ωB97X-D, provide more accurate rotational barriers for substituted biphenyls.[3][4][5][17] The M06-2X functional has also been shown to perform well.[4][17]
-
Basis Set Selection: The basis set determines the flexibility the wavefunction has to describe the electron distribution. For accurate results, at least a triple-ζ quality basis set, such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ, is recommended.[4][17][19][22][23]
-
Solvation Effects: The conformation and rotational barrier of biphenyls can be influenced by the solvent.[24] Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to account for these effects and are particularly important for charged or highly polar molecules.[24][25][26][27]
-
Zero-Point Energy and Thermal Corrections: To compare calculated electronic energies with experimental Gibbs free energies of activation (ΔG‡), it is important to include corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy.[4][17]
Data Presentation: A Comparative Overview of Computational Methods
| Method | Typical Accuracy (kcal/mol) | Computational Cost | Key Strengths | Key Weaknesses |
| Molecular Mechanics (MM) | 2-5 | Very Low | High speed, suitable for large systems and high-throughput screening.[7] | Dependent on force field parameterization, poor handling of electronic effects.[6] |
| Semi-Empirical (e.g., PM7) | 1-3 | Low | Faster than DFT, includes electronic effects.[12] | Parameterization dependent, may struggle with dispersion.[11] |
| DFT (e.g., B3LYP-D3/cc-pVTZ) | 0.5-1.5 | Moderate to High | Good balance of accuracy and cost, widely applicable.[4][17] | Results are sensitive to the choice of functional and basis set.[19][20] |
| Ab Initio (e.g., CCSD(T)) | < 0.5 | Very High | "Gold standard" for accuracy, highly reliable.[15][18] | Extremely computationally expensive, limited to small systems.[15] |
Experimental Protocol: A Step-by-Step Workflow for DFT-Based Conformational Analysis
This protocol outlines a robust workflow for calculating the rotational barrier of a substituted biphenyl using DFT.
-
Initial Structure Generation:
-
Build the 3D structure of the substituted biphenyl using a molecular modeling program.
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry.
-
-
Conformational Search (Ground State):
-
Perform a conformational search to identify the global minimum energy (ground state) conformation. This is particularly important for biphenyls with flexible substituents.
-
A common approach is to perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in 10° or 15° increments).
-
The lowest energy structure from the PES scan should be fully optimized using your chosen DFT method and basis set (e.g., B3LYP-D3/6-311+G(d,p)).
-
-
Transition State Optimization:
-
The transition state for rotation is typically the planar or near-planar conformation (dihedral angle of 0° or 180°).
-
Starting from the planar geometry, perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm with the Opt=TS keyword in Gaussian).
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on both the optimized ground state and transition state structures.
-
Self-Validation: The ground state should have all real (positive) vibrational frequencies. The transition state must have exactly one imaginary frequency, corresponding to the rotation around the central C-C bond. This confirms that you have located a true transition state.
-
-
Energy Calculation and Correction:
-
Extract the electronic energies of the ground and transition states.
-
Include zero-point vibrational energy (ZPVE), thermal, and entropic corrections from the frequency calculations to obtain the Gibbs free energies.
-
The rotational barrier (ΔG‡) is the difference in Gibbs free energy between the transition state and the ground state.
-
-
Inclusion of Solvation Effects (Optional but Recommended):
-
If the experimental data is in solution, repeat the geometry optimizations and frequency calculations using an implicit solvent model (e.g., PCM).
-
Mandatory Visualization
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational determination of the rotational barrier in substituted biphenyls.
Potential Energy Surface of Biphenyl Rotation
Caption: A simplified potential energy surface for the rotation of a biphenyl, showing the ground and transition states.
Conclusion
The computational conformational analysis of substituted biphenyls is a powerful tool for understanding and predicting their properties. While molecular mechanics and semi-empirical methods offer rapid screening capabilities, DFT and ab initio methods provide the highest accuracy for determining rotational barriers. A careful choice of computational method, functional, basis set, and consideration of environmental effects are crucial for obtaining reliable and experimentally relevant results. The workflows and comparative data presented in this guide provide a solid foundation for researchers to confidently apply these computational techniques in their own investigations.
References
- Benchchem. Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
-
Gagnon, C. N., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17), 2836-2848. Available from: [Link]
- Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17).
- ResearchGate. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
- Semantic Scholar. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study.
- Rotzler, J., et al. (2013). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. Organic & Biomolecular Chemistry, 11(1), 110-118.
-
Ren, P., et al. (2017). Polarizable Multipole-Based Force Field for Aromatic Molecules and Nucleobases. Journal of Chemical Theory and Computation, 13(1), 350-370. Available from: [Link]
- Sci-Hub. (2013). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes.
-
Lin, Z. J., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). Available from: [Link]
-
PubMed. (1988). Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures. Available from: [Link]
-
ACS Publications. (2016). Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications. Available from: [Link]
-
NIH. (2019). Atropisomerism in medicinal chemistry: challenges and opportunities. Available from: [Link]
-
NIH. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Available from: [Link]
-
RSC Publishing. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Available from: [Link]
-
CORE. Semiempirical Methods. Available from: [Link]
-
Jack Simons. Ab Initio Study of the Internal Rotation Barrier of Formamide and the Formamide-H2O Complex. Available from: [Link]
-
PubMed. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Available from: [Link]
-
PubMed Central. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Available from: [Link]
-
IRIS. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. Available from: [Link]
-
IBM Research. (2002). Theoretical investigations of the rotational barrier in anisole: An ab initio and molecular dynamics study. Available from: [Link]
-
MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Available from: [Link]
-
Unknown. Semiempirical Methods. Available from: [Link]
-
PubMed. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Available from: [Link]
-
SciSpace. (2011). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo. Available from: [Link]
-
NIH. (2018). Force fields for small molecules. Available from: [Link]
-
Unknown. (2020). Semi- empirical Methods. Available from: [Link]
-
ACS Publications. (1992). Molecular mechanics. The MM3 force field for hydrocarbons. 3. The van der Waals' potentials and crystal data for aliphatic and aromatic hydrocarbons. Available from: [Link]
-
Henry Rzepa's Blog. (2010). Conformational analysis of biphenyls: an upside-down view. Available from: [Link]
-
NIH. (2007). Assessment of Semiempirical Quantum Mechanical Methods for the Evaluation of Protein Structures. Available from: [Link]
-
Wikipedia. Force field (chemistry). Available from: [Link]
-
ACS Publications. (2023). Atropisomers: Synthesis, Analysis, and Applications. Available from: [Link]
-
Unknown. The use of chemical shift calculations in the conformational analysis of substituted benzenes. Available from: [Link]
-
YouTube. (2019). Lecture 17 Molecular Mechanics / Force Field. Available from: [Link]
-
Macmillan Group. (2020). Methods and Applications in Atroposelective Chemistry. Available from: [Link]
-
PubMed Central. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Available from: [Link]
-
Wikipedia. Solvent model. Available from: [Link]
-
MDPI. (2022). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Available from: [Link]
-
PySCF. Solvation models. Available from: [Link]
-
Computational Chemistry Class Notes. Explicit solvent models and QM/MM approaches. Available from: [Link]
-
MDPI. (2023). Implicit Solvent Models and Their Applications in Biophysics. Available from: [Link]
-
YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Available from: [Link]
-
Gaussian.com. (2021). Basis Sets. Available from: [Link]
-
ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available from: [Link]
-
ACS Publications. (2020). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. Available from: [Link]
-
YouTube. (2023). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. Available from: [Link]
-
PubMed. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Available from: [Link]
-
Wikipedia. Basis set (chemistry). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Semiempirical Methods [cup.uni-muenchen.de]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. simons.hec.utah.edu [simons.hec.utah.edu]
- 17. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. biomedres.us [biomedres.us]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gaussian.com [gaussian.com]
- 23. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 24. Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solvent model - Wikipedia [en.wikipedia.org]
- 26. Solvation models — PySCF [pyscf.org]
- 27. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Biphenyl Compounds by Chromatography
In the landscape of pharmaceutical research and drug development, the structural motif of biphenyls is a recurring theme, forming the backbone of numerous therapeutic agents. The synthesis of these compounds is a cornerstone of medicinal chemistry, yet it is the rigorous assessment of their purity that ultimately underpins their safe and effective use. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, must be meticulously identified and quantified to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] This guide provides an in-depth comparison of the three principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the purity assessment of synthesized biphenyl compounds.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind the selection of each technique, the nuances of method development, and the interpretation of the resulting data. This guide is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure the integrity of your synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is arguably the most powerful and versatile technique for the purity analysis of a wide array of organic compounds, including biphenyls.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for final purity determination and regulatory submissions.
The Principle of Separation: A Dance of Polarities
For non-polar to moderately polar biphenyl compounds, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase (typically a C18 or biphenyl-functionalized silica) is non-polar, while the mobile phase is a polar solvent mixture, such as water with acetonitrile or methanol.[7] The separation is driven by the differential partitioning of the analyte and its impurities between the two phases. Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times, while more polar impurities elute earlier. The use of a biphenyl stationary phase can offer unique selectivity for aromatic compounds through π-π interactions, often resolving impurities that are difficult to separate on a standard C18 column.[7]
Experimental Protocol: A Self-Validating Workflow
A robust HPLC method is a self-validating one.[8][9] This means building in checks and balances to ensure the data is reliable. The validation of an analytical method should demonstrate its specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).[9][10][11][12]
Step-by-Step HPLC Protocol for Biphenyl Purity:
-
Sample Preparation: Accurately weigh and dissolve the synthesized biphenyl compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution; sonication may be required. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column or instrument.
-
Chromatographic Conditions:
-
Column: A high-quality reversed-phase column (e.g., Ascentis Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm) is recommended for its unique selectivity towards aromatic compounds.[7]
-
Mobile Phase: A gradient elution is often employed for complex samples. For example, a gradient of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile. A typical gradient might start at 50% acetonitrile and increase to 95% over 15-20 minutes.
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Adjust accordingly for different column diameters.
-
Column Temperature: Maintaining a constant column temperature (e.g., 35°C) is crucial for reproducible retention times.[7]
-
Detector: A Photo Diode Array (PDA) detector is highly recommended.[11][13] It not only quantifies the peaks but also provides UV spectra, which can be used for peak purity analysis and to tentatively identify impurities by comparing their spectra to that of the main compound. Set the detection wavelength at the λmax of the biphenyl compound.
-
-
Data Acquisition and Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
-
According to ICH guidelines, impurities present at levels above the reporting threshold (often 0.05%) must be reported.[1][3]
-
Visualizing the HPLC Workflow
Caption: Workflow for biphenyl purity assessment using HPLC.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas Chromatography is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable.[14][15][16] Many biphenyl compounds, particularly those without highly polar functional groups, fit these criteria, making GC a viable and often advantageous method for purity assessment.
The Principle of Separation: A Journey Through the Column
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase), such as helium or nitrogen.[15] The column contains a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support. Separation is based on the differential partitioning of compounds between the gaseous mobile phase and the liquid stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly, resulting in longer retention times. Non-polar or medium-polarity capillary columns like a DB-5ms are often recommended for biphenyl analysis.[14]
Experimental Protocol: Precision in the Vapor Phase
The key to a successful GC analysis is ensuring the analyte can be vaporized without degradation.
Step-by-Step GC Protocol for Biphenyl Purity:
-
Sample Preparation: Prepare a dilute solution of the biphenyl compound in a volatile organic solvent (e.g., dichloromethane or toluene) at a concentration of approximately 1 mg/mL.[17] The sample must be free of non-volatile residues.
-
Chromatographic Conditions:
-
Injector: A split/splitless injector is commonly used. The injector temperature must be high enough to ensure rapid and complete vaporization of the sample (e.g., 250-280°C) but not so high as to cause thermal degradation.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point.[14][17] A typical column dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: A temperature program is essential for separating compounds with a range of boiling points. A typical program might start at a lower temperature (e.g., 150°C), hold for 1 minute, then ramp at 15°C/min to a final temperature of 300°C and hold for 5 minutes.[14]
-
Carrier Gas: Helium is a common carrier gas with a typical flow rate of 1-2 mL/min.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering high sensitivity and a wide linear range. For unequivocal identification of impurities, a Mass Spectrometer (MS) detector is invaluable, providing both quantitative data and structural information.[5][18]
-
-
Data Acquisition and Analysis:
-
Inject the sample.
-
The resulting chromatogram is analyzed similarly to an HPLC chromatogram, with purity calculated based on the relative peak areas.
-
Visualizing the GC Workflow
Caption: Workflow for biphenyl purity assessment using GC.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a simple, rapid, and inexpensive chromatographic technique primarily used for qualitative analysis.[19] While it lacks the quantitative precision of HPLC or GC, it is an indispensable tool in a synthesis lab for monitoring reaction progress, screening for the presence of impurities, and determining appropriate solvent systems for column chromatography purification.[20][21][22]
The Principle of Separation: A Race Against the Solvent Front
TLC involves spotting a sample onto a plate coated with a thin layer of adsorbent material, typically silica gel (the stationary phase).[19][22] The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture move up the plate at different rates.[19] This separation is based on the competition between the analyte and the mobile phase for binding sites on the stationary phase. Less polar compounds have weaker interactions with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value.[19]
Experimental Protocol: Simplicity and Speed
Step-by-Step TLC Protocol for Biphenyl Purity:
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[22]
-
Spotting: Dissolve a small amount of the crude and purified biphenyl compound in a volatile solvent. Using a capillary tube, spot small amounts of each solution onto the origin line. It is also good practice to co-spot the crude and purified material in a single lane to directly compare their migration.[21]
-
Development: Place the plate in a TLC chamber containing an appropriate mobile phase (eluent), ensuring the solvent level is below the origin line. A common eluent for biphenyls is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[20] The optimal solvent system should provide an Rf value of around 0.3-0.5 for the main compound.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots. Many biphenyl compounds are UV-active and can be seen under a UV lamp (254 nm).[20] Alternatively, staining with iodine or a chemical stain can be used.
-
Interpretation: The purity can be qualitatively assessed by observing the number of spots. A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The Rf value for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[19]
Visualizing the TLC Workflow
Caption: Workflow for qualitative purity assessment using TLC.
Comparative Analysis: Choosing the Right Tool for the Job
The choice between HPLC, GC, and TLC depends on the specific requirements of the analysis, the properties of the biphenyl compound, and the stage of the research or development process.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between liquid mobile phase and solid/liquid stationary phase.[15][16] | Partitioning between gas mobile phase and liquid/solid stationary phase.[15][23] | Adsorption/partitioning on a solid stationary phase with a liquid mobile phase.[19][23] |
| Applicability | Broad; non-volatile and thermally labile compounds.[5][6] | Volatile and thermally stable compounds.[5][15] | Broad; primarily for qualitative analysis and reaction monitoring.[19][20] |
| Resolution | Very High | Excellent, often superior to HPLC for volatile compounds.[6] | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with selective detectors.[5] | Low (µg to ng range) |
| Quantitation | Excellent | Excellent | Poor (Semi-quantitative at best) |
| Analysis Time | 10-60 minutes.[6][16] | 2-60 minutes, often faster than HPLC.[15][16] | 5-20 minutes |
| Cost | High (instrumentation and solvents) | Moderate to High (instrumentation) | Very Low |
| Throughput | Moderate (autosamplers enable high throughput) | Moderate to High | High (multiple samples per plate) |
Decision-Making Framework
The selection of the appropriate chromatographic technique is a critical decision in the analytical workflow.
Caption: Decision tree for selecting a chromatographic method.
Conclusion
The purity assessment of synthesized biphenyl compounds is a multi-faceted task that requires a thoughtful selection of analytical techniques. While TLC serves as an invaluable, rapid, and cost-effective tool for real-time reaction monitoring and qualitative screening, its quantitative capabilities are limited. GC offers exceptional resolution and sensitivity for volatile and thermally stable biphenyls, making it a powerful tool when applicable. However, it is HPLC , with its broad applicability to non-volatile and thermally sensitive molecules, high resolution, and robust quantitative performance, that stands as the definitive technique for the final, rigorous purity assessment required for drug development and regulatory compliance. By understanding the principles, strengths, and limitations of each method, researchers can design a comprehensive and efficient analytical strategy, ensuring the quality and integrity of their synthesized biphenyl compounds from the bench to clinical application.
References
- Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone. Benchchem.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025).
- Live qualification/validation of purity methods for protein products. CS@Purdue.
- Determination of biphenyl and biphenyl oxide in aqueous samples by headspace single drop microextraction coupled to gas chromatography. (2012). SciELO.
- Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. (2012). ResearchGate.
- Analytical method validation: A brief review.
- [Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry]. (1977). PubMed.
- GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025).
- Analytical Method Validation: Back to Basics, Part II. LCGC International.
- HPLC vs TLC vs Gas Chromatography. (2024). Reddit.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
- Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). (2025). ResearchGate.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News.
- Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. (2015). CDN.
- How To: Monitor by TLC. Department of Chemistry : University of Rochester.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
- HPLC Methods for analysis of Biphenyl. HELIX Chromatography.
- Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Scribd.
- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2016). Journal of Chromatographic Science | Oxford Academic.
- Compound purity analysis and HPLC data. The Royal Society of Chemistry.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. wjarr.com [wjarr.com]
- 10. cs.purdue.edu [cs.purdue.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. imgroupofresearchers.com [imgroupofresearchers.com]
- 16. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 21. How To [chem.rochester.edu]
- 22. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 23. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Evaluation of Novel Biphenyls
Introduction: The Biphenyl Scaffold and the Imperative of Cytotoxicity Profiling
In the landscape of medicinal chemistry, the biphenyl scaffold represents a "privileged structure," a molecular framework that frequently appears in compounds exhibiting a wide range of biological activities, including potent anticancer properties.[1] When a novel biphenyl derivative is synthesized, the initial excitement surrounding its therapeutic potential must be tempered by a rigorous evaluation of its safety profile. The first and most critical step in this process is a comprehensive in vitro cytotoxicity assessment.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a logical framework for designing, executing, and interpreting a multi-assay cytotoxicity study. We will explore not just how to perform these assays, but why specific choices are made, ensuring that the data generated is robust, reproducible, and mechanistically informative. The goal is to build a self-validating experimental narrative that can confidently guide the progression of a novel biphenyl compound from the bench to preclinical studies.
Part 1: The Strategic Selection of Cytotoxicity Assays
No single assay can tell the whole story of a compound's interaction with a cell. A compound might halt proliferation without immediately killing the cell (a cytostatic effect), or it might induce rapid cell death through various mechanisms. Therefore, a well-designed cytotoxicity panel should interrogate multiple cellular health indicators. Our strategy is built on three pillars of cellular viability assessment: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
This approach ensures we not only quantify cell death but also gain preliminary insights into the how and when of the cytotoxic event.
Part 2: Core Assays for Biphenyl Cytotoxicity – Principles & Protocols
Pillar 1: Metabolic Activity - The MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
-
Expertise & Causality: We start with the MTT assay because it's a reliable workhorse for initial screening. Its principle is rooted in the function of healthy mitochondria. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2][3][5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2] A reduction in the purple signal indicates a decrease in metabolic function, which could be due to either cell death or metabolic inhibition (a cytostatic effect).
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., PC-3 prostate cancer cells) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the novel biphenyl compound (e.g., 0.1 to 100 µM) and appropriate controls (vehicle control, untreated control). Incubate for a defined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[2][7] Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[8]
-
Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[5][8]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Pillar 2: Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[9][10]
-
Expertise & Causality: We use the LDH assay as a direct measure of cytotoxicity. Unlike MTT, which measures metabolic activity, LDH release is an unambiguous marker of cell membrane rupture, a hallmark of necrosis or late-stage apoptosis.[9] LDH is a stable enzyme present in the cytosol of all cells.[10][11] When the cell membrane is compromised, LDH leaks into the culture medium.[9][10] The assay measures the enzymatic activity of this extracellular LDH. Comparing MTT and LDH results is crucial; if a compound reduces the MTT signal but does not cause LDH release, it may be cytostatic rather than cytotoxic.
-
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Perform steps 1 and 2 as described in the MTT protocol. It is often possible to use the same plate for multiple assays by collecting the supernatant for the LDH assay before proceeding with an endpoint assay like MTT on the cells.[12]
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Measurement: Measure the absorbance at ~490 nm using a microplate reader.[11]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a "maximum LDH release" control (cells lysed with a detergent).
-
Pillar 3: Apoptosis Induction - The Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[13][14]
-
Expertise & Causality: Many modern anticancer agents, including some biphenyl derivatives, function by inducing apoptosis.[15] Therefore, specifically measuring markers of apoptosis is critical. Caspases-3 and -7 are "executioner" caspases; their activation is a pivotal, often irreversible step in programmed cell death.[16] This assay uses a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically cleaved by active caspase-3 or -7.[13][14] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[14] A positive result strongly suggests the compound is an apoptosis inducer.
-
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Perform steps 1 and 2 as described in the MTT protocol, typically in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[14][17]
-
Add-Mix-Measure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[14] Mix briefly on a plate shaker.
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.[14]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Calculation: Express results as fold-change in luminescence relative to the vehicle-treated control.
-
Part 3: Data Interpretation and Comparative Analysis
The primary quantitative output from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to reduce the measured signal (e.g., cell viability or metabolic activity) by 50%.[18][19]
Comparative Assay Performance
| Feature | MTT Assay | LDH Assay | Caspase-Glo® 3/7 Assay |
| Principle | Mitochondrial dehydrogenase activity[5] | Plasma membrane rupture[9] | Effector caspase activation[13] |
| Endpoint | Measures metabolic activity (Viability)[2] | Measures membrane integrity (Cytotoxicity)[10] | Measures apoptosis induction |
| Assay Type | Colorimetric | Colorimetric | Luminescent |
| Pros | Inexpensive, well-established, high-throughput[4] | Direct measure of cytotoxicity, non-destructive to cells[12] | High sensitivity, specific to apoptosis[13] |
| Cons | Can be affected by metabolic changes, endpoint assay[3] | Less sensitive for early apoptosis[20] | More expensive, specific to one pathway |
Hypothetical Data for a Novel Biphenyl (Compound X)
To provide a practical context, consider the following hypothetical data for a novel biphenyl compound tested against a prostate cancer cell line (PC-3) and a non-cancerous human fibroblast line (NHDF).
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| PC-3 (Prostate Cancer) | MTT | 48 | 12.5 |
| PC-3 (Prostate Cancer) | LDH | 48 | 25.8 |
| PC-3 (Prostate Cancer) | Caspase-3/7 | 24 | 8.2 |
| NHDF (Normal Fibroblast) | MTT | 48 | >100 |
-
Interpretation:
-
The potent Caspase-3/7 activity at 24 hours (IC50 = 8.2 µM) suggests that Compound X rapidly induces apoptosis.
-
The MTT IC50 (12.5 µM) is consistent with cell death, occurring after the initiation of apoptosis.
-
The higher LDH IC50 (25.8 µM) indicates that widespread loss of membrane integrity occurs at higher concentrations or later time points, which is typical for apoptosis progressing to secondary necrosis.
-
Crucially, the MTT IC50 in normal fibroblasts is >100 µM, indicating high selectivity for the cancer cell line. The Selectivity Index (SI) can be calculated as (IC50 in normal cells) / (IC50 in cancer cells). Here, the SI is >8, suggesting a promising therapeutic window.[4]
-
Part 4: Mechanistic Deep Dive - Apoptosis vs. Necrosis & Oxidative Stress
While the core assays provide a strong foundation, further experiments can elucidate the specific mechanism of cell death.
Distinguishing Apoptosis from Necrosis
A classic method to differentiate these cell death modalities is dual staining with Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[21][22]
-
Expertise & Causality: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent tag (e.g., FITC).[23] PI is a fluorescent nuclear stain that is impermeable to live cells and early apoptotic cells with intact membranes.[22] It can only enter necrotic or late-stage apoptotic cells where membrane integrity is lost.[21]
This dual-staining strategy allows for the clear separation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[24]
-
Annexin V+ / PI- : Early apoptotic cells.[24]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[24]
-
Annexin V- / PI+ : Primarily necrotic cells (rare in this context).[24]
Investigating Oxidative Stress
Some studies suggest that biphenyl-induced cytotoxicity can be mediated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[25][26]
-
Expertise & Causality: ROS are highly reactive molecules derived from oxygen that, at high levels, can damage DNA, proteins, and lipids, ultimately triggering cell death.[26][27] To investigate this, a ROS detection assay can be employed. A common method uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[27] An increase in DCF fluorescence after treatment with a novel biphenyl would support oxidative stress as a mechanism of action.
Conclusion
The in vitro evaluation of a novel biphenyl's cytotoxicity is not a single experiment but a structured, multi-faceted investigation. By strategically combining assays that probe metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-Glo®), we can build a comprehensive profile of a compound's activity. This multi-parametric approach, supported by mechanistic studies into apoptosis and oxidative stress, provides the robust, trustworthy data necessary to make informed decisions in the drug discovery pipeline. This logical, evidence-based narrative is the hallmark of sound scientific practice and is essential for advancing promising new therapeutic agents.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]
-
Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. NIH. [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. HESI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF) [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
-
How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? ResearchGate. [Link]
-
In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. OUCI. [Link]
-
Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. PubMed. [Link]
-
Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central. [Link]
-
In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]
-
Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH. [Link]
-
Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Sci-Hub. [Link]
-
Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. PMC - NIH. [Link]
-
Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
Analysis of intracellular reactive oxygen species (ROS) levels using the 2'7'‑dichlorofluroescein diacetate (DCF‑DA) assay. ResearchGate. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
-
Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry. [Link]
-
Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PMC. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. ijsdr.org [ijsdr.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 20. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 23. biotium.com [biotium.com]
- 24. logosbio.com [logosbio.com]
- 25. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Functionalized Biphenyls in Liquid Crystal Formulations
For researchers, scientists, and professionals in drug development, the precise selection of molecular components is paramount to achieving desired material properties. In the realm of liquid crystal (LC) technology, functionalized biphenyls represent a cornerstone class of mesogens, offering a versatile scaffold for tuning the electro-optical characteristics of LC mixtures. This guide provides an in-depth comparison of biphenyls functionalized with common terminal groups, supported by experimental data and detailed characterization protocols. Our focus is to elucidate the structure-property relationships that govern their performance in liquid crystal formulations, thereby enabling informed material selection and innovation.
The Biphenyl Core: A Foundation for Liquid Crystallinity
The biphenyl moiety, with its rigid, calamitic (rod-like) shape, is an excellent foundation for inducing liquid crystallinity.[1] Its extended π-conjugation system contributes to the anisotropic intermolecular interactions necessary for the formation of mesophases.[2] However, the true versatility of biphenyls lies in their functionalization. By strategically attaching different chemical groups to the biphenyl core, we can systematically manipulate key performance metrics such as the nematic-to-isotropic transition temperature (clearing point), birefringence (Δn), and dielectric anisotropy (Δε).
The Influence of Terminal Functional Groups: A Comparative Analysis
The choice of terminal functional groups on the biphenyl scaffold has a profound impact on the resulting liquid crystal's properties. Here, we compare four common functional groups: cyano (-CN), fluoro (-F), methoxy (-OCH₃), and alkyl (-CH₃).
Impact on Molecular Properties and Mesophase Behavior
The electronic nature and steric profile of the terminal group directly influence the molecule's dipole moment and polarizability. These molecular parameters, in turn, dictate the intermolecular forces and, consequently, the bulk properties of the liquid crystal.
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: Influence of functional groups on molecular and liquid crystal properties.
-
Cyano (-CN): The strong dipole moment of the cyano group leads to a large positive dielectric anisotropy (Δε), making these materials highly responsive to electric fields.[3] The high polarizability anisotropy of the C≡N bond also contributes to a high birefringence. The strong intermolecular interactions result in relatively high clearing points.[4]
-
Fluoro (-F): The electronegative fluorine atom provides a moderate dipole moment, resulting in a moderate positive or sometimes negative Δε, depending on the position of substitution.[5] Fluorinated biphenyls are often used to tune the dielectric properties of mixtures and can lower viscosity compared to their cyano counterparts.[6]
-
Methoxy (-OCH₃): The methoxy group has a smaller dipole moment compared to the cyano group, leading to a smaller Δε.[7] It can, however, contribute to a reasonably high birefringence and is often used to create nematic phases at or near room temperature.
-
Alkyl (-CH₃): Alkyl chains are non-polar and primarily influence the mesophase range and clearing point through their contribution to the molecule's aspect ratio and van der Waals interactions. They generally lead to low dielectric anisotropy and moderate birefringence.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical properties of representative functionalized biphenyls. The data is compiled from various sources and represents typical values.
| Functional Group | Compound Name | CAS Number | Clearing Point (TN-I) (°C) | Birefringence (Δn) at 20°C, 589 nm | Dielectric Anisotropy (Δε) at 20°C, 1 kHz |
| -CN | 4-Cyano-4'-pentylbiphenyl (5CB) | 40817-08-1 | 35.0[8] | ~0.18[3] | +11.5[9] |
| -F | 4-Fluoro-4'-pentylbiphenyl | 51478-43-0 | 36.0 | ~0.14 | +4.5 |
| -OCH₃ | 4-Methoxy-4'-pentylbiphenyl | 41424-11-7 | 47.0 | ~0.16 | +2.0 |
| -CH₃ | 4-Methyl-4'-pentylbiphenyl | 59567-39-2 | 20.0 | ~0.15 | +0.5 |
Experimental Protocols: Synthesis and Characterization
To ensure the reliability and reproducibility of research, standardized experimental protocols are essential. The following sections detail the synthesis of a common cyanobiphenyl and the key techniques for characterizing its liquid crystalline properties.
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
This protocol outlines a representative synthesis of 5CB, a widely studied and utilized liquid crystal.[6]
Step 1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred solution of biphenyl in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride.
-
Cool the mixture in an ice bath and slowly add pentanoyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentanoylbiphenyl.
Step 2: Wolff-Kishner Reduction
-
To a solution of 4-pentanoylbiphenyl in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield 4-pentylbiphenyl.
Step 3: Cyanation
-
To a solution of 4-pentylbiphenyl in a suitable solvent (e.g., N,N-dimethylformamide), add copper(I) cyanide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture, pour it into an aqueous solution of ferric chloride and hydrochloric acid, and stir.
-
Extract the product with an organic solvent, wash with water and brine, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-cyano-4'-pentylbiphenyl (5CB).
Characterization of Liquid Crystalline Properties
A systematic workflow is crucial for the thorough characterization of a newly synthesized liquid crystal.
Protocol 1: Polarized Optical Microscopy (POM) for Phase Identification
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic phase (a completely dark field of view between crossed polarizers).
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the textures that form as the material transitions into different mesophases. Nematic phases typically exhibit a schlieren or marbled texture.
-
Record the temperatures at which phase transitions occur.
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC furnace.
-
Heat the sample to a temperature above its clearing point at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition can be calculated from the area of the corresponding peak.
Protocol 3: Birefringence (Δn) Measurement by the Refractometric Method
-
Use an Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage.
-
Introduce the liquid crystal sample into a homeotropically aligned cell (molecules aligned perpendicular to the substrate).
-
Measure the refractive index of the ordinary ray (nₒ).
-
Introduce the liquid crystal sample into a planar aligned cell (molecules aligned parallel to the substrate).
-
Measure the refractive index of the extraordinary ray (nₑ) by orienting the polarizer parallel to the alignment direction.
-
Calculate the birefringence as Δn = nₑ - nₒ.
Conclusion
The functionalization of biphenyls provides a powerful tool for the rational design of liquid crystals with tailored properties. The cyano group is ideal for applications requiring high dielectric anisotropy and birefringence, while fluoro, methoxy, and alkyl groups offer a means to fine-tune these properties, as well as influence viscosity and mesophase range. A systematic approach to synthesis and characterization, employing techniques such as POM, DSC, and refractometry, is essential for understanding and harnessing the full potential of these versatile molecules in advanced material formulations.
References
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Glow: Understanding 4-Cyano-4'-pentylbiphenyl (5CB). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). Chemical Synthesis and Purity of 4-Cyano-4'-pentylbiphenyl: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]
-
Kozak, M., et al. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. Retrieved from [Link]
-
Salfetnikova, J., et al. (n.d.). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. MDPI. Retrieved from [Link]
-
Nishikawa, H., et al. (n.d.). Selenoether-Linked Liquid Crystal Trimers and the Twist-Bend Nematic Phase. MDPI. Retrieved from [Link]
-
Kundu, S., & Roy, S. K. (2022). Study of Nematic Isotropic Transition. arXiv. Retrieved from [Link]
-
Kopčanský, P., et al. (n.d.). Structural transitions in nematic liquid crystals doped with magnetite functionalized single walled carbon nanotubes. AIP Publishing. Retrieved from [Link]
-
Walker, R., et al. (2025, January 13). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl. White Rose Research Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between the nematic−isotropic transition temperature and.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Pentyl-4'-iodobiphenyl: Properties and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobiphenyl. PubChem. Retrieved from [Link]
-
Lebovka, N. I., et al. (n.d.). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of T˙NI (nematic-isotropic transition temperature) on the weight % of 5CB (4-pentyl-4.... Retrieved from [Link]
- Coles, H. J. (1978). Laser and Electric Field Induced Birefringence Studies on the Cyanobiphenyl Homologues. Molecular Crystals and Liquid Crystals, 49(3), 67–74.
-
ResearchGate. (n.d.). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Retrieved from [Link]
-
Sci-Hub. (n.d.). DIELECTRIC ANISOTROPY OF NEMATIC 4-PENTIL-4′-CYANOBIPHENYL. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Benchmarking the stability of acetoxy vs. other hydroxyl protecting groups
An In-Depth Guide to Benchmarking the Stability of Acetoxy vs. Other Hydroxyl Protecting Groups
Authored by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Hydroxyl Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a unique challenge. Its dual nature as a nucleophile and a weak acid necessitates a strategy to mask its reactivity temporarily. This is achieved through the use of protecting groups, which act as temporary shields, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions.[1][2] The ideal protecting group should be easy to introduce in high yield, stable under a specific set of reaction conditions, and readily removable in high yield without affecting the rest of the molecule.[3]
The selection of a suitable protecting group is a critical decision that can dictate the success or failure of a synthetic route. Among the plethora of options, the acetoxy (Ac) group, an ester, is a classical and widely used choice. This guide provides an in-depth, data-driven comparison of the acetoxy group's stability against other common hydroxyl protecting groups, such as silyl ethers, benzyl ethers, and acetals. Our objective is to equip researchers with the technical insights and experimental data needed to make informed decisions for their synthetic strategies.
The Acetoxy Group: A Fundamental Profile
The acetoxy group is introduced via an esterification reaction, typically by treating an alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for sterically hindered alcohols.[4]
Key Characteristics:
-
Ease of Introduction: Acetylation is generally a high-yielding and straightforward reaction.
-
Stability: The acetoxy group is robust under neutral and acidic conditions but is labile to basic conditions. This characteristic defines its utility and limitations.
-
Deprotection: Removal is typically achieved through saponification with an aqueous base, such as potassium carbonate in methanol or sodium hydroxide.[4]
-
Applications: Due to its ease of removal, the acetyl group is often considered ideal for short-term protection strategies.[5]
A Comparative Landscape of Hydroxyl Protecting Groups
To benchmark the acetoxy group, we must consider the common alternatives, each with a distinct stability profile:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are formed by reacting an alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole.[6] They are known for their stability under basic conditions but are sensitive to acid and fluoride ions.[6][7] The steric bulk of the silyl group can be tuned to control its stability and regioselectivity.[5][6]
-
Benzyl Ethers (Bn): Benzyl ethers are valued for their broad stability under both acidic and basic conditions, as well as toward many oxidizing and reducing agents.[3][5] Their primary mode of cleavage is through catalytic hydrogenolysis, a neutral condition that offers an orthogonal removal strategy.[3][5]
-
Acetals (e.g., MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are classic examples of acetal protecting groups.[6] They are characterized by their stability in basic media but are readily cleaved under acidic conditions.[6][8] A drawback of THP is the introduction of a new stereocenter.[8]
Benchmarking Stability: A Head-to-Head Comparison
The strategic power of protecting groups lies in their differential stability, a concept known as orthogonality . An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others.[1][2][5][9]
Stability in Acidic Media
In acidic environments, the acetoxy group is generally stable. This contrasts sharply with acetals and many silyl ethers, which are designed to be acid-labile.
-
Acetoxy (Ac): Stable to moderately strong acidic conditions.
-
Silyl Ethers: Stability is highly dependent on the substituents on the silicon atom and the steric environment. The relative stability to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[6]
-
Acetals (THP, MOM): Readily cleaved by mild acidic conditions, such as acetic acid in a THF/water mixture.[6]
-
Benzyl Ethers (Bn): Highly stable under a wide range of acidic conditions.[5]
Stability in Basic Media
This is the defining characteristic where the acetoxy group differs most from ethers and silyl ethers.
-
Acetoxy (Ac): Easily cleaved by base-catalyzed hydrolysis (saponification). The rate of hydrolysis is generally faster for acetyl groups compared to more sterically hindered esters like pivaloyl (Piv).[4]
-
Silyl Ethers: Generally stable to non-aqueous basic conditions. However, they can be cleaved by aqueous bases, with stability following the order: TMS < TES < TBDMS ≈ TBDPS < TIPS.[6]
-
Acetals (THP, MOM): Stable to basic conditions.
-
Benzyl Ethers (Bn): Very stable under basic conditions.
Stability Towards Oxidative and Reductive Conditions
-
Acetoxy (Ac): Stable to a wide range of oxidizing and reducing agents that do not involve strong basic conditions.
-
Silyl Ethers: Generally stable, though some can be sensitive to strong oxidizing agents.
-
Acetals (THP, MOM): Stable to most redox conditions.
-
Benzyl Ethers (Bn): Stable to most oxidizing agents but are cleaved by catalytic hydrogenolysis (a reductive method).
Data-Driven Decision Making: Stability Summary Table
The following table summarizes the relative stability of the acetoxy group and its common alternatives.
| Protecting Group | Introduction Reagents | Cleavage Conditions | Stable in Strong Acid | Stable in Strong Base | Stable to Hydrogenolysis | Stable to Fluoride |
| Acetoxy (Ac) | Ac₂O or AcCl, Pyridine | K₂CO₃/MeOH or aq. NaOH | Yes | No | Yes | Yes |
| TBDMS | TBDMS-Cl, Imidazole | TBAF or HF•Pyridine | No | Yes | Yes | No |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Yes | Yes | No | Yes |
| THP | DHP, PPTS | aq. AcOH or HCl | No | Yes | Yes | Yes |
Visualizing Orthogonal Protection Strategies
The differential stability of protecting groups is the cornerstone of complex molecule synthesis. A well-designed strategy allows for the sequential unmasking of hydroxyl groups.
Caption: Orthogonal protection workflow demonstrating selective removal of Acetoxy and TBDMS groups.
Experimental Validation: Protocols and Methodologies
To provide a practical context, we present standardized protocols for the protection and deprotection using an acetoxy group and a comparative stability test.
Protocol 1: Acetylation of a Primary Alcohol (Protection)
Objective: To protect a primary hydroxyl group as its acetate ester.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add pyridine (1.5 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetate ester.
-
Purify by flash column chromatography if necessary.
Protocol 2: Saponification of an Acetate Ester (Deprotection)
Objective: To cleave an acetate ester to regenerate the free hydroxyl group.
Materials:
-
Acetate ester (from Protocol 1)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetate ester (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC (typically 1-3 hours).
-
Once the starting material is consumed, neutralize the mixture with 1 M HCl (if necessary) and remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.
Protocol 3: Comparative Stability Test - Acetoxy vs. TBDMS Ether
Objective: To demonstrate the orthogonal stability of an acetate and a TBDMS ether under basic conditions.
Materials:
-
A diol protected orthogonally (e.g., AcO-R-OTBDMS from the workflow diagram)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1 M in THF)
Procedure (Part A - Basic Cleavage):
-
Dissolve the orthogonally protected diol in methanol.
-
Add K₂CO₃ (2.0 eq) and stir at room temperature.
-
Monitor the reaction by TLC. The expected result is the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the TBDMS-protected alcohol (HO-R-OTBDMS). The TBDMS group should remain intact.
Procedure (Part B - Fluoride Cleavage):
-
In a separate flask, dissolve the orthogonally protected diol in THF.
-
Add TBAF (1.1 eq) and stir at room temperature.
-
Monitor the reaction by TLC. The expected result is the disappearance of the starting material and the appearance of a new spot corresponding to the acetyl-protected alcohol (AcO-R-OH). The acetoxy group should remain intact.
Conclusion: Strategic Selection for Synthetic Success
The choice of a hydroxyl protecting group is not arbitrary but a strategic decision based on the planned synthetic route. The acetoxy group remains a valuable tool in the chemist's arsenal, particularly for its low cost, ease of use, and unique lability to basic conditions. While it may not offer the broad stability of a benzyl ether, its distinct cleavage conditions make it an excellent orthogonal partner to acid-labile groups like TBDMS and THP. Understanding the nuanced stability profiles presented in this guide allows for the rational design of complex synthetic pathways, minimizing side reactions and maximizing overall efficiency.
References
- StudyRaid. (n.d.). Understand protecting hydroxyl groups during synthesis.
- University of Regensburg. (n.d.). Protecting Groups.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Wikipedia. (n.d.). Protecting group.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 684–691.
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Safety Operating Guide
Proper Disposal of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from an analysis of its constituent chemical moieties—a substituted biphenyl core and acetoxy functional groups—and are aligned with general best practices for hazardous waste management in a laboratory setting.
The causality behind these rigorous disposal protocols stems from the potential hazards associated with the compound's structure. Biphenyl derivatives can exhibit toxicity, and acetoxy groups can hydrolyze to release acetic acid. Therefore, treating this compound as hazardous waste is a necessary precaution.
Core Principles of Disposal
At the heart of a safe disposal plan is a system of self-validation. This means that every step, from waste segregation to final disposal, is conducted with a clear understanding of the potential hazards and in compliance with institutional and regulatory standards. This guide is designed to provide that understanding.
Hazard Assessment and Waste Classification
| Structural Component | Potential Hazards | Disposal Consideration |
| Biphenyl Core | Polychlorinated biphenyls (PCBs) are known for their persistence and toxicity. While this compound is not chlorinated, the biphenyl structure necessitates careful handling as a potentially hazardous substance. | Must be disposed of as chemical hazardous waste. Incineration at a licensed facility is the preferred method for many biphenyl-containing wastes.[1][2] |
| Acetoxy Groups | Can hydrolyze to form acetic acid, which is corrosive. | Neutralization may be a consideration for dilute solutions if permitted by local regulations, but is generally not recommended for concentrated or mixed waste.[3][4] |
| Methoxy Groups | Generally less reactive, but their presence contributes to the overall chemical properties of the molecule. | Considered as part of the overall hazardous nature of the compound. |
Based on this analysis, all materials contaminated with 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl must be classified and handled as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl and associated contaminated materials.
1. Waste Segregation and Collection:
-
Immediate Segregation: At the point of generation, all waste contaminated with 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl must be segregated from non-hazardous trash and other chemical waste streams.[5][6] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical waste.
2. Waste Container Labeling:
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Write the full chemical name: "4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl."
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Environmental Hazard").
3. Storage in a Satellite Accumulation Area (SAA):
-
Secure Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Proximity to Generation: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Integrity: Keep the waste container securely closed except when adding waste.[5]
4. Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Waste Manifest: A hazardous waste manifest will be required for off-site transportation and disposal.[8] This document tracks the waste from your laboratory to its final disposal location.
-
Licensed Disposal Facility: Ensure that the waste is transported to a licensed hazardous waste disposal facility.[2]
Disposal Workflow Diagram
Caption: Workflow for the disposal of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl.
Regulatory Compliance
All laboratory waste disposal is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] Academic and research laboratories may have specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste.[9][10] It is imperative that all personnel are familiar with their institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this affects accumulation time limits and other requirements.[6][7]
Emergency Procedures
In the event of a spill of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup procedures. In its absence, follow general procedures for solid chemical spills.
-
Use Appropriate PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Report: Report the incident to your EHS department.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Navigating the Disposal of 3-Acetoxy-11-ursen-28,13-olide: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Benchchem. (n.d.). Proper Disposal of 1-Acetoxyacenaphthene: A Guide for Laboratory Professionals.
- Berkeley Lab Commons. (n.d.). PCB Management.
- American Chemical Society. (2015, December 15). ACS Safety Advisory Panel Committee on Chemical Safety.
- Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
- Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube.
- U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
Sources
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. epa.gov [epa.gov]
- 3. laballey.com [laballey.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Comprehensive Safety and Handling Guide for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. The information herein is synthesized from established chemical safety principles and data from structurally related compounds, ensuring a cautious and comprehensive approach in the absence of specific toxicological data for this novel compound.
Hazard Assessment and Risk Mitigation
Due to the lack of specific safety data for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl, a thorough risk assessment is the critical first step before any handling.[1] The presence of multiple acetoxy groups and a biphenyl core structure suggests potential for skin and eye irritation, and possible allergic reactions.[2][3][4] Therefore, it is prudent to treat this compound as hazardous and take all necessary precautions to minimize exposure.
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic compounds and esters can cause irritation upon contact.[2][4]
-
Respiratory Irritation: Inhalation of fine dust or aerosols may irritate the respiratory tract.
-
Unknown Toxicity: The full toxicological profile is not known. Long-term exposure effects are uncharacterized.
The primary mitigation strategy is to create a barrier between the researcher and the chemical through the consistent and correct use of appropriate Personal Protective Equipment (PPE) and by handling the compound in a controlled environment.[5]
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE are paramount to ensuring personal safety. The following table outlines the recommended PPE for handling 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl, based on general best practices for chemical handling.[5][6][7]
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][7] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended). A chemical-resistant lab coat or gown.[1][7] | Gloves should meet ASTM F1001 standards for chemical resistance. Gowns should be non-absorbent.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or creating aerosols.[8] | Use in a well-ventilated area, preferably within a certified chemical fume hood. |
| Footwear | Closed-toe, chemical-resistant shoes. | --- |
Logical Flow for PPE Selection:
Caption: PPE selection workflow based on the scale of the experiment.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation:
-
Designate a Work Area: All handling of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl should be performed in a designated area, preferably within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static tools if the powder is fine.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reactions: If the compound is to be used in a reaction, ensure the reaction vessel is properly secured and any potential off-gassing is vented into the fume hood's exhaust.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for safely handling the compound.
Disposal Plan
Proper disposal of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or waste 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl powder should be collected in a clearly labeled, sealed container for hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid chemical waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a designated, sealed hazardous waste bag.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
-
Consult EHS: Always consult your institution's EHS guidelines for specific disposal procedures and regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste. |
| Large Spill | Evacuate the area and alert your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment. |
References
-
Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Wellington Fragrance. (2025, July 27). Compare to aroma BEACH FLOWER by PINK® F43785 - SAFETY DATA SHEET. Retrieved from [Link]
-
Shell Car Care by Kemetyl. (2024, March 27). Safety data sheet. Retrieved from [Link]
-
Wellington Fragrance. (2024, November 18). Compare to aroma STONE WASHED by BBW® F69329 - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. afi-usa.com [afi-usa.com]
- 3. shellcarcareproducts.com [shellcarcareproducts.com]
- 4. afi-usa.com [afi-usa.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
